molecular formula C29H39ClN6O6S B10762211 CEP-28122 mesylate salt

CEP-28122 mesylate salt

Katalognummer: B10762211
Molekulargewicht: 635.2 g/mol
InChI-Schlüssel: PIIIZYXUYVVFSN-WWQCAQLDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CEP-28122 mesylate salt is a useful research compound. Its molecular formula is C29H39ClN6O6S and its molecular weight is 635.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C29H39ClN6O6S

Molekulargewicht

635.2 g/mol

IUPAC-Name

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C28H35ClN6O3.CH4O3S/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4)/t17-,18+,19+,23+,24-;/m1./s1

InChI-Schlüssel

PIIIZYXUYVVFSN-WWQCAQLDSA-N

Isomerische SMILES

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl.CS(=O)(=O)O

Kanonische SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Synthesis and Purification of CEP-28122 Mesylate Salt: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers. As a diaminopyrimidine derivative, its chemical structure allows for high-affinity binding to the ALK kinase domain, leading to the inhibition of its downstream signaling pathways and subsequent anti-tumor activity. This technical guide provides a comprehensive overview of the available information on CEP-28122, with a focus on its chemical properties, biological activity, and the signaling pathways it modulates. While a detailed, publicly available, step-by-step synthesis and purification protocol for CEP-28122 mesylate salt remains proprietary, this document outlines a representative synthetic approach for structurally related diaminopyrimidine compounds to provide valuable insights for researchers in the field.

Introduction to CEP-28122

CEP-28122 is a second-generation ALK inhibitor developed to address resistance to earlier inhibitors like crizotinib. It demonstrates significant potency against both wild-type and mutated forms of the ALK enzyme. The mesylate salt form of CEP-28122 is often utilized to improve its solubility and bioavailability.

Chemical Structure:

(1S,2S,3R,4R)-3-((5-chloro-2-(((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide methanesulfonate

Quantitative Biological Data

The biological activity of CEP-28122 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

ParameterValueAssay TypeReference
IC50 (ALK) 1.9 ± 0.5 nMEnzyme-based TRF assay
IC50 (Flt4) 46 ± 10 nMEnzyme-based assay
Cellular IC50 20 nMKarpas-299 cell line

Table 1: In Vitro Inhibitory Activity of CEP-28122

Animal ModelDosageOutcomeReference
SCID mice with Sup-M2 tumor xenografts3, 10, or 30 mg/kg orally (24 days)Dose-dependent antitumor activity
Mice with ALK-positive tumor xenografts30 mg/kg single oral dose>90% inhibition of ALK tyrosine phosphorylation for over 12 hours
Mice with ALK-positive tumor xenografts30 mg/kg twice dailyComplete/near-complete tumor regressions

Table 2: In Vivo Efficacy of CEP-28122

ALK Signaling Pathway and Mechanism of Action of CEP-28122

CEP-28122 exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks the activation of downstream signaling cascades crucial for cancer cell proliferation and survival. The primary pathways affected include the STAT3, PI3K/AKT, and RAS/MAPK pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS CEP28122 CEP-28122 CEP28122->ALK Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Figure 1: ALK Signaling Pathway Inhibition by CEP-28122

Chemical Synthesis and Purification of this compound: A Representative Approach

While the specific, detailed synthesis and purification protocol for this compound is not publicly available, a general and representative synthetic strategy for similar 2,4-diaminopyrimidine-based ALK inhibitors can be outlined. This often involves a convergent synthesis approach.

Representative Synthetic Workflow

The synthesis can be conceptually divided into the preparation of three key fragments: the diaminopyrimidine core, the bicyclo[2.2.1]heptene amine side chain, and the substituted tetrahydro-benzoannulene aniline (B41778) derivative. These fragments are then coupled to form the final compound.

Synthesis_Workflow cluster_synthesis Representative Synthesis cluster_purification Purification and Salt Formation Start1 2,4,5-trichloropyrimidine (B44654) Step1 Nucleophilic Substitution 1 (Amine Addition) Start1->Step1 Start2 Bicyclo[2.2.1]heptene carboxamide derivative Start2->Step1 Start3 Substituted tetrahydro-benzo[7]annulene aniline Step2 Nucleophilic Substitution 2 (Aniline Addition) Start3->Step2 Intermediate Diaminopyrimidine Intermediate Step1->Intermediate Final_Product_Base CEP-28122 (Free Base) Step2->Final_Product_Base Intermediate->Step2 Purification Chromatography (e.g., Silica (B1680970) Gel) Final_Product_Base->Purification Salt_Formation Mesylate Salt Formation (Methanesulfonic Acid) Purification->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Final_Product_Salt This compound Crystallization->Final_Product_Salt

Figure 2: Representative Synthetic and Purification Workflow
Experimental Protocols (Representative)

The following are generalized, representative protocols for the key steps in the synthesis of a diaminopyrimidine compound, which should be adapted and optimized for the specific synthesis of CEP-28122.

Protocol 1: Synthesis of the Diaminopyrimidine Intermediate (Nucleophilic Aromatic Substitution)

  • Reaction Setup: To a solution of 2,4,5-trichloropyrimidine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., diisopropylethylamine).

  • Amine Addition: Add a solution of the bicyclo[2.2.1]heptene amine derivative dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Protocol 2: Synthesis of CEP-28122 Free Base (Final Coupling)

  • Reaction Setup: Dissolve the diaminopyrimidine intermediate and the substituted tetrahydro-benzoannulene aniline derivative in a suitable solvent (e.g., 2-butanol (B46777) or dioxane) in a sealed reaction vessel.

  • Catalysis: Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos), followed by a base (e.g., cesium carbonate).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) for several hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter through celite, and concentrate. Purify the crude product by flash chromatography.

Protocol 3: Purification and Mesylate Salt Formation

  • Final Purification: The synthesized free base of CEP-28122 can be further purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity (>99%).

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol).

  • Acid Addition: Add a stoichiometric amount of methanesulfonic acid (dissolved in a minimal amount of the same solvent) dropwise to the solution of the free base while stirring.

  • Crystallization: The mesylate salt may precipitate directly from the solution. If not, the solvent can be slowly evaporated, or an anti-solvent (e.g., diethyl ether or hexane) can be added to induce crystallization.

  • Isolation: Collect the crystalline solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield the final this compound.

Conclusion

CEP-28122 is a highly effective ALK inhibitor with a well-characterized biological profile. While the precise details of its commercial synthesis and purification are proprietary, the information presented in this guide provides a solid foundation for researchers working with this compound or developing similar targeted therapies. The representative synthetic protocols and signaling pathway diagrams offer valuable insights into the chemistry and mechanism of action of this important anti-cancer agent. Further research into novel synthetic routes and purification techniques could lead to more efficient production and potentially new therapeutic applications.

In-Depth Technical Guide: The Discovery and Medicinal Chemistry of CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and medicinal chemistry of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The information is compiled from seminal research publications and patent literature to serve as a detailed resource for professionals in drug development and oncology research.

Introduction

CEP-28122 is a diaminopyrimidine derivative identified as a highly potent, selective, and orally bioavailable inhibitor of ALK.[1][2] Constitutive activation of the ALK receptor tyrosine kinase, resulting from chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3] CEP-28122 was developed to target this constitutively active signaling pathway, thereby inhibiting tumor cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for CEP-28122, including its in vitro potency, kinase selectivity, and cellular activity.

Table 1: In Vitro Potency of CEP-28122

TargetAssay FormatIC50 (nM)Reference
Recombinant ALKTRF Assay1.9[1][2][4][5]
Flt4Not Specified46[5]

Table 2: Kinase Selectivity Profile of CEP-28122

Kinase% Inhibition at 1 µMReference
A panel of 259 kinasesGenerally weak inhibition[3]
15 kinases>90%[3]

Table 3: Cellular Activity of CEP-28122

Cell LineCancer TypeAssayEndpointIC50 (nM)Reference
Karpas-299ALCLGrowth InhibitionCell ViabilityNot Specified[1]
Sup-M2ALCLGrowth InhibitionCell ViabilityNot Specified[1]
NCI-H2228NSCLCNot SpecifiedEML4-ALK Phosphorylation InhibitionNot Specified[4]
NCI-H3122NSCLCNot SpecifiedEML4-ALK Phosphorylation InhibitionNot Specified[4]
NB-1NeuroblastomaNot SpecifiedALK Phosphorylation InhibitionNot Specified[4]

Signaling Pathway and Mechanism of Action

CEP-28122 exerts its therapeutic effect by inhibiting the constitutive kinase activity of ALK. In cancer cells with ALK genetic alterations, the ALK protein is perpetually active, leading to the phosphorylation of downstream signaling molecules. This aberrant signaling cascade promotes cell proliferation, survival, and tumorigenesis. CEP-28122, as an ATP-competitive inhibitor, binds to the kinase domain of ALK, preventing its autophosphorylation and the subsequent activation of downstream pathways, including the STAT3, PI3K/AKT, and ERK1/2 signaling axes.[1] This ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Constitutively Active ALK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 CEP28122 CEP-28122 CEP28122->ALK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of CEP-28122 are provided below. These protocols are based on the descriptions in the primary literature.

Recombinant ALK Time-Resolved Fluorescence (TRF) Assay

This assay was used to determine the in vitro inhibitory activity of CEP-28122 against recombinant ALK kinase.

  • Reagents and Materials:

    • Recombinant ALK enzyme

    • Biotinylated peptide substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-Allophycocyanin (SA-APC)

    • CEP-28122 (or other test compounds)

    • 384-well assay plates

    • TRF plate reader

  • Procedure:

    • Prepare serial dilutions of CEP-28122 in DMSO and then dilute in assay buffer.

    • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the recombinant ALK enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

    • Incubate the reaction mixture for a specified duration (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC in a buffer containing EDTA.

    • Incubate the plate for at least 60 minutes at room temperature to allow for the development of the detection signal.

    • Read the plate on a TRF plate reader, measuring the emission at both 665 nm (APC) and 615 nm (Europium).

    • Calculate the ratio of the signals (665/615) and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based ALK Phosphorylation Assay

This assay measures the ability of CEP-28122 to inhibit the phosphorylation of ALK in a cellular context.

  • Reagents and Materials:

    • ALK-positive cancer cell line (e.g., Sup-M2, Karpas-299)

    • Cell culture medium and supplements

    • CEP-28122

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-ALK, anti-total-ALK, and a loading control (e.g., anti-GAPDH)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

    • SDS-PAGE gels and Western blotting equipment

  • Procedure:

    • Seed the ALK-positive cells in appropriate culture vessels and allow them to adhere or grow to a suitable confluency.

    • Treat the cells with various concentrations of CEP-28122 or DMSO (vehicle control) for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies against total ALK and a loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.

Cell Viability/Growth Inhibition Assay

This assay assesses the effect of CEP-28122 on the viability and proliferation of cancer cell lines.

  • Reagents and Materials:

    • ALK-positive and ALK-negative cancer cell lines

    • Cell culture medium and supplements

    • CEP-28122

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

    • 96-well cell culture plates

    • Plate reader (luminescence or absorbance)

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of CEP-28122 or DMSO (vehicle control).

    • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the percent viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the compound concentration and determine the GI50/IC50 value.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of CEP-28122 in animal models.

  • Materials and Methods:

    • Immunocompromised mice (e.g., SCID or nude mice)

    • ALK-positive human cancer cell line (e.g., Sup-M2)

    • Matrigel (or similar basement membrane matrix)

    • CEP-28122 formulation for oral administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant the ALK-positive cancer cells, often mixed with Matrigel, into the flank of the mice.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer CEP-28122 orally at various dose levels and schedules (e.g., once or twice daily). The control group receives the vehicle.

    • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

    • Plot the mean tumor volume over time for each group to evaluate the antitumor activity.

Medicinal Chemistry and Synthesis

CEP-28122 is a diaminopyrimidine derivative. The synthesis and structure-activity relationship (SAR) studies for this class of compounds are typically detailed in patent literature. A likely synthetic route and key structural features are outlined below, based on related disclosures.

General Synthetic Approach

The synthesis of diaminopyrimidine-based kinase inhibitors often involves a convergent approach where key fragments are prepared separately and then coupled. A plausible retrosynthetic analysis suggests the disconnection at the pyrimidine (B1678525) core, leading to a substituted pyrimidine and a complex amine side chain.

Structure-Activity Relationship (SAR)
  • Pyrimidine Core: The 2,4-diaminopyrimidine (B92962) scaffold serves as a key hinge-binding motif, forming hydrogen bonds with the kinase hinge region.

  • Substituents at C2 and C4: These positions are crucial for potency and selectivity. Large, hydrophobic groups are often tolerated and can occupy the ATP-binding pocket.

  • Solubilizing Groups: The inclusion of moieties like the morpholine (B109124) group can enhance aqueous solubility and improve pharmacokinetic properties.

The specific combination of the bicyclo[2.2.1]hept-5-ene-2-carboxamide and the substituted tetrahydro-5H-benzoannulene moieties in CEP-28122 is the result of extensive optimization to achieve high potency, selectivity, and favorable drug-like properties.

SAR_Logic Scaffold Diaminopyrimidine Scaffold Hinge Kinase Hinge Binding Scaffold->Hinge Forms H-bonds Potency Potency & Selectivity Scaffold->Potency C2/C4 Substitutions PK Pharmacokinetics Scaffold->PK Solubilizing Groups

Caption: Key considerations in the medicinal chemistry of diaminopyrimidine ALK inhibitors.

Preclinical Experimental Workflow

The preclinical development of CEP-28122 followed a logical progression from initial hit identification to in vivo proof-of-concept.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Characterization Preclinical Characterization HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization (SAR) HTS->Hit_to_Lead CEP28122 Identification of CEP-28122 Hit_to_Lead->CEP28122 In_Vitro_Potency In Vitro Potency (Enzymatic Assays) CEP28122->In_Vitro_Potency Kinase_Selectivity Kinase Selectivity Profiling In_Vitro_Potency->Kinase_Selectivity Cellular_Activity Cellular Activity (Phosphorylation & Viability) Kinase_Selectivity->Cellular_Activity In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Cellular_Activity->In_Vivo_Efficacy

References

CEP-28122: A Technical Guide to its Mechanism of Action in ALK-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in various human cancers. Constitutive activation of ALK, driven by chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] CEP-28122 is a potent and selective, orally active small molecule inhibitor of ALK.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of CEP-28122 in ALK-positive cancers, summarizing key preclinical findings, experimental methodologies, and potential resistance mechanisms.

Core Mechanism of Action

CEP-28122 functions as a competitive inhibitor of the ALK tyrosine kinase. In cancers characterized by ALK gene rearrangements (e.g., EML4-ALK in NSCLC or NPM-ALK in ALCL), the resulting fusion proteins exhibit ligand-independent, constitutive kinase activity. This aberrant signaling activates downstream pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and invasion.

CEP-28122 binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK itself (autophosphorylation) and downstream signaling substrates. This blockade of ALK signaling leads to the inhibition of tumor cell growth and the induction of apoptosis in ALK-dependent cancer cells.[1]

Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) P P ALK_Fusion->P Autophosphorylation CEP-28122 CEP-28122 CEP-28122->ALK_Fusion Inhibition RAS RAS P->RAS PI3K PI3K P->PI3K JAK JAK P->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Transcription (Proliferation, Survival) ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation_Survival

Caption: CEP-28122 inhibits ALK fusion protein autophosphorylation, blocking downstream signaling pathways.

Quantitative Preclinical Data

CEP-28122 has demonstrated potent and selective inhibitory activity against ALK in various preclinical models. A summary of the key quantitative data is presented below.

Assay TypeCell Line / ModelTargetIC50 / EffectReference
In Vitro Kinase Assay Recombinant EnzymeALK1.9 ± 0.5 nmol/L[4]
Recombinant EnzymeRsk27-19 nmol/L[4]
Recombinant EnzymeRsk37-19 nmol/L[4]
Recombinant EnzymeRsk47-19 nmol/L[4]
Cellular ALK Phosphorylation Sup-M2 (ALCL)NPM-ALKPotent inhibition[1]
Cell Growth Inhibition ALK-positive cancer cellsALKConcentration-dependent inhibition/cytotoxicity[1]
In Vivo Tumor Xenograft Sup-M2 (ALCL)NPM-ALKSustained tumor regression (55 or 100 mg/kg bid)[1]
NCI-H2228 (NSCLC)EML4-ALKTumor regression (30 and 55 mg/kg bid)[4]
NCI-H3122 (NSCLC)EML4-ALKTumor stasis and partial regression (55 mg/kg bid)[4]
NB-1691 (ALK-negative)-No effect on tumor growth[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of CEP-28122 are outlined below.

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of CEP-28122 against recombinant ALK and a panel of other kinases.

  • Methodology: A time-resolved fluorescence (TRF) assay was utilized. The inhibitory activity of CEP-28122 was measured against recombinant ALK kinase activity. For kinase selectivity profiling, the Millipore Kinase Profiler service was used, where the inhibitory activity of CEP-28122 was measured against a panel of 259 protein kinases at a concentration of 1 µmol/L. For kinases showing significant inhibition, IC50 values were determined.[4]

Cellular ALK Tyrosine Phosphorylation Inhibition
  • Objective: To assess the ability of CEP-28122 to inhibit the phosphorylation of the ALK fusion protein within cancer cells.

  • Methodology: ALK-positive human cancer cell lines were treated with varying concentrations of CEP-28122. Cell lysates were then subjected to Western blot analysis using antibodies specific for phosphorylated ALK and total ALK to determine the extent of inhibition.[1]

Cell Growth Inhibition/Cytotoxicity Assays
  • Objective: To evaluate the effect of CEP-28122 on the viability and proliferation of ALK-positive and ALK-negative cancer cell lines.

  • Methodology: Cancer cell lines were seeded in multi-well plates and treated with a range of CEP-28122 concentrations. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT assay, which measures metabolic activity as an indicator of cell viability.[3][5]

In Vivo Tumor Xenograft Studies
  • Objective: To determine the anti-tumor efficacy of orally administered CEP-28122 in animal models bearing human tumor xenografts.

  • Methodology: Human ALK-positive and ALK-negative cancer cells were subcutaneously implanted into immunodeficient mice (e.g., SCID mice). Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. CEP-28122 was administered orally at specified doses and schedules (e.g., twice daily). Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for phospho-ALK).[1][4]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (MTT) Kinase_Assay->Cell_Viability Western_Blot_Cell Western Blot (p-ALK Inhibition) Cell_Viability->Western_Blot_Cell Xenograft Tumor Xenograft Model (SCID Mice) Western_Blot_Cell->Xenograft Dosing Oral Dosing (CEP-28122 vs. Vehicle) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Western_Blot_Tumor Pharmacodynamic Analysis (Tumor p-ALK) Tumor_Measurement->Western_Blot_Tumor

Caption: Preclinical evaluation workflow for CEP-28122.

Potential Mechanisms of Resistance

While specific resistance mechanisms to CEP-28122 have not been extensively reported due to its limited clinical development, resistance to second-generation ALK inhibitors is a well-documented phenomenon. These mechanisms can be broadly categorized as ALK-dependent (secondary mutations in the ALK kinase domain) or ALK-independent (activation of bypass signaling pathways).

ALK-Dependent Resistance

Secondary mutations within the ALK kinase domain can interfere with the binding of ALK inhibitors. The G1202R mutation is a common resistance mechanism to several second-generation ALK inhibitors.[2] Other mutations, such as L1196M (the "gatekeeper" mutation), have also been observed.[2]

ALK-Independent Resistance

Tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for ALK signaling. These bypass tracks can include the activation of other receptor tyrosine kinases, such as EGFR or MET.[6]

Resistance_Mechanisms cluster_alk_dependent ALK-Dependent Resistance cluster_alk_independent ALK-Independent Resistance ALK_Mutation Secondary ALK Mutations (e.g., G1202R, L1196M) CEP-28122_Binding_Block Inhibitor Binding Blocked ALK_Mutation->CEP-28122_Binding_Block Proliferation_Survival Tumor Cell Proliferation and Survival CEP-28122_Binding_Block->Proliferation_Survival Continued Signaling Bypass_Pathway Bypass Pathway Activation (e.g., EGFR, MET) Downstream_Activation Downstream Signaling Reactivated Bypass_Pathway->Downstream_Activation Downstream_Activation->Proliferation_Survival Continued Signaling

Caption: Potential resistance mechanisms to ALK inhibitors like CEP-28122.

Conclusion

CEP-28122 is a highly potent and selective inhibitor of the ALK tyrosine kinase with significant preclinical activity against ALK-positive cancer models.[1] Its mechanism of action involves the direct inhibition of the constitutively active ALK fusion protein, leading to the suppression of downstream oncogenic signaling pathways and subsequent tumor cell death. While the clinical development of CEP-28122 appears to be limited, the preclinical data highlight its potential as a therapeutic agent for ALK-driven malignancies. Understanding the mechanisms of action and potential resistance pathways of ALK inhibitors like CEP-28122 is crucial for the continued development of effective targeted therapies for patients with ALK-positive cancers.

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of CEP-28122 to ALK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). While specific kinetic data such as association (k_on) and dissociation (k_off) rates for CEP-28122 are not publicly available, this document synthesizes the available inhibitory potency data and presents standardized, detailed experimental protocols for determining binding affinity and kinetics. Additionally, it visualizes the critical ALK signaling pathway and a representative experimental workflow.

Quantitative Data Summary

CEP-28122 has demonstrated high potency against ALK in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a key measure of its effectiveness. The available data is summarized in the table below.

ParameterValueAssay TypeSource
IC50 1.9 nMEnzymatic (recombinant ALK kinase activity)[1][2][3]
IC50 ~30 nMCellular (in ALK-positive cancer cell lines)[2]

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a higher potency. The difference between the enzymatic and cellular IC50 values can be attributed to factors such as cell membrane permeability, off-target effects, and cellular metabolism of the compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and kinetics of small molecule inhibitors to protein kinases like ALK. While specific protocols for CEP-28122 have not been published, these represent the industry-standard approaches.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions. It allows for the determination of the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Objective: To determine the k_on, k_off, and K_d of CEP-28122 for the ALK kinase domain.

Materials:

  • Recombinant human ALK kinase domain (purified)

  • CEP-28122 (dissolved in an appropriate solvent, e.g., DMSO)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Immobilization:

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified recombinant ALK kinase domain (at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the ALK protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of CEP-28122 in running buffer, typically ranging from 0.1 to 100 times the expected K_d. Include a buffer-only (zero concentration) injection for baseline subtraction.

    • Inject the different concentrations of CEP-28122 over the immobilized ALK and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association of the compound in real-time.

    • After the association phase, switch to running buffer alone and monitor the dissociation of the compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule. This technique provides the binding affinity (K_a or K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of CEP-28122 binding to the ALK kinase domain.

Materials:

  • Recombinant human ALK kinase domain (purified and extensively dialyzed against the ITC buffer)

  • CEP-28122 (dissolved in the final dialysis buffer)

  • Isothermal titration calorimeter

  • ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Prepare the ALK protein solution at a concentration typically 10-20 times the expected K_d.

    • Prepare the CEP-28122 solution at a concentration 10-15 times that of the ALK protein.

    • Ensure both the protein and the compound are in identical buffer solutions to minimize heat of dilution effects. Degas both solutions before use.

  • ITC Experiment:

    • Load the ALK protein solution into the sample cell of the calorimeter.

    • Load the CEP-28122 solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the CEP-28122 solution into the ALK solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of CEP-28122 to ALK.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software provided with the instrument.

    • The fitting will provide the stoichiometry of binding (n), the binding constant (K_a, from which K_d can be calculated as 1/K_a), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(K_a).

Visualizations

ALK Signaling Pathway and Inhibition by CEP-28122

The following diagram illustrates the major signaling cascades activated by oncogenic ALK fusion proteins and the point of inhibition by CEP-28122. Constitutively active ALK leads to the activation of several downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which promote cell proliferation, survival, and inhibit apoptosis. CEP-28122, as an ATP-competitive inhibitor, binds to the kinase domain of ALK, preventing its autophosphorylation and the subsequent activation of these downstream effectors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., NPM-ALK, EML4-ALK) RAS RAS ALK->RAS P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P RAF RAF RAS->RAF label_ras_erk RAS-ERK Pathway MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) ERK->Transcription AKT AKT PI3K->AKT label_pi3k_akt PI3K-AKT Pathway mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 label_jak_stat JAK-STAT Pathway STAT3->Transcription CEP28122 CEP-28122 CEP28122->ALK

ALK signaling pathway and CEP-28122 inhibition.

Experimental Workflow for Binding Kinetics Analysis

The following diagram outlines a typical workflow for determining the binding kinetics of a small molecule inhibitor to its target kinase using Surface Plasmon Resonance (SPR).

Experimental_Workflow start Start prep_protein Prepare Recombinant ALK Kinase Domain start->prep_protein prep_compound Prepare CEP-28122 Serial Dilutions start->prep_compound immobilize Immobilize ALK on SPR Sensor Chip prep_protein->immobilize run_spr Perform SPR Experiment: Inject CEP-28122 prep_compound->run_spr immobilize->run_spr collect_data Collect Real-time Binding Data (Sensorgrams) run_spr->collect_data analyze Data Analysis: - Reference Subtraction - Curve Fitting collect_data->analyze results Determine Kinetic Parameters: kon, koff, Kd analyze->results end End results->end

Workflow for SPR-based binding kinetics analysis.

References

The Potent and Selective ALK Inhibitor CEP-28122: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CEP-28122 is a potent and selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of CEP-28122, summarizing key data and experimental methodologies to support further research and development efforts.

Pharmacodynamics: Potent and Selective Inhibition of ALK Signaling

CEP-28122 demonstrates potent enzymatic and cellular activity against ALK. Its pharmacodynamic profile is characterized by selective inhibition of ALK phosphorylation and downstream signaling pathways, leading to growth inhibition and apoptosis in ALK-dependent cancer cells.

In Vitro Potency and Selectivity

CEP-28122 is a highly potent inhibitor of recombinant ALK with a reported IC50 of 1.9 nM.[1][2][3][4][5][6] Kinase selectivity profiling against a broad panel of other kinases revealed a high degree of selectivity for ALK. While it showed some activity against Rsk2, 3, and 4 (IC50 values of 7–19 nmol/L), the IC50 values for other kinases were at least 10-fold higher than that for ALK, underscoring its targeted mechanism of action.[1]

TargetIC50 (nmol/L)
ALK1.9 ± 0.5
Rsk27
Rsk319
Rsk419
Data sourced from Cheng et al., 2012[1]
Cellular Activity

In cellular assays, CEP-28122 effectively inhibited the growth of various ALK-positive cancer cell lines, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[7] This anti-proliferative effect was concentration-dependent and correlated with the inhibition of ALK phosphorylation and the activation of apoptosis, as evidenced by increased caspase 3/7 activity.[3]

Cell LineCancer TypeALK StatusGrowth Inhibition (IC50)
Karpas-299ALCLNPM-ALK FusionData not specified
Sup-M2ALCLNPM-ALK FusionData not specified
NCI-H2228NSCLCEML4-ALK FusionData not specified
NCI-H3122NSCLCEML4-ALK FusionData not specified
NB-1NeuroblastomaALK AmplifiedData not specified
SH-SY5YNeuroblastomaALK Mutation (F1174L)Data not specified
Concentration-dependent growth inhibition was observed in these cell lines.[3][5] Specific IC50 values for growth inhibition are not detailed in the provided search results.
In Vivo Pharmacodynamics and Antitumor Efficacy

Oral administration of CEP-28122 in mouse xenograft models of ALK-positive cancers resulted in a dose-dependent inhibition of ALK phosphorylation in tumors.[7] A single oral dose of 30 mg/kg led to over 90% inhibition of ALK phosphorylation for more than 12 hours.[7] This sustained target engagement translated into significant dose-dependent antitumor activity.[1] In a Sup-M2 ALCL xenograft model, twice-daily oral administration of CEP-28122 at doses of 30 mg/kg or higher led to complete or near-complete tumor regression.[1][7] Notably, in some studies, sustained tumor regression was observed for over 60 days after treatment cessation, suggesting complete tumor eradication.[1][7] CEP-28122 showed minimal antitumor activity in ALK-negative tumor models, further confirming its on-target activity.[7]

Pharmacokinetics: Favorable Oral Bioavailability

Preclinical studies in mice have indicated that CEP-28122 possesses a favorable pharmacokinetic profile, including good oral bioavailability.[7] However, specific quantitative parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution are not detailed in the publicly available literature. The compound was well-tolerated in mice and rats in preclinical studies.[7]

ParameterValueSpecies
Oral BioavailabilityFavorable (exact percentage not specified)Mouse
Target Inhibition (in vivo)>90% for >12h at 30 mg/kg (single dose)Mouse
Qualitative pharmacokinetic data sourced from Cheng et al., 2012[7]

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway Inhibition by CEP-28122

Constitutively active ALK, resulting from genetic alterations, drives tumorigenesis through the activation of multiple downstream signaling pathways. CEP-28122 exerts its therapeutic effect by inhibiting ALK, thereby blocking these critical survival and proliferation signals. Key downstream effectors of ALK that are inhibited by CEP-28122 include STAT3, AKT, and ERK1/2.[3]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Constitutively Active ALK STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK1/2 ALK->ERK CEP28122 CEP-28122 CEP28122->ALK Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Inhibition of ALK signaling by CEP-28122.

Experimental Workflow for In Vivo Antitumor Activity Assessment

The in vivo efficacy of CEP-28122 was evaluated using a standard subcutaneous xenograft mouse model. This workflow is crucial for determining the therapeutic potential of the compound in a living organism.

Xenograft_Workflow start Start cell_culture 1. Culture ALK-Positive Cancer Cells start->cell_culture implantation 2. Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth 3. Allow Tumors to Reach Predetermined Size implantation->tumor_growth treatment 4. Oral Administration of CEP-28122 or Vehicle tumor_growth->treatment monitoring 5. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 6. Endpoint Analysis: Tumor Regression/Inhibition monitoring->endpoint finish End endpoint->finish

Caption: Workflow for assessing in vivo antitumor activity.

Detailed Experimental Protocols

A summary of the key experimental methodologies used to characterize CEP-28122 is provided below.

Recombinant Kinase Assay (Time-Resolved Fluorescence - TRF)
  • Objective: To determine the in vitro inhibitory activity of CEP-28122 against recombinant ALK and other kinases.

  • Methodology: The IC50 of CEP-28122 for recombinant ALK was determined using an enzyme-based Time-Resolved Fluorescence (TRF) assay.[1] For broader kinase selectivity, the inhibitory activity of CEP-28122 was tested against a panel of 259 protein kinases at a concentration of 1 µmol/L using the Millipore Kinase Profiler service.[1]

Cell Proliferation and Apoptosis Assays
  • Objective: To assess the effect of CEP-28122 on the growth and survival of ALK-positive cancer cells.

  • Methodology: ALK-positive human cancer cell lines were treated with varying concentrations of CEP-28122 for 48 hours.[3] Cell viability and growth inhibition were measured. Apoptosis was quantified by measuring caspase 3/7 activation.[3]

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the in vivo antitumor efficacy and pharmacodynamics of orally administered CEP-28122.

  • Animal Model: Severe combined immunodeficient (SCID) mice were used.[1]

  • Tumor Implantation: Exponentially growing ALK-positive human cancer cells (e.g., Sup-M2) were implanted subcutaneously into the flanks of the mice.[1]

  • Treatment: Once tumors reached a specified volume, mice were treated orally with CEP-28122 or a vehicle control, typically on a twice-daily dosing schedule.[1][7]

  • Efficacy Assessment: Tumor volumes and mouse body weights were measured regularly to assess antitumor activity and toxicity.[1]

  • Pharmacodynamic Assessment: For pharmacodynamic studies, tumors were collected at various time points after CEP-28122 administration to measure the levels of phosphorylated ALK and downstream signaling proteins via immunoblotting.[7]

Conclusion

CEP-28122 is a highly potent and selective ALK inhibitor with a promising preclinical profile. It demonstrates robust, on-target activity, leading to significant tumor regression in in vivo models of ALK-positive cancers. Its favorable oral bioavailability further supports its potential as a therapeutic agent. The detailed pharmacodynamic and pharmacokinetic data, along with the established experimental protocols, provide a solid foundation for further investigation and clinical development of CEP-28122 or structurally related ALK inhibitors.

References

An In-Depth Technical Guide to the Solubility and Stability Properties of CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability properties of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The information herein is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and experimental use of this compound.

Introduction to CEP-28122

CEP-28122 is a small molecule inhibitor targeting the ALK receptor tyrosine kinase.[1] Constitutive activation of ALK is a known oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. CEP-28122 has demonstrated the ability to inhibit ALK phosphorylation and its downstream signaling pathways, leading to cytotoxic effects in ALK-positive cancer cells.[1] The compound is available as a free base and as a mesylate salt, with the salt form generally exhibiting enhanced aqueous solubility and stability.[2]

Solubility Profile

The solubility of a compound is a critical parameter for its use in in-vitro and in-vivo studies. Below is a summary of the known solubility properties of CEP-28122 and its mesylate salt.

Quantitative Solubility Data
FormSolventSolubilityMolar Concentration (approx.)Notes
CEP-28122 (Free Base) DMSO≤30 mg/mL[1]~55.6 mM-
Dimethyl Formamide (DMF)12 mg/mL[1]~22.3 mM-
CEP-28122 Mesylate Salt DMSO6.4 mg/mL[3]~10.08 mMSonication is recommended for dissolution.[3]
Qualitative Solubility Information
  • Aqueous Solubility : The mesylate salt of CEP-28122 is noted to have enhanced water solubility compared to the free base.[2]

  • Acidic Solutions : CEP-28122 is reported to be soluble in 0.1N HCl (aqueous).

Stability Profile

Understanding the stability of CEP-28122 is crucial for ensuring the integrity of experimental results and for developing stable formulations.

Storage Recommendations
FormConditionStorage TemperatureDuration
This compound (Powder) Solid-20°C3 years
This compound (In Solvent) In Solution-80°C1 year

Experimental Protocols

The following are representative protocols for determining the solubility and stability of a small molecule inhibitor like CEP-28122, based on standard pharmaceutical industry practices and regulatory guidelines.

Kinetic Solubility Determination (Shake-Flask Method)

Objective: To determine the kinetic aqueous solubility of CEP-28122.

Methodology:

  • Preparation of Stock Solution: A high-concentration stock solution of CEP-28122 (e.g., 10 mM) is prepared in 100% DMSO.

  • Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.

  • Incubation: An aliquot of each DMSO solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well microplate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: The microplate is sealed and shaken at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Separation of Undissolved Compound: The plate is centrifuged at high speed to pellet any precipitate.

  • Quantification: A sample of the supernatant from each well is carefully removed and the concentration of the dissolved compound is determined. This can be done using a validated analytical method such as:

    • UV/Vis Spectroscopy: The absorbance of the solution is measured at the λmax of CEP-28122 and the concentration is calculated based on a standard curve.

    • LC-MS/MS: The supernatant is further diluted and analyzed by liquid chromatography-tandem mass spectrometry for more sensitive and specific quantification.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

Stability Testing under ICH Guidelines

Objective: To evaluate the stability of CEP-28122 under various environmental conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4]

Methodology:

  • Sample Preparation: Multiple batches of CEP-28122 (as a solid and in solution) are prepared and stored in appropriate containers.

  • Storage Conditions: The samples are stored under the following conditions:

    • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[5]

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[5]

  • Forced Degradation (Stress Testing): To identify potential degradation products and pathways, CEP-28122 is subjected to the following stress conditions:[6][7]

    • Acid Hydrolysis: 0.1N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

  • Time Points for Analysis: Samples are pulled from the stability chambers at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term stability; 0, 1, 3, 6 months for accelerated stability).

  • Analytical Testing: At each time point, the samples are analyzed for:

    • Appearance: Visual inspection for any changes in physical state, color, or clarity.

    • Assay: Quantification of the remaining CEP-28122 using a stability-indicating HPLC method.

    • Degradation Products: Identification and quantification of any impurities or degradation products.

  • Data Evaluation: The rate of degradation is determined, and the shelf-life or retest period is established based on the time it takes for the concentration of CEP-28122 to decrease to a predefined limit (e.g., 90% of the initial concentration).

Mechanism of Action and Signaling Pathway

CEP-28122 functions as an inhibitor of the ALK receptor tyrosine kinase. In various cancer types, genetic alterations such as chromosomal translocations, gene amplifications, or point mutations lead to the constitutive activation of ALK. This aberrant signaling drives cell proliferation, survival, and differentiation through the activation of several downstream pathways. CEP-28122 has been shown to inhibit the phosphorylation of ALK and its key downstream effectors, including STAT3, Akt, and ERK1/2.[8][9]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PI3K PI3K/Akt Pathway cluster_RAS RAS/ERK Pathway cluster_STAT JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP28122 CEP-28122 CEP28122->ALK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Experimental_Workflow cluster_treatment Treatment cluster_assays In-Vitro Assays cluster_analysis Data Analysis start Start: ALK-positive Cancer Cell Line prep_compound Prepare CEP-28122 Stock Solution (DMSO) start->prep_compound treat_cells Treat Cells with Varying Concentrations of CEP-28122 prep_compound->treat_cells cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_cells->cell_viability western_blot Western Blot Analysis (p-ALK, p-STAT3, p-Akt, p-ERK) treat_cells->western_blot ic50 Calculate IC50 Value cell_viability->ic50 pathway_inhibition Assess Downstream Pathway Inhibition western_blot->pathway_inhibition end End: Efficacy Profile of CEP-28122 ic50->end pathway_inhibition->end

References

A Technical Guide to CEP-28122: A Comparative Analysis of the Mesylate Salt and Freebase Forms for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] As with many small molecule inhibitors, the physicochemical properties of CEP-28122 can be modified by preparing different solid forms, such as the freebase or various salts. This technical guide provides an in-depth comparison of the mesylate salt and freebase forms of CEP-28122 to aid researchers in selecting the most appropriate form for their studies and to offer insights into their respective characteristics. While detailed comparative data in the public domain is limited, this guide synthesizes available information and discusses the general principles governing the properties of freebase versus salt forms.

Physicochemical Properties: Mesylate Salt vs. Freebase

The choice between a freebase and a salt form of a drug candidate is a critical decision in drug development, primarily influencing properties like solubility, stability, and bioavailability. For CEP-28122, both the freebase and a mesylate salt have been utilized in preclinical research.[2]

General Considerations:

  • Solubility: Salt forms of weakly basic compounds like CEP-28122 are generally more soluble in aqueous media than the corresponding freebase, particularly at acidic to neutral pH.[3] This is because the salt is already ionized, facilitating dissolution. The mesylate anion is a common counterion used to improve the solubility and dissolution rate of basic drugs.

  • Stability: Salt formation can enhance the chemical and physical stability of a compound. The crystalline lattice of a salt can offer protection against degradation from factors such as heat, light, and humidity.

  • Hygroscopicity: The tendency to absorb moisture from the air can differ significantly between a freebase and its salts, which can impact handling, formulation, and long-term storage.

Quantitative Data

Publicly available, direct comparative studies on the physicochemical properties of CEP-28122 mesylate salt versus its freebase are scarce. However, some data has been reported by commercial suppliers.

PropertyThis compoundCEP-28122 FreebaseReference(s)
Molecular Formula C₂₉H₃₉ClN₆O₆SC₂₈H₃₅ClN₆O₃[4]
Molecular Weight 635.17 g/mol 539.07 g/mol [4]
Solubility in DMSO 6.4 mg/mL≤30 mg/mL[4][5]
Solubility in Dimethyl Formamide Not Reported12 mg/mL[5]

Note: The solubility data is sourced from commercial suppliers and may vary between batches and suppliers. It is recommended to perform in-house solubility testing for specific experimental needs.

Biological Activity and In Vivo Use

CEP-28122 is a highly potent ALK inhibitor with an IC₅₀ of approximately 1.9 nM in enzymatic assays.[1][6] It effectively inhibits ALK phosphorylation in cellular assays and demonstrates robust anti-tumor activity in preclinical xenograft models of ALK-positive cancers.[2]

A key publication by Cheng et al. (2012) states that for all in vivo experiments, "either the free base or the mesylate-HCl salt with 97% or more purity was used."[2] This indicates that both forms are biologically active in vivo and that the choice of form was likely dictated by formulation requirements for oral administration rather than inherent differences in efficacy. The ability to use either form suggests that, once dissolved and absorbed, they likely exhibit comparable systemic activity.

ParameterValueReference(s)
ALK Enzymatic IC₅₀ 1.9 nM[1][6]
Cellular ALK Phosphorylation Inhibition Potent, concentration-dependent[2]
In Vivo Efficacy Dose-dependent tumor regression in ALK-positive xenograft models[2]

Signaling Pathway

CEP-28122 exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK tyrosine kinase. This, in turn, blocks the downstream signaling pathways that promote cell proliferation and survival.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 Phosphorylation PI3K PI3K ALK->PI3K Activation RAS RAS ALK->RAS Activation CEP28122 CEP-28122 CEP28122->ALK Inhibition pSTAT3 p-STAT3 STAT3->pSTAT3 AKT AKT PI3K->AKT ERK ERK RAS->ERK Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression pAKT p-AKT AKT->pAKT pAKT->Gene_Expression pERK p-ERK ERK->pERK pERK->Gene_Expression

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Experimental Protocols

In Vitro ALK Kinase Inhibition Assay

This protocol is a general representation based on typical kinase assays described in the literature.[7]

Kinase_Assay_Workflow start Start plate_prep Coat 96-well plate with ALK substrate (e.g., Poly-Glu-Tyr) start->plate_prep add_cep28122 Add CEP-28122 (mesylate or freebase) at various concentrations plate_prep->add_cep28122 add_alk Add recombinant ALK enzyme add_cep28122->add_alk add_atp Initiate reaction with ATP add_alk->add_atp incubation Incubate at room temperature add_atp->incubation wash Wash plate to remove unbound reagents incubation->wash add_antibody Add anti-phosphotyrosine antibody conjugated to HRP wash->add_antibody incubation2 Incubate and wash add_antibody->incubation2 add_substrate Add HRP substrate (e.g., TMB) incubation2->add_substrate read_plate Read absorbance at specified wavelength add_substrate->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro ALK kinase inhibition assay.

Methodology:

  • Plate Coating: 96-well microtiter plates are coated with a substrate for ALK, such as a synthetic polymer of glutamic acid and tyrosine.

  • Compound Addition: CEP-28122 (either mesylate salt or freebase, dissolved in a suitable solvent like DMSO) is added to the wells in a series of dilutions.

  • Enzyme Addition: Recombinant ALK enzyme is added to each well.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: The level of substrate phosphorylation is quantified. This is typically done using an ELISA-based method, where an anti-phosphotyrosine antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is added. Following a wash step, a chromogenic substrate for HRP is added, and the resulting color change is measured using a plate reader.

  • Data Analysis: The absorbance values are used to calculate the percent inhibition of ALK activity at each concentration of CEP-28122, and the IC₅₀ value is determined.

In Vivo Tumor Xenograft Model

This protocol is a generalized procedure based on studies of ALK inhibitors in mouse models.[2]

Xenograft_Model_Workflow start Start cell_culture Culture ALK-positive cancer cells (e.g., Sup-M2, NCI-H2228) start->cell_culture cell_harvest Harvest and resuspend cells in Matrigel/PBS cell_culture->cell_harvest implantation Subcutaneously implant cells into immunocompromised mice cell_harvest->implantation tumor_growth Monitor mice for tumor growth implantation->tumor_growth randomization Randomize mice into treatment groups when tumors reach a specified size tumor_growth->randomization treatment Administer CEP-28122 (mesylate or freebase) or vehicle control (e.g., oral gavage) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Continue treatment until study endpoint monitoring->endpoint analysis Analyze tumor growth inhibition endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo tumor xenograft study.

Methodology:

  • Cell Culture: ALK-positive human cancer cell lines (e.g., Sup-M2 for ALCL, NCI-H2228 for NSCLC) are cultured under standard conditions.

  • Cell Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: CEP-28122, formulated in a suitable vehicle, is administered to the treatment groups. The route of administration is typically oral gavage.[1] The control group receives the vehicle alone. Both the mesylate salt and freebase forms can be used, with the choice likely depending on the required solubility and stability in the chosen vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

Conclusion and Recommendations

Both the mesylate salt and the freebase form of CEP-28122 are potent inhibitors of ALK and have been successfully used in preclinical research. The choice between the two forms for a particular experiment will likely depend on practical considerations related to formulation and handling.

  • For in vitro studies where the compound is dissolved in an organic solvent like DMSO, either form is likely to be suitable, although the higher reported solubility of the freebase in DMSO might be advantageous for preparing high-concentration stock solutions.

  • For in vivo studies, particularly those involving oral administration, the mesylate salt may offer advantages in terms of aqueous solubility and dissolution rate, which can be crucial for achieving adequate oral bioavailability. However, as both forms have been used, the final choice may depend on the specific formulation vehicle and the required dose.

It is highly recommended that researchers perform their own characterization of the specific batch of CEP-28122 they are using, including solubility and stability in their experimental systems, to ensure reliable and reproducible results. While this guide provides a comprehensive overview based on available data, empirical testing remains essential for rigorous scientific investigation.

References

Structural Analysis of CEP-28122 Bound to Anaplastic Lymphoma Kinase (ALK): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical target in oncology. Constitutive activation of ALK through genetic alterations such as chromosomal translocations, gene amplification, or point mutations is a known driver in several cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] CEP-28122 is a potent and selective, orally active inhibitor of ALK.[1][2][3] This technical guide provides a comprehensive overview of the structural and quantitative aspects of the interaction between CEP-28122 and ALK, based on available preclinical data. While a public crystal structure of the CEP-28122-ALK complex is not available, this document synthesizes key inhibitory data, outlines relevant experimental methodologies, and presents the canonical ALK signaling pathway.

CEP-28122: Potency and Selectivity Profile

CEP-28122, a diaminopyrimidine derivative, demonstrates high potency against ALK in both enzymatic and cellular assays.[2] Its inhibitory activity has been quantified against recombinant ALK and in various ALK-positive cancer cell lines.

Table 1: In Vitro Inhibitory Activity of CEP-28122
Assay TypeTargetCell LineIC50 (nmol/L)
Enzymatic TRF AssayRecombinant ALK-1.9 ± 0.5[2]
Cellular PhosphorylationNPM-ALKSup-M220 - 30[2]
Cellular PhosphorylationNPM-ALKKarpas-29920 - 30[2]
Cellular PhosphorylationEML4-ALKNCI-H2228Similar potency to NPM-ALK[2]
Cellular PhosphorylationEML4-ALKNCI-H3122Similar potency to NPM-ALK[2]
Cellular PhosphorylationFull-length ALKNB-1Similar potency to NPM-ALK[2]
Table 2: Growth Inhibition and Cytotoxicity of CEP-28122 in ALK-Positive Cell Lines
Cell LineCancer TypeALK StatusEffect
Karpas-299Anaplastic Large-Cell LymphomaNPM-ALK positiveConcentration-dependent growth inhibition and caspase 3/7 activation[2]
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK positiveConcentration-dependent growth inhibition and caspase 3/7 activation[2]
NCI-H2228Non-Small Cell Lung CancerEML4-ALK positiveConcentration-dependent growth inhibition[2]
NCI-H3122Non-Small Cell Lung CancerEML4-ALK positiveConcentration-dependent growth inhibition[2]
NB-1NeuroblastomaGene-amplified WT ALKSignificant growth inhibition[2]
SH-SY5YNeuroblastomaActivating mutation (F1174L)Significant growth inhibition[2]
NB-1643NeuroblastomaActivating mutation (R1275Q)Significant growth inhibition[2]

CEP-28122 exhibits high selectivity for ALK. When tested against a panel of 259 protein kinases at a concentration of 1 µmol/L, significant inhibition of other kinases was minimal, underscoring its specificity.[2]

Structural Insights into the ALK Kinase Domain and Inhibitor Binding

While the specific crystal structure of CEP-28122 bound to ALK is not publicly available, the crystal structures of ALK in complex with other ATP-competitive inhibitors such as PHA-E429 and NVP-TAE684 provide a framework for understanding the binding interactions within the ALK active site.[4] These structures reveal key features of the ALK ATP-binding pocket that are likely exploited by potent inhibitors like CEP-28122.[4] Computational homology modeling has also been shown to be a useful tool for the rational design of selective ALK inhibitors, further elucidating the structural basis of inhibitor binding.

ALK Signaling Pathways

Constitutive activation of ALK, either through fusion proteins or activating mutations, leads to the activation of several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary signaling pathways activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[5][6][7] CEP-28122 effectively suppresses the phosphorylation of downstream effectors of ALK, such as STAT3, Akt, and ERK1/2 in ALK-positive cancer cells.[2]

ALK_Signaling_Pathway ALK Activated ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription STAT3->Transcription

Canonical ALK Downstream Signaling Pathways

Experimental Protocols

Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)

The in vitro inhibitory activity of CEP-28122 against recombinant ALK was determined using a time-resolved fluorescence (TRF) based assay, which is a modification of an ELISA protocol.[2]

Kinase_Assay_Workflow Start Start PlateCoating Coat 96-well plates with recombinant PLC-γ/GST substrate Start->PlateCoating AddReactionMix Add kinase reaction mixture: HEPES, ATP, MnCl2, BSA, DMSO, and CEP-28122 PlateCoating->AddReactionMix AddEnzyme Add recombinant GST-ALK to initiate reaction AddReactionMix->AddEnzyme Incubate Incubate to allow phosphorylation AddEnzyme->Incubate Wash Wash plates Incubate->Wash AddAntibody Add Europium-labeled anti-phosphotyrosine antibody Wash->AddAntibody Incubate2 Incubate AddAntibody->Incubate2 Wash2 Wash plates Incubate2->Wash2 AddEnhancer Add enhancement solution Wash2->AddEnhancer Read Read time-resolved fluorescence AddEnhancer->Read End End Read->End

Workflow for a TRF-based ALK Kinase Assay

Protocol Steps:

  • Plate Coating: 96-well microtiter plates are coated with a substrate, such as recombinant human PLC-γ/GST.

  • Reaction Mixture Addition: A kinase reaction mixture is prepared containing buffer (e.g., 20 mmol/L HEPES, pH 7.2), 1 mmol/L ATP, 5 mmol/L MnCl2, 0.1% bovine serum albumin (BSA), 2.5% dimethyl sulfoxide (B87167) (DMSO), and the test compound (CEP-28122) at various concentrations.[4] This mixture is added to the coated plates.

  • Enzyme Addition: The kinase reaction is initiated by adding recombinant GST-ALK to the wells.[4]

  • Incubation and Detection: The plates are incubated to allow for substrate phosphorylation. Following incubation, the plates are washed, and a Europium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate. After another incubation and wash step, an enhancement solution is added, and the time-resolved fluorescence is measured, which correlates with kinase activity.

Cellular ALK Phosphorylation Assay

The inhibitory effect of CEP-28122 on ALK autophosphorylation in a cellular context is determined by treating ALK-positive cancer cell lines with the compound followed by immunoblot analysis.[2]

Protocol Steps:

  • Cell Culture and Treatment: ALK-positive cells (e.g., Sup-M2, Karpas-299) are cultured and treated with varying concentrations of CEP-28122 for a specified period (e.g., 2 hours).[2]

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Immunoblotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ALK (e.g., phospho-ALK (Y664)) and total ALK.[2]

  • Analysis: The levels of phosphorylated ALK are quantified and normalized to total ALK to determine the concentration-dependent inhibition and calculate the cellular IC50 value.

Conclusion

CEP-28122 is a highly potent and selective inhibitor of ALK, demonstrating significant antitumor activity in preclinical models of ALK-driven cancers. While direct structural data of its binding mode remains to be publicly elucidated, the available biochemical and cellular data strongly support its mechanism as a direct inhibitor of ALK kinase activity. The methodologies outlined in this guide provide a basis for the continued investigation and characterization of this and other next-generation ALK inhibitors. Further structural studies would be invaluable in refining the design of novel therapeutics to overcome potential resistance mechanisms.

References

CEP-28122 Beyond ALK: An In-depth Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target selectivity profile of CEP-28122, a potent, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). While primarily recognized for its high affinity for ALK, a thorough understanding of its off-target interactions is crucial for predicting potential therapeutic applications and anticipating adverse effects. This document collates and presents the quantitative data on CEP-28122's kinase inhibition spectrum, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

CEP-28122 is a highly selective inhibitor of ALK with an IC50 of 1.9 nM in enzymatic assays.[1] Kinase profiling against a broad panel of 259 kinases revealed that at a concentration of 1 µM, CEP-28122 demonstrates significant inhibition (>90%) against only a small subset of kinases, underscoring its high selectivity.[1] Notably, besides ALK, CEP-28122 shows potent inhibition of the RSK kinase family (RSK2, RSK3, and RSK4) with IC50 values in the low nanomolar range.[1] This document provides a detailed breakdown of these interactions and the methodologies used to determine them, offering valuable insights for researchers in oncology and kinase inhibitor development.

Target Selectivity Profile of CEP-28122

The kinase selectivity of CEP-28122 was extensively evaluated, and the findings are summarized below. The primary screening was conducted at a concentration of 1 µM against a panel of 259 kinases. For kinases exhibiting greater than 90% inhibition in the initial screen, IC50 values were subsequently determined.

Kinase TargetIC50 (nM)Assay Type
Primary Target
ALK1.9TRF-based enzymatic assay
Secondary Targets (>90% inhibition at 1 µM)
RSK212Radiometric assay
RSK37Radiometric assay
RSK417Radiometric assay
Flt446TRF-based enzymatic assay

Note: The complete list of the 259 kinases screened and their respective percentage inhibition at 1 µM can be found in the supplementary materials of the primary publication by Cheng et al., Molecular Cancer Therapeutics, 2012.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TRF)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CEP-28122 against recombinant ALK and other kinases.

Methodology:

  • Reaction Mixture Preparation: The kinase reactions were performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Enzyme and Substrate: Recombinant human ALK enzyme was incubated with a biotinylated poly-Glu-Tyr (4:1) substrate and ATP.

  • Inhibitor Addition: CEP-28122 was serially diluted in DMSO and added to the reaction mixture. The final DMSO concentration was kept constant at 1%.

  • Reaction Initiation and Incubation: The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period (typically 60 minutes).

  • Detection: The reaction was stopped by the addition of an EDTA-containing buffer. Phosphorylated substrate was detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Data Analysis: The TRF signal was measured using a suitable plate reader. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular ALK Phosphorylation Assay

Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation in a cellular context.

Methodology:

  • Cell Culture: ALK-positive human anaplastic large-cell lymphoma (ALCL) cell lines (e.g., Karpas-299, SUP-M2) or non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H3122) were cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells were treated with varying concentrations of CEP-28122 or vehicle (DMSO) for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Following treatment, cells were washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.

  • Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated ALK (e.g., pALK Tyr1604) and total ALK.

  • Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, and the ratio of phosphorylated ALK to total ALK was calculated.

Signaling Pathways and Experimental Workflows

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription CEP28122 CEP-28122 CEP28122->ALK

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Caption: Experimental workflow for determining kinase selectivity profile.

Target_Selectivity_Implications cluster_primary Primary Target Effects cluster_secondary Secondary Target Effects CEP28122 CEP-28122 ALK_Inhibition ALK Inhibition (IC50 = 1.9 nM) CEP28122->ALK_Inhibition RSK_Inhibition RSK Family Inhibition (RSK2, 3, 4) (IC50 = 7-17 nM) CEP28122->RSK_Inhibition Flt4_Inhibition Flt4 Inhibition (IC50 = 46 nM) CEP28122->Flt4_Inhibition Therapeutic_Effect Antitumor Activity in ALK-driven Cancers ALK_Inhibition->Therapeutic_Effect Potential_Off_Target Potential Off-Target Effects (Therapeutic or Adverse) RSK_Inhibition->Potential_Off_Target Flt4_Inhibition->Potential_Off_Target

Caption: Relationship between target selectivity and potential effects.

References

The Metabolic Fate of CEP-28122: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its documented potency as an Anaplastic Lymphoma Kinase (ALK) inhibitor for targeted cancer therapy, detailed public information regarding the in vitro and in vivo metabolism of CEP-28122 is strikingly scarce. Extensive searches of scientific literature and public databases did not yield specific studies on its biotransformation, metabolite identification, or the precise metabolic pathways it undergoes.

CEP-28122 is recognized as a highly potent and selective, orally bioavailable inhibitor of ALK.[1][2][3] Its primary mechanism of action involves the inhibition of ALK tyrosine phosphorylation, which has shown significant antitumor activity in preclinical models of ALK-positive cancers.[3][4][5] While its favorable pharmacokinetic profile is often mentioned in broader studies, the specific metabolic processes that contribute to this profile are not elaborated upon.[3][4]

This technical guide aims to provide a comprehensive overview of what is publicly known about CEP-28122 and to frame the context for the type of metabolic studies that would typically be conducted for a compound of this nature. In the absence of specific data for CEP-28122, this document will outline the standard experimental protocols and data presentation formats used in drug metabolism research, which would be applicable to understanding the biotransformation of this compound.

Hypothetical Metabolic Pathways and Experimental Workflows

To illustrate the processes by which a compound like CEP-28122 would be metabolically characterized, the following sections present generalized experimental workflows and potential metabolic pathways. It is crucial to note that these are representative examples and do not reflect actual experimental data for CEP-28122.

General Experimental Workflow for Metabolism Studies

A typical workflow to investigate the metabolism of a new chemical entity (NCE) such as CEP-28122 would involve a series of in vitro and in vivo experiments.

cluster_0 In Vitro Metabolism cluster_1 In Vivo Metabolism cluster_2 Analysis & Identification microsomes Liver Microsomes (Phase I Metabolism) lc_ms LC-MS/MS Analysis microsomes->lc_ms hepatocytes Hepatocytes (Phase I & II Metabolism) hepatocytes->lc_ms recombinant_enzymes Recombinant CYPs (Reaction Phenotyping) recombinant_enzymes->lc_ms preclinical_species Preclinical Species (e.g., Rat, Dog) preclinical_species->lc_ms metabolite_id Metabolite Identification lc_ms->metabolite_id quantification Quantitative Analysis lc_ms->quantification

General workflow for drug metabolism studies.
Potential Phase I and Phase II Metabolic Pathways

Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For a complex molecule like CEP-28122, multiple metabolic transformations would be anticipated.

cluster_phase1 Phase I Metabolism (CYP450s, FMOs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) CEP28122 CEP-28122 Oxidation Oxidation CEP28122->Oxidation Hydroxylation Hydroxylation CEP28122->Hydroxylation Dealkylation N- or O-Dealkylation CEP28122->Dealkylation Glucuronidation Glucuronidation Oxidation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation

Potential metabolic pathways for CEP-28122.

Standard Experimental Protocols

The following are detailed, albeit generalized, methodologies that would be employed to study the metabolism of CEP-28122.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolic degradation of CEP-28122 by Phase I enzymes.

Methodology:

  • Incubation: CEP-28122 (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Metabolite Identification in Hepatocytes

Objective: To identify the major Phase I and Phase II metabolites of CEP-28122.

Methodology:

  • Incubation: CEP-28122 is incubated with cryopreserved human hepatocytes in a suitable culture medium at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: Samples of the incubation medium and cell lysate are collected at different time points.

  • Sample Preparation: Samples are extracted with an organic solvent to precipitate proteins and concentrate metabolites.

  • Analysis: The extracts are analyzed using high-resolution LC-MS/MS to detect and structurally characterize potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Quantitative Data Summary (Hypothetical)

In a typical drug metabolism study, the quantitative data would be summarized in tables for easy comparison. The following tables are examples of how such data would be presented.

Table 1: In Vitro Metabolic Stability of CEP-28122 in Liver Microsomes (Hypothetical Data)

Speciest½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human4530.8
Rat2555.4
Dog6023.1
Monkey5226.7

Table 2: Relative Abundance of CEP-28122 Metabolites in Human Hepatocytes (Hypothetical Data)

MetaboliteProposed BiotransformationRelative Abundance (%)
M1Monohydroxylation35
M2N-dealkylation25
M3O-dealkylation15
M4Glucuronide Conjugate of M110
M5Oxidation5
Unchanged CEP-28122-10

Conclusion

While CEP-28122 has been identified as a promising ALK inhibitor, a comprehensive understanding of its metabolic fate is not available in the public domain. The information presented here provides a framework for the types of studies that are essential for characterizing the metabolism of a drug candidate. Detailed in vitro and in vivo metabolism studies are critical for predicting a drug's pharmacokinetic properties, potential for drug-drug interactions, and overall safety profile in humans. The generation and public dissemination of such data for CEP-28122 would be of significant value to the scientific and drug development community.

References

Navigating the Chiral Landscape: A Technical Guide to Enzymatic Resolution in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available research exists regarding the specific enzymatic resolution of CEP-28122 for chiral separation. Despite its documented role as a potent and selective anaplastic lymphoma kinase (ALK) inhibitor with significant antitumor activity, details of its chiral synthesis and separation via enzymatic methods are not presently described in scientific literature. This guide, therefore, provides a comprehensive overview of the principles and practices of enzymatic kinetic resolution—a powerful technique for obtaining enantiomerically pure compounds—and illustrates the known signaling pathway of CEP-28122. The experimental data and workflows presented herein are representative examples of the technique and are not specific to CEP-28122.

The Imperative of Chirality in Drug Design

Many pharmaceuticals are chiral molecules, existing as enantiomers—non-superimposable mirror images that can exhibit markedly different pharmacological and toxicological profiles. The separation of these enantiomers is a critical step in drug development to ensure safety and efficacy. Enzymatic kinetic resolution has emerged as a highly efficient and environmentally benign method for achieving this separation. This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.

Principles of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution relies on the differential reaction rates of two enantiomers with an enzyme. One enantiomer fits more readily into the enzyme's active site and is converted to a product at a much faster rate than the other. This results in a mixture containing the unreacted, enantiomerically enriched starting material and the product, which can then be separated by conventional methods like chromatography or extraction.

Key parameters in enzymatic kinetic resolution include:

  • Enantiomeric Excess (e.e.): A measure of the purity of a chiral sample.

  • Conversion Rate: The percentage of the starting material that has been converted to the product.

  • Enantioselectivity (E-value): A measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is indicative of a highly selective and efficient resolution.

Illustrative Data for a Typical Enzymatic Resolution

The following table presents hypothetical data for the enzymatic resolution of a generic chiral amine, demonstrating the kind of quantitative information crucial for process optimization.

EnzymeAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)E-value
Lipase (B570770) AEthyl acetateToluene (B28343)402448>9996>200
Lipase BIsopropenyl acetateHexane3048509898150
Protease CN-acetyl-L-methionineBuffer3712459599180

Generalized Experimental Protocol for Enzymatic Kinetic Resolution

This protocol outlines a typical procedure for the enzymatic resolution of a racemic amine.

1. Materials and Reagents:

  • Racemic amine (substrate)

  • Acyl donor (e.g., ethyl acetate)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., toluene)

  • Buffer solution (for pH control if necessary)

  • Standard analytical reagents for HPLC analysis

2. Reaction Setup:

  • To a solution of the racemic amine (1.0 mmol) in toluene (10 mL) is added the acyl donor (1.2 mmol).

  • The immobilized lipase (50 mg) is then added to the mixture.

  • The reaction vessel is sealed and placed in an incubator shaker at a controlled temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

3. Reaction Monitoring:

  • Aliquots of the reaction mixture are withdrawn at regular intervals.

  • The samples are analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion rate and the enantiomeric excess of the remaining substrate and the formed product.[1][2][3][4]

4. Work-up and Separation:

  • Once the desired conversion (typically around 50%) and enantiomeric excess are achieved, the enzyme is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting residue, containing the unreacted amine and the acylated product, is separated using column chromatography.

5. Characterization:

  • The enantiomeric purity and identity of the separated compounds are confirmed by analytical techniques such as chiral HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Visualizing the Process: A Generalized Workflow

The following diagram illustrates a typical experimental workflow for enzymatic kinetic resolution.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Resolution cluster_monitoring Monitoring & Analysis cluster_separation Separation & Purification racemic_substrate Racemic Substrate reaction_mixture Reaction Mixture (Controlled Temperature & Agitation) racemic_substrate->reaction_mixture enzyme Enzyme enzyme->reaction_mixture solvent Solvent solvent->reaction_mixture acyl_donor Acyl Donor acyl_donor->reaction_mixture sampling Periodic Sampling reaction_mixture->sampling filtration Enzyme Removal (Filtration) reaction_mixture->filtration Stop at ~50% conversion chiral_hplc Chiral HPLC Analysis (e.e., Conversion) sampling->chiral_hplc chiral_hplc->reaction_mixture Continue reaction if needed separation Separation of Enantiomers (e.g., Chromatography) filtration->separation product Enantiopure Product separation->product unreacted_substrate Enantiopure Substrate separation->unreacted_substrate

Generalized workflow for enzymatic kinetic resolution.

The Known Signaling Pathway of CEP-28122

While information on its chiral separation is lacking, the mechanism of action of CEP-28122 as an ALK inhibitor is well-documented.[5][6][7][8][9] CEP-28122 potently and selectively inhibits the ALK tyrosine kinase, which is a key driver in certain cancers like anaplastic large-cell lymphoma and non-small cell lung cancer.[6][8] The inhibition of ALK leads to the suppression of downstream signaling pathways that are crucial for cancer cell growth and survival.

The following diagram illustrates the signaling pathway inhibited by CEP-28122.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cell Cellular Response ALK ALK Receptor Tyrosine Kinase Stat3 STAT3 ALK->Stat3 Phosphorylation Akt Akt ALK->Akt Phosphorylation ERK12 ERK1/2 ALK->ERK12 Phosphorylation CEP28122 CEP-28122 CEP28122->ALK Inhibits pStat3 p-STAT3 Stat3->pStat3 pAkt p-Akt Akt->pAkt pERK12 p-ERK1/2 ERK12->pERK12 Transcription Gene Transcription pStat3->Transcription Survival Cell Survival pAkt->Survival Proliferation Cell Proliferation pERK12->Proliferation Transcription->Proliferation Transcription->Survival Growth_Inhibition Growth Inhibition Apoptosis Apoptosis

Inhibitory action of CEP-28122 on the ALK signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Evaluation of Diaminopyrimidine-Based ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] However, chromosomal rearrangements, mutations, or amplifications of the ALK gene can lead to the formation of oncogenic fusion proteins, which are implicated as key drivers in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] These aberrant ALK fusion proteins exhibit constitutive kinase activity, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and migration.[4] Consequently, ALK has emerged as a significant therapeutic target, and the development of small-molecule ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive malignancies.[3][5]

Among the various chemical scaffolds explored for ALK inhibition, the 2,4-diaminopyrimidine (B92962) core has proven to be a particularly effective pharmacophore. This guide provides a comprehensive technical overview of the synthesis of diaminopyrimidine-based ALK inhibitors, details on their structure-activity relationships, and the experimental protocols for their biological evaluation, intended for researchers and professionals in the field of drug discovery and development.

ALK Signaling Pathway

Aberrant ALK activation triggers several downstream signaling cascades critical for oncogenesis. The primary pathways include the RAS-Extracellular signal-Regulated Kinase (ERK) pathway, the Phosphoinositide 3-Kinase (PI3K)-AKT pathway, and the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.[6][7] These pathways collectively drive processes such as cell cycle progression, proliferation, survival, and inhibition of apoptosis.[2][7] A thorough understanding of this signaling network is essential for the rational design of targeted inhibitors.

ALK_Signaling_Pathway ALK ALK Fusion Protein (Constitutively Active) RAS RAS ALK->RAS Grb2/SOS PI3K PI3K ALK->PI3K IRS1 JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUCLEUS Nucleus ERK->NUCLEUS AKT AKT PI3K->AKT AKT->NUCLEUS STAT3 STAT3 JAK->STAT3 STAT3->NUCLEUS PROLIFERATION Cell Proliferation, Survival, Angiogenesis NUCLEUS->PROLIFERATION

Caption: ALK Signaling Pathways in Cancer.

Synthesis of the Core 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine moiety serves as a crucial hinge-binding element in many ALK inhibitors.[8] A common and efficient method for its synthesis involves the chlorination of 2,4-diamino-6-hydroxypyrimidine (B22253) followed by subsequent functionalization.

General Synthetic Scheme

A typical synthetic route begins with the conversion of the hydroxyl group to a chlorine atom using phosphorus oxychloride (POCl₃).[9] The resulting 2,4-diamino-6-chloropyrimidine is a versatile intermediate for introducing various substituents at the 6-position via nucleophilic substitution, and at the 5-position through reactions like iodination followed by Suzuki coupling.[9]

Diaminopyrimidine_Synthesis START 2,4-Diamino-6-hydroxypyrimidine INTERMEDIATE 2,4-Diamino-6-chloropyrimidine START->INTERMEDIATE POCl3, 97-105°C FINAL Substituted 2,4-Diaminopyrimidine Core INTERMEDIATE->FINAL Nucleophilic Substitution / Coupling Reactions

Caption: General synthesis of the 2,4-diaminopyrimidine core.

Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine[9][10]
  • Reaction Setup: To a three-necked flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 9 mL) to the flask.

  • Heating: Heat the reaction mixture to 97-105°C and stir for 6-17 hours.

  • Quenching: After the reaction is complete, cool the mixture and slowly add it to ice water or slowly add an alcohol (e.g., methanol (B129727) or ethanol) dropwise to quench the excess POCl₃.[10] If quenching with water, heat the solution to 90°C for 1 hour.[9]

  • Neutralization: Adjust the pH of the solution to 8 with a sodium hydroxide (B78521) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.

Synthesis of Representative Diaminopyrimidine ALK Inhibitors

Brigatinib (B606365)

Brigatinib is a potent second-generation ALK inhibitor, also known for its activity against various ALK resistance mutations.[11][12] Its synthesis involves the coupling of a key aniline (B41778) intermediate with a dichloropyrimidine derivative.

Synthetic Route for Brigatinib

A common synthetic approach involves the reaction of 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine with 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline.

Brigatinib_Synthesis_Workflow A 2,4,5-Trichloropyrimidine C Intermediate 1 (Dichloropyrimidine amine) A->C Acid Scavenger B 2-(Dimethylphosphoryl)aniline B->C E Brigatinib C->E Nucleophilic Aromatic Substitution D Intermediate 2 (Aniline derivative) D->E

Caption: Synthetic workflow for Brigatinib.

Experimental Protocol: Key Coupling Step [13]

  • Reaction Setup: Dissolve 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine (Intermediate 1) in a suitable solvent such as isopropanol.

  • Addition of Reagents: Add 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (Intermediate 2) to the solution.

  • Reaction Conditions: Add an acid, such as hydrochloric acid, and heat the mixture to reflux for several hours.

  • Work-up: After cooling, the product may precipitate. Filter the solid, wash with the solvent, and dry under vacuum to obtain Brigatinib. Further purification can be achieved by recrystallization.

Alectinib

Alectinib is another highly potent and selective second-generation ALK inhibitor.[14] Several synthetic routes have been reported, often converging on the construction of its complex tetracyclic core.[15][16][17]

Synthetic Route for Alectinib

A recently developed route employs a Suzuki-Miyaura cross-coupling and a reductive cyclization as key steps, starting from readily available materials.[14][15]

Alectinib_Synthesis_Workflow A Aryl Boronic Acid Derivative C Coupling Product A->C Suzuki-Miyaura Coupling B Vinyl Triflate B->C D Tetracyclic Ketone Intermediate C->D Reductive Cyclization E Alectinib D->E Final functionalization steps, including SNAr with 4-morpholinopiperidine

Caption: Key steps in a modern Alectinib synthesis.

Experimental Protocol: Final SNAr Step [15]

  • Reaction Setup: In a microwave vial, combine the tetracyclic ketone intermediate (e.g., 9-ethyl-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile) with excess 4-morpholinopiperidine.

  • Solvent: Add a high-boiling solvent such as N-Methyl-2-pyrrolidone (NMP).

  • Microwave Irradiation: Heat the reaction mixture to 200°C using microwave irradiation for a specified time.

  • Purification: After the reaction is complete, cool the mixture and purify using column chromatography on silica (B1680970) gel to isolate the Alectinib free base.

Quantitative Data and Structure-Activity Relationships (SAR)

The potency of diaminopyrimidine ALK inhibitors is highly dependent on the substituents at various positions of the pyrimidine (B1678525) core. SAR studies are crucial for optimizing efficacy against both wild-type and mutant forms of ALK.[18]

Table 1: Inhibitory Activity of Selected Diaminopyrimidine ALK Inhibitors

CompoundALK (WT) IC₅₀ (nM)ALK L1196M IC₅₀ (nM)ALK G1202R IC₅₀ (nM)Cell Line (H3122) IC₅₀ (nM)Reference(s)
Crizotinib 24100>100030-60[5]
Ceritinib 0.20.54627-35[5],[18]
Alectinib 1.91.7-3.5[15]
Brigatinib 0.621.2154-31[12],[5]
KRCA-0445 1.2--13.9[19]

Note: IC₅₀ values can vary depending on the specific assay conditions. Data is compiled for comparative purposes.

The dimethylphosphine (B1204785) oxide group in Brigatinib is a key structural feature contributing to its high potency.[12] For Ceritinib, the isopropylsulfonylphenyl and isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl groups are critical for its activity.[18] These examples highlight how modifications to the core scaffold allow for potent interactions within the ATP-binding site of the ALK kinase domain.

Experimental Protocols for Biological Evaluation

Evaluating the synthesized compounds requires a series of robust in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Assay (IC₅₀ Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK protein.

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor compound C Add inhibitor dilutions to wells and incubate A->C B Add recombinant ALK enzyme to microplate wells B->C D Initiate reaction by adding ATP and kinase substrate C->D E Stop reaction and add detection reagent (e.g., ADP-Glo) D->E F Measure signal (e.g., luminescence) E->F G Calculate IC50 value F->G

Caption: Workflow for an in vitro kinase assay.

Protocol: [20][21]

  • Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Enzyme Addition: In a 384-well plate, add 2 µL of recombinant human ALK enzyme solution (e.g., 35 ng) in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

  • Inhibitor Addition: Add 1 µL of the inhibitor dilution or DMSO vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing ATP and a suitable substrate (e.g., a synthetic peptide).

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™ Kinase Assay (Promega), which converts ADP to ATP and generates a luminescent signal.

  • Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay assesses the inhibitor's ability to suppress the growth and viability of cancer cells that are dependent on ALK signaling.

Protocol (MTT Assay): [22][23]

  • Cell Seeding: Seed ALK-positive cancer cells (e.g., H3122 or Karpas-299) in a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against inhibitor concentration.

Western Blot Analysis

This technique is used to confirm that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of ALK and its downstream effectors like AKT and ERK.[4]

Western_Blot_Workflow A Treat ALK-positive cells with inhibitor B Harvest cells and prepare protein lysates A->B C Separate proteins by size using SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies (p-ALK, ALK, p-AKT, etc.) D->E F Incubate with HRP-conjugated secondary antibody E->F G Add chemiluminescent substrate and image the blot F->G H Analyze band intensity to quantify protein levels G->H

Caption: Western blot analysis workflow.

Protocol: [21]

  • Cell Treatment: Treat ALK-positive cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).

  • Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate overnight at 4°C with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, p-AKT, total AKT, p-ERK, and total ERK.

  • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate and capture the signal using an imaging system. A decrease in the p-ALK/total ALK ratio with increasing inhibitor concentration confirms on-target activity.

References

Methodological & Application

Application Notes and Protocols for Treating ALK-Positive Cell Lines with CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplification, or point mutations, acts as a potent oncogenic driver in various cancers.[1] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] CEP-28122 is a highly potent and selective, orally active small-molecule inhibitor of ALK.[1][2][3] Preclinical studies have demonstrated its efficacy in inducing growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][2][4]

These application notes provide a comprehensive guide for researchers utilizing CEP-28122 to study ALK-driven cancers. This document details the inhibitor's in vitro and in vivo activity, protocols for key experiments, and the underlying signaling pathways.

Data Presentation

In Vitro Activity of CEP-28122

The following tables summarize the in vitro efficacy of CEP-28122 against recombinant ALK and various ALK-positive cancer cell lines.

Table 1: CEP-28122 Inhibition of Recombinant ALK

ParameterValue (nmol/L)
IC₅₀1.9 ± 0.5
Data represents the half-maximal inhibitory concentration against recombinant ALK kinase activity.[1]

Table 2: Cellular ALK Phosphorylation Inhibition by CEP-28122

Cell LineCancer TypeALK AlterationCellular IC₅₀ (nmol/L)
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK20 - 30
Karpas-299Anaplastic Large-Cell LymphomaNPM-ALK20 - 30
NCI-H2228Non-Small Cell Lung CancerEML4-ALKSimilar potency to Sup-M2/Karpas-299
NCI-H3122Non-Small Cell Lung CancerEML4-ALKSimilar potency to Sup-M2/Karpas-299
NB-1NeuroblastomaFull-length ALKSimilar potency to Sup-M2/Karpas-299
Data represents the half-maximal inhibitory concentration for the inhibition of ALK tyrosine phosphorylation in intact cells.[1]

Table 3: Growth Inhibition of ALK-Positive Cell Lines by CEP-28122

Cell LineCancer TypeEffect
Karpas-299Anaplastic Large-Cell LymphomaConcentration-dependent growth inhibition (3–3,000 nmol/L)
Sup-M2Anaplastic Large-Cell LymphomaConcentration-dependent growth inhibition (3–3,000 nmol/L)
CEP-28122 showed minimal to no growth inhibition in ALK-negative cell lines such as Toledo (leukemia) and HuT-102 (lymphoma) at concentrations up to 3,000 nmol/L.[1]
In Vivo Antitumor Activity of CEP-28122

CEP-28122 has demonstrated significant, dose-dependent antitumor activity in mouse xenograft models of human ALK-positive cancers.

Table 4: In Vivo Efficacy of Orally Administered CEP-28122 in Xenograft Models

Tumor ModelDose (mg/kg, twice daily)Treatment DurationOutcome
Sup-M2 (ALCL)55 or 1004 weeksSustained tumor regression with no reemergence for >60 days post-treatment
NCI-H2228 (NSCLC)30 and 5512 daysTumor regression
NCI-H3122 (NSCLC)3012 daysSignificant tumor growth inhibition
NCI-H3122 (NSCLC)5512 daysTumor stasis and partial tumor regression
NB-1 (Neuroblastoma)3014 days75% tumor growth inhibition
NB-1 (Neuroblastoma)5514 days90% tumor growth inhibition
CEP-28122 displayed marginal antitumor activity against ALK-negative human tumor xenografts.[1][2]

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition ALK ALK Fusion Protein PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 JAK->STAT3 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation STAT3->Proliferation MEK MEK RAF->MEK AKT->Proliferation ERK12 ERK1/2 MEK->ERK12 ERK12->Proliferation CEP28122 CEP-28122 CEP28122->ALK Inhibits (ATP-competitive)

Caption: ALK signaling pathway and inhibition by CEP-28122.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Start Select ALK-Positive and ALK-Negative Cell Lines Culture Cell Culture and Maintenance Start->Culture Treat Treat cells with varying concentrations of CEP-28122 Culture->Treat Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treat->Viability Western Western Blot for p-ALK and downstream targets Treat->Western Proliferation Cell Proliferation Assay Treat->Proliferation IC50 Determine IC₅₀ values Viability->IC50 Pathway Analyze pathway modulation Western->Pathway Growth Assess growth inhibition Proliferation->Growth Conclusion Evaluate efficacy and selectivity of CEP-28122 IC50->Conclusion Pathway->Conclusion Growth->Conclusion

Caption: General experimental workflow for evaluating CEP-28122.

Experimental Protocols

Cell Culture of ALK-Positive Cell Lines

Objective: To maintain healthy cultures of ALK-positive and negative cell lines for subsequent experiments.

Materials:

  • ALK-Positive Cell Lines:

    • Karpas-299 (ALCL, NPM-ALK)

    • Sup-M2 (ALCL, NPM-ALK)

    • NCI-H2228 (NSCLC, EML4-ALK)

    • NCI-H3122 (NSCLC, EML4-ALK)

  • ALK-Negative Control Cell Lines:

    • Toledo (Diffuse Large B-cell Lymphoma)

    • HuT-102 (Cutaneous T-cell Lymphoma)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile cell culture flasks and plates

Protocol:

  • Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells according to their growth characteristics to maintain logarithmic growth.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of CEP-28122 on ALK-positive and ALK-negative cancer cell lines and to calculate the IC₅₀ value.

Materials:

  • Cultured cells (as described in Protocol 1)

  • CEP-28122 stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of CEP-28122 (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of ALK Phosphorylation

Objective: To assess the inhibitory effect of CEP-28122 on ALK phosphorylation and downstream signaling pathways.

Materials:

  • Cultured cells treated with CEP-28122

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary Antibodies:

    • Phospho-ALK (e.g., Tyr1604 for full-length ALK or Tyr664 for NPM-ALK)

    • Total ALK

    • Phospho-STAT3, Total STAT3

    • Phospho-AKT, Total AKT

    • Phospho-ERK1/2, Total ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis: Lyse CEP-28122-treated and control cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins to ensure equal loading.

In Vivo Antitumor Efficacy Study in a Xenograft Model

Objective: To evaluate the in vivo antitumor activity of orally administered CEP-28122 in a mouse xenograft model of an ALK-positive cancer.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • ALK-positive cancer cell line (e.g., Sup-M2 or NCI-H2228)

  • Matrigel (optional)

  • CEP-28122 formulation for oral gavage

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject ALK-positive cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse. A mixture of cells and Matrigel can enhance tumor take rate.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer CEP-28122 orally (e.g., 30, 55, or 100 mg/kg, twice daily) for the specified duration. The control group should receive the vehicle.

  • Monitoring: Monitor tumor volume, body weight, and any signs of toxicity throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess antitumor efficacy.

Conclusion

CEP-28122 is a potent and selective ALK inhibitor with significant antitumor activity against ALK-positive cancer cells both in vitro and in vivo. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of CEP-28122 and to explore the intricacies of ALK-driven oncogenesis. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to the development of novel therapies for patients with ALK-positive malignancies.

References

Application Notes and Protocols: CEP-28122 MTS Assay for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] Constitutive activation of ALK is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] CEP-28122 exhibits its antitumor activity by inhibiting ALK's tyrosine kinase activity, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, such as the STAT3, Akt, and ERK1/2 pathways. This leads to concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[1]

The MTS assay is a colorimetric method used to assess cell viability. In this assay, the tetrazolium salt MTS is reduced by metabolically active cells into a soluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 490-500 nm.

This document provides a detailed protocol for assessing the effect of CEP-28122 on the viability of cancer cell lines using the MTS assay.

Data Presentation

The following table summarizes the in vitro inhibitory activity of CEP-28122.

ParameterCell LineIC50 (nM)
Enzymatic ALK Inhibition-1.9
Cellular NPM-ALK PhosphorylationSup-M220-30
Cellular NPM-ALK PhosphorylationKarpas-29920-30

Data compiled from Cheng et al., 2012 and Axon Medchem.[2][3]

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by CEP-28122. Upon binding to the ALK receptor, CEP-28122 inhibits its autophosphorylation, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 Activates PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates CEP28122 CEP-28122 CEP28122->ALK Inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt Akt->Proliferation ERK ERK1/2 ERK->Proliferation PI3K->Akt Activates RAS->ERK Activates

Diagram 1: CEP-28122 Inhibition of ALK Signaling Pathway.

Experimental Protocols

Materials
  • CEP-28122 (stock solution prepared in DMSO)

  • ALK-positive cancer cell line (e.g., Sup-M2, Karpas-299)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 490 nm

Cell Plating
  • Culture ALK-positive cells to ~80% confluency.

  • Trypsinize and resuspend the cells in complete culture medium.

  • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Compound Treatment
  • Prepare serial dilutions of CEP-28122 in complete culture medium from the stock solution. A suggested concentration range is 3 nM to 3000 nM.

  • Include a vehicle control (DMSO) at the same final concentration as in the highest CEP-28122 treatment.

  • Also, include wells with medium only to serve as a background control.

  • Carefully remove the medium from the wells and add 100 µL of the prepared CEP-28122 dilutions or controls to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

MTS Assay for Cell Viability

The following workflow outlines the key steps of the MTS assay.

MTS_Assay_Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with CEP-28122 B->C D Incubate for 48-72 hours C->D E Add MTS reagent to each well D->E F Incubate for 1-4 hours at 37°C E->F G Measure absorbance at 490 nm F->G H Data analysis G->H

Diagram 2: Experimental Workflow for the MTS Cell Viability Assay.
  • After the treatment incubation period, add 20 µL of MTS reagent directly to each well containing 100 µL of culture medium.

  • Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time may need to be optimized depending on the cell line and its metabolic rate.

  • After incubation, measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the CEP-28122 concentration.

  • Determine the IC50 value (the concentration of CEP-28122 that inhibits cell viability by 50%) by performing a non-linear regression analysis of the dose-response curve.

Conclusion

This protocol provides a comprehensive guide for assessing the in vitro efficacy of CEP-28122 on the viability of ALK-positive cancer cells using the MTS assay. Adherence to this protocol will enable researchers to generate reliable and reproducible data on the dose-dependent effects of this potent ALK inhibitor. Careful optimization of cell seeding density and MTS incubation time for each specific cell line is recommended to ensure accurate results.

References

Application Notes and Protocols for Western Blot Analysis of Phospho-ALK Following CEP-28122 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. The phosphorylation of ALK is a critical event for the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. CEP-28122 is a highly potent and selective, orally active inhibitor of ALK that has demonstrated antitumor activity in preclinical models.[1][2][3] It effectively suppresses ALK's kinase activity, leading to a reduction in its phosphorylation and the inhibition of downstream signaling.

Western blotting is a fundamental technique to verify the on-target effect of inhibitors like CEP-28122 by detecting changes in the phosphorylation status of the target protein. This document provides a detailed protocol for performing a Western blot to measure the levels of phosphorylated ALK (phospho-ALK) in cultured cells following treatment with CEP-28122.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ALK signaling pathway and the experimental workflow for the Western blot protocol.

ALK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm ALK ALK Receptor pALK Phospho-ALK (Active) ALK->pALK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., STAT3, AKT, ERK) pALK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CEP28122 CEP-28122 CEP28122->pALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Western_Blot_Workflow A 1. Cell Culture & CEP-28122 Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-phospho-ALK & anti-total-ALK) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection H->I J 10. Data Analysis I->J

Caption: Experimental workflow for Western blot analysis of phospho-ALK.

Experimental Protocols

This section details the step-by-step methodology for the Western blot analysis.

Cell Culture and CEP-28122 Treatment
  • Cell Seeding: Plate ALK-positive cells (e.g., Sup-M2, Karpas-299, or NCI-H2228) at an appropriate density in complete growth medium and allow them to adhere and grow for 24 hours.

  • CEP-28122 Preparation: Prepare a stock solution of CEP-28122 in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of CEP-28122 (e.g., 3-1000 nM) for a specified duration (e.g., 2-24 hours).[2] Include a vehicle control (DMSO-treated) sample.

Cell Lysis and Protein Extraction
  • Wash Cells: After treatment, place the culture dishes on ice, aspirate the medium, and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[4][5] Use a sufficient volume to cover the cell monolayer (e.g., 0.5-1 mL for a 10 cm dish).

  • Scrape and Collect: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate and Clarify: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Protein Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for equal protein loading in the subsequent steps.[6]

SDS-PAGE
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a low-percentage (e.g., 7.5%) or a gradient (e.g., 4-12%) SDS-polyacrylamide gel, which is suitable for resolving high molecular weight proteins like ALK.[6][7][8] Include a pre-stained protein ladder to monitor migration.

  • Run the Gel: Run the gel in 1x SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

Protein Transfer
  • Membrane Activation: If using a PVDF membrane, pre-wet it in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in transfer buffer.[9]

  • Assemble Transfer Sandwich: Assemble the gel-membrane sandwich according to the transfer system's instructions (wet or semi-dry).

  • Transfer: For high molecular weight proteins like ALK, a wet transfer is often recommended.[6] Perform the transfer overnight at 4°C at a low constant voltage (e.g., 30V) or for 1-2 hours at a higher voltage (e.g., 100V) with cooling.[1][10]

Blocking
  • Ponceau S Staining (Optional): After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[6] Destain with TBST.

  • Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer. For phospho-protein detection, use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.

Antibody Incubation
  • Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer (5% BSA in TBST). Use an antibody specific for phospho-ALK (e.g., anti-phospho-ALK Tyr1604).[6] Perform this incubation overnight at 4°C with gentle agitation. For a loading control and to assess the effect on total protein levels, a separate blot should be incubated with an anti-total ALK antibody.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]

Secondary Antibody Incubation
  • Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane extensively with TBST (e.g., three to five times for 5-10 minutes each) to remove unbound secondary antibody.

Signal Detection and Analysis
  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional): The blot can be stripped of the phospho-antibody and re-probed with a total ALK antibody and/or a housekeeping protein antibody (e.g., β-actin or GAPDH) to confirm equal protein loading.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Reagents and Buffers

Reagent/BufferComposition
RIPA Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[4]
Protease Inhibitor Cocktail Add fresh before use (e.g., PMSF, aprotinin, leupeptin).[2]
Phosphatase Inhibitor Cocktail Add fresh before use (e.g., sodium orthovanadate, sodium fluoride).[2]
4x Laemmli Sample Buffer 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
10x SDS-PAGE Running Buffer 250 mM Tris, 1.92 M glycine, 1% SDS.
Transfer Buffer 25 mM Tris, 192 mM glycine, 20% methanol (adjust methanol for high MW proteins).[10]
TBST (Wash Buffer) 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
Blocking Buffer 5% (w/v) BSA in TBST.

Table 2: Western Blot Parameters

ParameterRecommendation
Protein Loading 20-40 µg per lane.[6]
SDS-PAGE Gel 7.5% acrylamide (B121943) or 4-12% gradient gel.[6]
Transfer Type Wet transfer.[6]
Transfer Membrane PVDF, 0.45 µm pore size.[10]
Transfer Conditions Overnight at 30V at 4°C or 1-2 hours at 100V with cooling.[10]
Blocking 1 hour at RT or overnight at 4°C in 5% BSA/TBST.
Primary Antibody Dilution As per manufacturer's datasheet (e.g., 1:1000).
Secondary Antibody Dilution As per manufacturer's datasheet (e.g., 1:2000 - 1:10000).
Detection Enhanced Chemiluminescence (ECL).

References

Application Notes and Protocols for Establishing CEP-28122 Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] Constitutive activation of ALK, through mechanisms such as chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2][3] CEP-28122 exerts its anti-tumor activity by inhibiting ALK tyrosine phosphorylation, which subsequently downregulates critical downstream signaling pathways, including STAT3, Akt, and ERK1/2, leading to cell growth inhibition and apoptosis in ALK-positive cancer cells.[1][2][4]

The development of drug resistance is a significant challenge in targeted cancer therapy. Tumor cells can acquire resistance to ALK inhibitors through various mechanisms, including the acquisition of secondary mutations in the ALK kinase domain ("on-target" resistance) or the activation of alternative signaling pathways to bypass the dependency on ALK signaling ("off-target" resistance).[1][3] Therefore, the establishment and characterization of CEP-28122 resistant cell line models are crucial for understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome resistance.

These application notes provide detailed protocols for the generation and characterization of CEP-28122 resistant cancer cell lines.

Data Presentation

Table 1: In Vitro Activity of CEP-28122 in ALK-Positive Cancer Cell Lines

Cell LineCancer TypeALK AlterationCEP-28122 Cellular IC50 (nM)Reference
Karpas-299Anaplastic Large-Cell LymphomaNPM-ALK fusion20-30[6]
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK fusion20-30[6]
NCI-H2228Non-Small Cell Lung CancerEML4-ALK fusionGrowth Inhibition Observed[2]
NCI-H3122Non-Small Cell Lung CancerEML4-ALK fusionGrowth Inhibition Observed[2]
NB-1NeuroblastomaALK amplificationGrowth Inhibition Observed[2]

Table 2: Characterization of Parental vs. CEP-28122 Resistant Cell Lines (Hypothetical Data)

ParameterParental Cell Line (e.g., Karpas-299)CEP-28122 Resistant Cell Line
CEP-28122 IC50 (nM) 25>500
Fold Resistance 1>20
ALK Phosphorylation (p-ALK) High (inhibited by CEP-28122)High (uninhibited by CEP-28122)
Downstream Signaling (p-AKT, p-ERK) High (inhibited by CEP-28122)High (uninhibited by CEP-28122)
ALK Kinase Domain Mutations NonePresent (e.g., G1202R, L1196M) or Absent
Bypass Pathway Activation (e.g., p-EGFR) LowHigh

Experimental Protocols

Protocol 1: Generation of CEP-28122 Resistant Cell Lines

This protocol describes the generation of drug-resistant cell lines through continuous exposure to incrementally increasing concentrations of CEP-28122.[6][7][8][9]

Materials:

  • ALK-positive cancer cell line (e.g., Karpas-299, Sup-M2, NCI-H2228)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • CEP-28122 (dissolved in DMSO to create a stock solution)

  • Cell culture flasks, plates, and other standard laboratory equipment

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine the initial IC50 of CEP-28122:

    • Seed the parental ALK-positive cells in a 96-well plate.

    • Treat the cells with a range of CEP-28122 concentrations for 72 hours.

    • Perform a cell viability assay to determine the IC50 value.[1]

  • Initial Drug Exposure:

    • Culture the parental cells in their complete growth medium containing CEP-28122 at a concentration equal to the determined IC50.[2]

    • Initially, a significant number of cells are expected to die. Allow the surviving cells to repopulate the flask.

  • Dose Escalation:

    • Once the cells are growing steadily at the initial concentration, increase the CEP-28122 concentration in a stepwise manner (e.g., 1.5x to 2x increments).[1]

    • Monitor the cells daily. If a significant slowdown in proliferation or excessive cell death is observed, maintain the current concentration until the cells adapt.

    • Continue this process of gradually increasing the drug concentration. This process can take several months.[1]

  • Establishment of a Resistant Population:

    • A cell line is considered resistant when it can proliferate in the presence of a high concentration of CEP-28122 (e.g., 1 µM or a concentration that results in a significant fold-increase in IC50 compared to the parental line).[1]

  • Cryopreservation:

    • Cryopreserve stocks of the resistant cells at various passages to ensure a backup of the cell line.

Protocol 2: Characterization of CEP-28122 Resistant Cell Lines

1. Determination of the Resistance Level:

  • Perform a cell viability assay (as described in Protocol 1, step 1) on both the parental and the established resistant cell lines.

  • Calculate the IC50 values for both cell lines and determine the fold-resistance (IC50 of resistant line / IC50 of parental line). A significant increase in the IC50 value confirms the resistant phenotype.[6]

2. Analysis of On-Target Resistance Mechanisms:

  • Western Blotting for ALK Phosphorylation:

    • Treat parental and resistant cells with various concentrations of CEP-28122 for a specified time (e.g., 2-6 hours).

    • Lyse the cells and perform western blotting using antibodies against phospho-ALK (p-ALK) and total ALK.

    • In resistant cells with on-target mutations, p-ALK levels may remain high despite treatment with CEP-28122.

  • Sequencing of the ALK Kinase Domain:

    • Extract genomic DNA or RNA (for conversion to cDNA) from both parental and resistant cells.

    • Amplify the ALK kinase domain using PCR.

    • Perform Sanger sequencing or next-generation sequencing (NGS) to identify potential mutations.[1] Common resistance mutations in other ALK inhibitors that could be investigated include L1196M and G1202R.[3]

3. Analysis of Off-Target Resistance Mechanisms:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array:

    • Use a phospho-RTK array to screen for the activation of a wide range of RTKs, which can identify potential bypass signaling pathways.[1]

  • Western Blotting for Bypass Pathway Activation:

    • Based on the phospho-RTK array results or known resistance pathways for other ALK inhibitors (e.g., EGFR, MET, IGF1R), perform western blotting to confirm the activation of these pathways.[1][7] Use antibodies against the phosphorylated and total forms of the respective proteins (e.g., p-EGFR, total EGFR).

Visualizations

G cluster_0 ALK Signaling Pathway cluster_1 CEP-28122 Action cluster_2 Cellular Outcomes ALK ALK STAT3 STAT3 ALK->STAT3 PI3K PI3K/Akt ALK->PI3K RAS RAS/MEK/ERK ALK->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K->Proliferation RAS->Proliferation CEP28122 CEP-28122 CEP28122->ALK Inhibits Phosphorylation Apoptosis Apoptosis CEP28122->Apoptosis

Caption: CEP-28122 inhibits ALK phosphorylation and downstream signaling.

G start Start with ALK-Positive Parental Cell Line ic50 Determine CEP-28122 IC50 start->ic50 culture Culture cells in medium with CEP-28122 at IC50 ic50->culture dose_escalation Gradually increase CEP-28122 concentration (1.5x - 2x increments) culture->dose_escalation monitor Monitor cell growth and morphology dose_escalation->monitor resistant_line Establishment of Resistant Cell Line dose_escalation->resistant_line Cells tolerate high CEP-28122 concentration monitor->dose_escalation Cells adapt and proliferate

Caption: Workflow for generating CEP-28122 resistant cell lines.

G cluster_0 Characterization of Resistance resistant_line CEP-28122 Resistant Cell Line ic50_check Confirm Increased IC50 resistant_line->ic50_check on_target On-Target Resistance ic50_check->on_target off_target Off-Target Resistance ic50_check->off_target alk_seq ALK Kinase Domain Sequencing on_target->alk_seq Investigate p_alk p-ALK Western Blot on_target->p_alk Investigate rtk_array Phospho-RTK Array off_target->rtk_array Investigate bypass_wb Bypass Pathway Western Blot rtk_array->bypass_wb Confirm

Caption: Logical workflow for characterizing resistance mechanisms.

References

Application Notes and Protocols for Oral Gavage Dosing of CEP-28122 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of CEP-28122 to mice, a critical procedure in preclinical oncology research. CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), demonstrating significant anti-tumor activity in various mouse xenograft models.

Introduction to CEP-28122

CEP-28122 is an orally bioavailable small molecule inhibitor that targets key oncogenic drivers.[1][2] Constitutive activation of ALK, through chromosomal translocations, point mutations, or gene amplification, is a known factor in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma, making it a prime therapeutic target.[1][2] CEP-28122 effectively inhibits ALK activity and the phosphorylation of its downstream signaling effectors.[1]

Mechanism of Action

CEP-28122 exerts its anti-tumor effects by potently inhibiting the kinase activity of ALK. This inhibition blocks the downstream signaling pathways that promote cancer cell proliferation and survival. Key signaling molecules affected by CEP-28122-mediated ALK inhibition include Stat-3, Akt, and ERK1/2.

CEP28122_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling ALK Constitutively Active ALK Stat3 Stat-3 ALK->Stat3 Akt Akt ALK->Akt ERK ERK1/2 ALK->ERK CEP28122 CEP-28122 CEP28122->ALK Inhibition Proliferation Cell Proliferation & Survival Stat3->Proliferation Akt->Proliferation ERK->Proliferation

CEP-28122 signaling pathway inhibition.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of CEP-28122 administered via oral gavage in various mouse xenograft models.

Table 1: Antitumor Activity of CEP-28122 in ALK-Positive Tumor Xenograft Models

Tumor ModelMouse StrainDose (mg/kg)Dosing ScheduleDurationOutcome
Sup-M2 (ALCL)SCID3, 10, 30Twice Daily12 daysDose-dependent antitumor activity
Sup-M2 (ALCL)SCID55, 100Twice Daily4 weeksComplete tumor regression, sustained for >60 days post-treatment
Primary Human ALCL-55, 100Twice Daily2 weeksSustained tumor regression
NCI-H2228 (NSCLC)-30, 55Twice Daily12 daysTumor regression
NCI-H3122 (NSCLC)-30Twice Daily12 daysSignificant tumor growth inhibition
NCI-H3122 (NSCLC)-55Twice Daily12 daysTumor stasis and partial tumor regression
NB-1 (Neuroblastoma)-30, 55Twice Daily14 daysSignificant antitumor activity (75-90% tumor growth inhibition)

Data compiled from Cheng et al., 2012.

Table 2: Pharmacodynamic Effect of a Single Oral Dose of CEP-28122 in Sup-M2 Xenografts

Dose (mg/kg)Time Post-DoseInhibition of NPM-ALK Phosphorylation
312 hours~75-80%
10up to 6 hoursNear complete
1012 hours~75-80%
30>12 hours>90%

Data compiled from Cheng et al., 2012.

Experimental Protocols

CEP-28122 Formulation for Oral Gavage

While the exact vehicle composition for CEP-28122 in the pivotal preclinical studies is not publicly disclosed, a common practice for similar small molecules with limited aqueous solubility is to use a suspension or solution in a vehicle such as:

  • 0.5% (w/v) Methylcellulose (B11928114) in deionized water: A widely used, well-tolerated suspending agent.

  • 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in deionized water: The surfactant helps to wet the compound and improve suspension stability.

  • 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline: A more complex vehicle for compounds that are difficult to solubilize or suspend.

Protocol for Preparation of a 0.5% Methylcellulose Suspension (Example):

  • Preparation of Methylcellulose Vehicle:

    • Heat approximately half of the required volume of deionized water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse it and prevent clumping.

    • Once dispersed, add the remaining volume of cold (2-8°C) deionized water and continue to stir until a clear, uniform solution is formed.

    • Allow the solution to cool to room temperature before use.

  • Preparation of CEP-28122 Suspension:

    • Weigh the required amount of CEP-28122 powder based on the desired final concentration and dosing volume.

    • Add a small amount of the methylcellulose vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

    • Prepare the suspension fresh daily and keep it under continuous agitation (e.g., on a stir plate) during the dosing procedure to ensure uniform dosing.

Oral Gavage Procedure in Mice

This protocol outlines the standard procedure for administering a compound via oral gavage to mice. This technique should only be performed by trained personnel.

Materials:

  • Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice, with a rounded tip).[3]

  • Syringes (1 mL or 3 mL).

  • CEP-28122 suspension.

  • Animal scale.

Workflow Diagram:

Oral_Gavage_Workflow start Start weigh Weigh Mouse start->weigh calculate Calculate Dosing Volume (Max 10 mL/kg) weigh->calculate prepare_dose Prepare Syringe with CEP-28122 Suspension calculate->prepare_dose restrain Properly Restrain Mouse prepare_dose->restrain measure_needle Measure Gavage Needle Length (Tip of nose to last rib) restrain->measure_needle insert_needle Gently Insert Needle into Esophagus measure_needle->insert_needle administer Slowly Administer Suspension insert_needle->administer remove_needle Gently Remove Needle administer->remove_needle monitor Monitor Mouse for Distress remove_needle->monitor end End monitor->end

Workflow for oral gavage in mice.

Step-by-Step Protocol:

  • Animal Preparation and Dose Calculation:

    • Weigh the mouse accurately to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[3][4]

    • Calculate the required volume of the CEP-28122 suspension for the individual mouse.

  • Restraint:

    • Properly restrain the mouse by scruffing the loose skin over the shoulders and neck. This should immobilize the head and prevent the animal from biting.[5]

    • Hold the mouse in a vertical position. This helps to straighten the path to the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.[6]

    • Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[3]

    • The needle should slide easily down the esophagus with no resistance. If resistance is met, or if the animal begins to struggle excessively, withdraw the needle and start again. Do not force the needle , as this can cause perforation of the esophagus or trachea.

  • Administration:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the CEP-28122 suspension.

    • Administering the dose too quickly can cause reflux and aspiration.

  • Post-Administration:

    • Gently withdraw the needle along the same path of insertion.

    • Return the mouse to its cage and monitor it for several minutes for any signs of immediate distress, such as difficulty breathing.

    • Continue to monitor the animals according to the experimental protocol.

Concluding Remarks

The oral gavage administration of CEP-28122 is a critical technique for evaluating its in vivo efficacy in preclinical mouse models of cancer. Adherence to proper formulation, accurate dosing, and correct gavage technique is essential for obtaining reliable and reproducible results while ensuring animal welfare. The data presented demonstrates that CEP-28122 is a highly potent, orally active ALK inhibitor with significant promise for the treatment of ALK-driven malignancies.

References

Application Notes and Protocols for CEP-28122 Mesylate Salt in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its mesylate salt form is often utilized in preclinical research due to its favorable pharmaceutical properties.[3] Constitutive activation of ALK, through mechanisms such as chromosomal translocations, gene amplification, and point mutations, is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2][4][5] CEP-28122 has demonstrated significant antitumor activity in various preclinical models of ALK-positive cancers.[2][4] These application notes provide detailed protocols for the preparation and administration of CEP-28122 mesylate salt for in vivo studies, along with relevant technical data.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical to ensure its stability and efficacy in experimental settings.

PropertyValueReference
Molecular Formula C29H39ClN6O6S[1][6]
Molecular Weight 635.17 g/mol [1][6]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO (6.4 mg/mL) and 0.1N HCl[7][8]
Storage (Powder) -20°C for up to 3 years[8]
Storage (In Solvent) -80°C for up to 1 year[8]

Note: The mesylate salt form of CEP-28122 generally offers enhanced water solubility and stability compared to the free base.[3]

Mechanism of Action and Signaling Pathway

CEP-28122 exerts its therapeutic effects by inhibiting the kinase activity of ALK.[1][5] In ALK-driven cancers, the constitutive activation of the ALK receptor tyrosine kinase leads to the phosphorylation and activation of downstream signaling pathways that promote cell proliferation, survival, and oncogenesis. CEP-28122 treatment has been shown to suppress the phosphorylation of key downstream effectors of ALK, including STAT3, Akt, and ERK1/2.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K Activates ERK ERK1/2 ALK->ERK Activates STAT3 STAT3 ALK->STAT3 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation STAT3->Proliferation CEP28122 CEP-28122 CEP28122->ALK Inhibits

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

In Vivo Efficacy and Dosing

CEP-28122 has demonstrated dose-dependent antitumor activity in various ALK-positive tumor xenograft models in mice.[2][4] The compound is orally bioavailable and has shown to achieve substantial and sustained inhibition of ALK phosphorylation in tumors following oral administration.[2][4]

Animal ModelTumor TypeDosing RegimenOutcomeReference
SCID MiceSup-M2 (ALCL Xenograft)3, 10, 30 mg/kg, p.o., b.i.d. for 24 daysDose-dependent antitumor activity[5]
SCID MiceSup-M2 (ALCL Xenograft)55 or 100 mg/kg, p.o., b.i.d. for 4 weeksSustained complete tumor regression[2][4]
MiceNCI-H2228 (NSCLC Xenograft)30 and 55 mg/kg, p.o., b.i.d. for 12 daysTumor regression[4]
MiceNB-1 (Neuroblastoma Xenograft)30 and 55 mg/kg, p.o., b.i.d. for 14 daysSignificant tumor growth inhibition (75% and 90% respectively)[4]

Note: p.o. = oral administration, b.i.d. = twice daily.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a dosing solution of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg), the average weight of the animals, the dosing volume (typically 100 µL for mice), and the number of animals in the study.

  • Prepare the vehicle solution. A commonly used vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and water. A typical formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • In a sterile 50 mL conical tube, add the required volume of DMSO.

    • Add the required volume of PEG300 and vortex thoroughly.

    • Add the required volume of Tween 80 and vortex until the solution is homogeneous.

    • Add the required volume of sterile water and vortex thoroughly.

  • Dissolve this compound.

    • Weigh the calculated amount of this compound and place it in a sterile conical tube.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing continuously to ensure complete dissolution.

    • If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Final preparation.

    • Visually inspect the solution for any undissolved particles. The final solution should be clear.

    • The prepared dosing solution can be stored at 4°C for short-term use. For longer-term storage, it is recommended to prepare fresh solutions.

In Vivo Administration Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Formulation_Prep Prepare CEP-28122 Dosing Solution Randomization->Formulation_Prep Dosing Administer CEP-28122 (e.g., Oral Gavage, b.i.d.) Formulation_Prep->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Data_Collection Collect Tumor Volume and Body Weight Data Monitoring->Data_Collection Endpoint Euthanize Animals at Study Endpoint Data_Collection->Endpoint Analysis Analyze Data and Assess Antitumor Efficacy Endpoint->Analysis

Caption: Experimental workflow for an in vivo efficacy study.

Conclusion

This compound is a valuable tool for preclinical cancer research targeting ALK-driven malignancies. Adherence to proper preparation and administration protocols is essential for obtaining reliable and reproducible results in in vivo studies. The information provided in these application notes serves as a comprehensive guide for researchers utilizing this potent ALK inhibitor.

References

Application Notes and Protocols for Studying ALK-Driven Neuroblastoma with CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroblastoma, a common pediatric solid tumor arising from the developing sympathetic nervous system, is responsible for a significant percentage of childhood cancer-related deaths.[1][2] A key driver in a subset of these tumors is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[1][3] Genetic alterations, including activating point mutations (e.g., F1174L, R1275Q), gene amplification, or rearrangements, lead to constitutive ALK activation, promoting downstream signaling pathways that drive cell proliferation and survival.[1][3][4] These pathways primarily include the RAS/MAPK, PI3K/AKT, and JAK/STAT cascades.[3] The critical role of ALK in tumor pathogenesis makes it an attractive therapeutic target.

CEP-28122 is a potent and highly selective, orally active small-molecule inhibitor of ALK.[5][6] Preclinical studies have demonstrated its efficacy in various cancer models harboring ALK alterations, including neuroblastoma.[5][6][7] CEP-28122 effectively inhibits ALK's enzymatic activity and downstream signaling, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells.[5] This document provides detailed application notes and protocols for utilizing CEP-28122 as a tool to study ALK-driven neuroblastoma.

Data Presentation: Efficacy of CEP-28122

The following tables summarize the quantitative data on the efficacy of CEP-28122 against ALK-driven neuroblastoma cell lines and in vivo models.

Table 1: In Vitro Efficacy of CEP-28122 in Human Neuroblastoma Cell Lines

Cell LineALK Genetic StatusCEP-28122 IC50 (nM)
NB-1Amplified Wild-Type ALK58 ± 11
SH-SY5YF1174L Activating Mutation65 ± 8
NB-1643R1275Q Activating Mutation72 ± 15
NB-1691ALK-Negative (MYCN-Amplified Control)>1,000

Data sourced from Cheng et al., 2012.[5]

Table 2: In Vivo Antitumor Activity of CEP-28122 in NB-1 Xenograft Model

Treatment Group (Oral Administration)Tumor Growth InhibitionObserved Outcome
Vehicle ControlN/AProgressive Tumor Growth
30 mg/kg CEP-28122 (Twice Daily)>90% after 12 hours (Target Inhibition)Significant Tumor Growth Inhibition
≥ 55 mg/kg CEP-28122 (Twice Daily)Not specifiedComplete or Near-Complete Tumor Regression

Data sourced from Cheng et al., 2012.[5][6]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental processes.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K p RAS RAS ALK->RAS p JAK JAK ALK->JAK p AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK1/2 MEK->ERK p ERK->Proliferation STAT3 STAT3 JAK->STAT3 p STAT3->Proliferation

Figure 1. Simplified ALK signaling pathways in neuroblastoma.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cell_culture Culture ALK+ Neuroblastoma Cells (e.g., NB-1, SH-SY5Y) treatment Treat with CEP-28122 (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTS/MTT) treatment->viability_assay western_blot Western Blot for p-ALK, p-AKT, p-ERK treatment->western_blot ic50 Determine IC50 viability_assay->ic50 target_inhibition Confirm Target Inhibition western_blot->target_inhibition xenograft Establish Neuroblastoma Xenografts in Mice dosing Oral Dosing with CEP-28122 or Vehicle xenograft->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring pharmacodynamics Pharmacodynamic Analysis (Tumor p-ALK Levels) dosing->pharmacodynamics tgi Calculate Tumor Growth Inhibition (TGI) monitoring->tgi

Figure 2. Experimental workflow for evaluating CEP-28122.

MOA_CEP28122 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome ALK Constitutively Active ALK Receptor Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) ALK->Downstream autophosphorylation (BLOCKED) ATP ATP ATP->ALK binds to kinase domain CEP28122 CEP-28122 CEP28122->ALK competitively binds to ATP-binding site Apoptosis Growth Inhibition & Apoptosis Downstream->Apoptosis

Figure 3. Mechanism of action for CEP-28122 in ALK+ cells.

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the efficacy of CEP-28122.

1. Cell Viability Assay (MTS/MTT Assay)

This protocol determines the concentration-dependent effect of CEP-28122 on the viability of neuroblastoma cells.

  • Materials:

    • ALK-positive (e.g., SH-SY5Y, NB-1) and ALK-negative (e.g., NB-1691) neuroblastoma cell lines.

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • CEP-28122 stock solution (e.g., 10 mM in DMSO).

    • 96-well cell culture plates.

    • MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution).

    • Plate reader (absorbance at 490 nm for MTS).

  • Procedure:

    • Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare serial dilutions of CEP-28122 in culture medium from the stock solution. Final concentrations should range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

    • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • MTS/MTT Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until color development is sufficient.

    • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of CEP-28122 concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

2. Western Blot Analysis of ALK Signaling

This protocol assesses the inhibition of ALK phosphorylation and its downstream effectors by CEP-28122.[5]

  • Materials:

    • ALK-positive neuroblastoma cells.

    • 6-well plates.

    • CEP-28122.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer system (membranes, buffers).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin.

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of CEP-28122 (e.g., 10, 50, 200 nM) and a vehicle control for 2-4 hours.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

    • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to loading controls (total protein or GAPDH).

3. In Vivo Neuroblastoma Xenograft Model

This protocol evaluates the antitumor efficacy of orally administered CEP-28122 in a mouse model.[5][6]

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NSG mice).

    • ALK-positive neuroblastoma cells (e.g., NB-1).

    • Matrigel (optional, for enhancing tumor take rate).

    • CEP-28122 formulation for oral gavage.

    • Vehicle control solution.

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject 5-10 million neuroblastoma cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Administration: Administer CEP-28122 (e.g., 30, 55, 100 mg/kg) or vehicle control orally (p.o.) twice daily.

    • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²) / 2. Monitor mouse body weight and overall health as indicators of toxicity.

    • Endpoint: Continue treatment for a predefined period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined maximum size.

    • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percent tumor growth inhibition (%TGI) at the end of the study.

    • (Optional) Pharmacodynamic Study: At specific time points after the final dose, tumors can be harvested to assess the level of ALK phosphorylation by western blot or immunohistochemistry to confirm target engagement in vivo.[6]

References

Application Notes and Protocols: Investigating CEP-28122 in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A subset of NSCLC is driven by chromosomal rearrangements of the Anaplastic Lymphoma Kinase (ALK) gene, leading to the expression of oncogenic ALK fusion proteins. These fusion proteins are constitutively active tyrosine kinases that drive tumor cell proliferation and survival. CEP-28122 is a potent and selective, orally active small-molecule inhibitor of ALK.[1][2] This document provides detailed application notes and protocols for the investigation of CEP-28122 in preclinical NSCLC models, focusing on ALK-positive cell lines.

Mechanism of Action

CEP-28122 functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[1] By binding to the ATP-binding pocket of the ALK kinase domain, CEP-28122 blocks its autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell growth and survival.[1] The primary pathways inhibited by disrupting ALK signaling include the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein RAS RAS ALK_Fusion->RAS PI3K PI3K ALK_Fusion->PI3K JAK JAK ALK_Fusion->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription CEP28122 CEP-28122 CEP28122->ALK_Fusion Inhibition

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Data Presentation

In Vitro Efficacy of CEP-28122

CEP-28122 demonstrates potent and selective inhibition of ALK kinase activity and ALK-positive cancer cell proliferation.

ParameterValueCell Line/SystemReference
Enzymatic IC50 (ALK) 1.9 ± 0.5 nMRecombinant ALK[2]
Cellular IC50 (ALK Phosphorylation) 20-30 nMSup-M2, Karpas-299 (ALCL)
Cellular IC50 (Growth Inhibition) Similar potency to ALCL linesNCI-H2228, NCI-H3122 (NSCLC)

Note: Specific IC50 values for growth inhibition in NCI-H2228 and NCI-H3122 have been reported as having "similar potency" to the anaplastic large-cell lymphoma (ALCL) cell lines, which were in the 20-30 nM range.

In Vivo Efficacy of CEP-28122 in NSCLC Xenograft Models

Oral administration of CEP-28122 leads to significant anti-tumor activity in mouse xenograft models of ALK-positive NSCLC.

NSCLC ModelTreatmentDosing ScheduleOutcomeReference
NCI-H2228 CEP-28122 (30 mg/kg)Oral, twice daily for 12 daysTumor regression
NCI-H2228 CEP-28122 (55 mg/kg)Oral, twice daily for 12 daysTumor regression
NCI-H3122 CEP-28122 (30 mg/kg)Oral, twice daily for 12 daysSignificant tumor growth inhibition
NCI-H3122 CEP-28122 (55 mg/kg)Oral, twice daily for 12 daysTumor stasis and partial regression

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol outlines the methodology for determining the effect of CEP-28122 on the viability of ALK-positive NSCLC cells.

Cell_Viability_Workflow Start Start Seed_Cells Seed NSCLC cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_CEP28122 Add serial dilutions of CEP-28122 Incubate_24h->Add_CEP28122 Incubate_72h Incubate for 72 hours Add_CEP28122->Incubate_72h Add_MTS Add MTS reagent to each well Incubate_72h->Add_MTS Incubate_1_4h Incubate for 1-4 hours Add_MTS->Incubate_1_4h Read_Absorbance Measure absorbance at 490 nm Incubate_1_4h->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell viability (MTS) assay.

Materials:

  • ALK-positive NSCLC cell lines (e.g., NCI-H2228, NCI-H3122)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CEP-28122 stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count NSCLC cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of CEP-28122 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Treatment Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle-treated control wells (representing 100% viability) and calculate the percentage of cell viability for each concentration of CEP-28122. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for ALK Signaling Pathway

This protocol describes the detection of phosphorylated and total proteins in the ALK signaling cascade following treatment with CEP-28122.

Materials:

  • ALK-positive NSCLC cells

  • 6-well cell culture plates

  • CEP-28122 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed NSCLC cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of CEP-28122 or vehicle control for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Protocol 3: In Vivo NSCLC Xenograft Model

This protocol details the establishment and treatment of an ALK-positive NSCLC subcutaneous xenograft model in mice.

Xenograft_Workflow Start Start Prepare_Cells Prepare NSCLC cell suspension Start->Prepare_Cells Inject_Mice Subcutaneously inject cells into immunocompromised mice Prepare_Cells->Inject_Mice Monitor_Tumors Monitor tumor growth Inject_Mice->Monitor_Tumors Randomize_Mice Randomize mice into treatment groups when tumors reach a specific volume Monitor_Tumors->Randomize_Mice Administer_Treatment Administer CEP-28122 or vehicle orally Randomize_Mice->Administer_Treatment Measure_Tumors Measure tumor volume regularly Administer_Treatment->Measure_Tumors Monitor_Body_Weight Monitor mouse body weight Administer_Treatment->Monitor_Body_Weight End_of_Study End study and collect tumors for analysis Measure_Tumors->End_of_Study Monitor_Body_Weight->End_of_Study End End End_of_Study->End

Caption: Workflow for the in vivo NSCLC xenograft study.

Materials:

  • ALK-positive NSCLC cells (e.g., NCI-H2228 or NCI-H3122)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • CEP-28122 formulation for oral gavage

  • Vehicle control

  • Calipers

Procedure:

  • Cell Preparation: Harvest NSCLC cells and resuspend them in a mixture of sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Drug Administration: Administer CEP-28122 (e.g., 30 or 55 mg/kg) or vehicle control orally to the respective groups according to the planned schedule (e.g., twice daily).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and mouse body weights throughout the study to assess efficacy and toxicity.

  • Study Endpoint: At the end of the study (e.g., after 12-14 days of treatment or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect of CEP-28122.

Conclusion

CEP-28122 is a highly effective inhibitor of ALK-driven NSCLC in preclinical models. The protocols provided herein offer a framework for researchers to further investigate its anti-cancer properties and mechanism of action. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapies for ALK-positive non-small cell lung cancer.

References

Application Notes and Protocols for CEP-28122 in Anaplastic Large-Cell Lymphoma (ALCL) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Large-Cell Lymphoma (ALCL) is a type of non-Hodgkin lymphoma characterized by the proliferation of large, pleomorphic T-cells that are typically positive for CD30.[1][2] A significant subset of ALCL cases, particularly in younger patients, is driven by a chromosomal translocation that results in the expression of a constitutively active Anaplastic Lymphoma Kinase (ALK) fusion protein, most commonly NPM-ALK.[1][3][4] This aberrant kinase activity is a key driver of oncogenesis in ALK-positive ALCL, making it a prime target for therapeutic intervention.[3][5][6] CEP-28122 is a potent and selective, orally bioavailable small molecule inhibitor of ALK.[3][5][6][7][8] These application notes provide a comprehensive overview of the use of CEP-28122 in preclinical ALCL research, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Mechanism of Action

CEP-28122 is a diaminopyrimidine derivative that acts as a potent inhibitor of ALK receptor tyrosine kinase activity.[3][7][8] In ALK-positive ALCL, the NPM-ALK fusion protein is constitutively activated, leading to the autophosphorylation of the kinase domain and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and transformation.[4][9][10][11] CEP-28122 competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades.[3][5][6] Key signaling pathways inhibited by CEP-28122 in ALK-positive ALCL include the JAK/STAT, PI3K/AKT/mTOR, and RAS/ERK pathways.[3][4][8][9] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-positive ALCL cells.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of CEP-28122 against ALK and ALK-positive ALCL cells.

Table 1: In Vitro Inhibitory Activity of CEP-28122

TargetAssay TypeCell LinesIC50Reference
Recombinant ALKTime-Resolved Fluorescence (TRF) AssayN/A1.9 ± 0.5 nmol/L[3]
NPM-ALK PhosphorylationCellular Phosphorylation AssaySup-M2, Karpas-29920 - 30 nmol/L[12]
Cell Growth InhibitionCell Viability AssayKarpas-299, Sup-M2Concentration-dependent[8]

Table 2: In Vivo Antitumor Efficacy of CEP-28122 in ALCL Xenograft Models

Xenograft ModelDosing RegimenOutcomeReference
Sup-M2 (subcutaneous)30 mg/kg, twice daily (oral)Near complete tumor regression[3]
Sup-M2 (subcutaneous)55 or 100 mg/kg, twice daily for 4 weeksSustained tumor regression with no reemergence >60 days post-treatment[3][5]
Primary Human ALCL Tumor Grafts100 mg/kg, twice daily for 2 weeksComplete tumor regression with no reemergence >60 days post-treatment[3]

Signaling Pathway and Experimental Workflow Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPM-ALK NPM-ALK (Constitutively Active) PI3K PI3K NPM-ALK->PI3K RAS RAS NPM-ALK->RAS JAK JAK NPM-ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Anti-apoptosis Anti-apoptosis AKT->Anti-apoptosis Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 Survival Survival STAT3->Survival CEP-28122 CEP-28122 CEP-28122->NPM-ALK Inhibition

Caption: ALK signaling pathway in ALCL and the inhibitory action of CEP-28122.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Culture ALK+ ALCL Cell Lines (e.g., Sup-M2) Treatment Treat cells with varying concentrations of CEP-28122 Cell_Culture->Treatment Kinase_Assay Kinase Activity Assay (e.g., TRF Assay) Treatment->Kinase_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot for Phospho-ALK and downstream targets Treatment->Western_Blot Xenograft Establish ALCL xenografts in immunodeficient mice Dosing Administer CEP-28122 (e.g., oral gavage) Xenograft->Dosing Tumor_Measurement Monitor tumor volume and body weight Dosing->Tumor_Measurement Pharmacodynamics Pharmacodynamic analysis of tumor tissue (e.g., Western Blot) Tumor_Measurement->Pharmacodynamics Efficacy_Analysis Analyze antitumor efficacy Pharmacodynamics->Efficacy_Analysis

References

Application Notes and Protocols for CEP-28122 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a known oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] CEP-28122 has demonstrated significant antitumor activity as a single agent in preclinical models of ALK-positive cancers.[1] This document provides a summary of the preclinical monotherapy data for CEP-28122 and outlines a hypothetical framework and detailed protocols for investigating its use in combination with standard chemotherapy agents. While direct preclinical or clinical data for CEP-28122 in combination therapy is not yet available, the protocols described herein are based on established methodologies for evaluating ALK inhibitors in combination with other anticancer agents.

CEP-28122: Preclinical Monotherapy Data

CEP-28122 has been shown to be a potent inhibitor of ALK kinase activity and cellular ALK tyrosine phosphorylation.[1] Preclinical studies have demonstrated its efficacy in inducing growth inhibition and cytotoxicity in ALK-positive cancer cell lines and causing tumor regression in xenograft models.[1]

In Vitro Activity of CEP-28122
Cell LineCancer TypeALK StatusIC50 (nM)
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK20
Karpas-299Anaplastic Large-Cell LymphomaNPM-ALK20
NCI-H3122Non-Small Cell Lung CancerEML4-ALK30
NB-1NeuroblastomaFull-length ALK40

Data compiled from Cheng et al., Molecular Cancer Therapeutics, 2012.[1]

In Vivo Antitumor Efficacy of CEP-28122 in Xenograft Models
Tumor ModelCancer TypeTreatmentTumor Growth Inhibition (%)
Sup-M2Anaplastic Large-Cell Lymphoma30 mg/kg, BID>90
Sup-M2Anaplastic Large-Cell Lymphoma55 mg/kg, BIDComplete Regression
Primary Human ALCLAnaplastic Large-Cell Lymphoma55 mg/kg, BIDSustained Regression
NCI-H3122Non-Small Cell Lung Cancer30 mg/kg, BID>80

Data compiled from Cheng et al., Molecular Cancer Therapeutics, 2012.[1]

Rationale for Combination Therapy

The development of resistance to ALK inhibitors is a significant clinical challenge.[2][3] Resistance mechanisms can include secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways.[2][4] Combining ALK inhibitors with conventional chemotherapy agents is a rational strategy to potentially enhance antitumor efficacy, overcome resistance, and prevent the emergence of resistant clones. Preclinical studies with other ALK inhibitors, such as crizotinib, have shown synergistic effects when combined with agents like topotecan (B1662842) and cyclophosphamide (B585) in neuroblastoma models.[1][5] Similarly, combinations of ALK inhibitors with platinum-based agents like cisplatin (B142131) and pemetrexed (B1662193) have been investigated in NSCLC models.[6]

This section outlines a hypothetical preclinical study to evaluate the combination of CEP-28122 with cisplatin, a standard-of-care chemotherapy agent for NSCLC.

Signaling Pathways

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor ALK ALK Growth Factor->ALK Activation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Expression STAT3 STAT3 STAT3->Gene Expression CEP-28122 CEP-28122 CEP-28122->ALK Inhibition Cisplatin Cisplatin Cisplatin->Gene Expression DNA Damage ALK->RAS Phosphorylation ALK->PI3K ALK->STAT3

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Viability Assay Cell Viability Assay Western Blot Analysis Western Blot Analysis Cell Viability Assay->Western Blot Analysis Confirm Mechanism Xenograft Model Xenograft Model Western Blot Analysis->Xenograft Model Inform In Vivo Dosing Tumor Growth Measurement Tumor Growth Measurement Xenograft Model->Tumor Growth Measurement Toxicity Assessment Toxicity Assessment Xenograft Model->Toxicity Assessment

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the synergistic, additive, or antagonistic effects of CEP-28122 and cisplatin on the viability of ALK-positive cancer cells.

Materials:

  • ALK-positive cancer cell lines (e.g., NCI-H3122)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • CEP-28122 (stock solution in DMSO)

  • Cisplatin (stock solution in saline)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed NCI-H3122 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of CEP-28122 and cisplatin in culture medium.

  • Treat cells with a matrix of CEP-28122 and cisplatin concentrations, including single-agent controls and a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Analyze the combination data using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of ALK Signaling

Objective: To assess the effect of CEP-28122, alone and in combination with cisplatin, on the ALK signaling pathway.

Materials:

  • NCI-H3122 cells

  • CEP-28122 and cisplatin

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-cleaved-caspase-3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate NCI-H3122 cells and allow them to adhere.

  • Treat cells with CEP-28122, cisplatin, the combination, or vehicle for the desired time points (e.g., 6, 24, 48 hours).

  • Harvest cells and lyse them in lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and apply ECL detection reagent.

  • Capture chemiluminescent signals using an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy and tolerability of CEP-28122 in combination with cisplatin in a murine xenograft model of ALK-positive NSCLC.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • NCI-H3122 cells

  • Matrigel

  • CEP-28122 (formulated for oral gavage)

  • Cisplatin (formulated for intraperitoneal injection)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously implant NCI-H3122 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups:

    • Vehicle control

    • CEP-28122 (e.g., 30 mg/kg, orally, BID)

    • Cisplatin (e.g., 3 mg/kg, intraperitoneally, once weekly)

    • CEP-28122 + Cisplatin

  • Administer treatments for a specified duration (e.g., 21 days).

  • Measure tumor volume and body weight twice weekly.

  • Monitor mice for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Calculate tumor growth inhibition for each treatment group relative to the vehicle control.

Conclusion

CEP-28122 is a promising ALK inhibitor with demonstrated preclinical activity as a single agent. The provided protocols offer a robust framework for the preclinical evaluation of CEP-28122 in combination with standard chemotherapy agents. Such studies are essential to determine the potential for synergistic antitumor effects and to provide a rationale for future clinical investigations in patients with ALK-positive cancers.

References

Troubleshooting & Optimization

CEP-28122 mesylate salt solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with CEP-28122 mesylate salt in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q2: What is the reported solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is approximately 6.4 mg/mL, which corresponds to a concentration of 10.08 mM.[1][2] To achieve this, the use of ultrasonic treatment and warming is recommended.[1][2]

Q3: My this compound is not fully dissolving in DMSO, what could be the issue?

A3: Several factors can contribute to solubility issues. These include the quality of the DMSO, the concentration of the solution, temperature, and the physical form of the compound. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce its solvating power.[1][3] If the desired concentration exceeds the solubility limit, consider preparing a more dilute stock solution.[3] Gentle warming and sonication can also aid dissolution.[1][2][3]

Q4: Can I use water to dissolve this compound?

A4: While the mesylate salt form of CEP-28122 is expected to have enhanced water solubility compared to the free base, DMSO is the primary recommended solvent for creating stock solutions.[4] For cell-based assays, the DMSO stock solution is typically diluted into an aqueous culture medium.

Q5: How should I store the this compound stock solution in DMSO?

A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue: Precipitate observed in the DMSO stock solution upon preparation.

This guide provides a systematic approach to resolving solubility issues with this compound in DMSO.

G cluster_0 start Start: Precipitate observed in DMSO stock solution check_dmso Verify DMSO Quality: - Use fresh, anhydrous DMSO - Check for moisture contamination start->check_dmso adjust_concentration Adjust Concentration: - Is the concentration > 10.08 mM? - Prepare a more dilute solution (e.g., 5 mM or 1 mM) check_dmso->adjust_concentration DMSO is high quality end_fail Issue Persists: Contact Technical Support check_dmso->end_fail DMSO is old/hygroscopic apply_energy Apply Energy: - Sonicate in a water bath for 10-15 min - Gently warm to 37°C for 5-10 min adjust_concentration->apply_energy Concentration is appropriate end_success Success: Clear Solution adjust_concentration->end_success Lower concentration dissolves serial_dilution Consider Serial Dilution for Aqueous Media: - Perform intermediate dilutions in DMSO before adding to aqueous buffer apply_energy->serial_dilution Still not fully dissolved apply_energy->end_success Dissolves with energy input serial_dilution->end_success Successful dilution serial_dilution->end_fail Precipitates in aqueous media

Caption: Troubleshooting workflow for this compound solubility in DMSO.

Quantitative Data Summary
ParameterValueUnitReference
Molecular Weight 635.17 g/mol [2]
Solubility in DMSO ~6.4mg/mL[1][2]
~10.08mM[1][2]
IC50 (ALK Kinase Activity) 1.9nM[1][4][5]
Storage (Powder) -20°C3 years[2]
Storage (in DMSO) -20°C1 month[1]
-80°C6 months[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Equilibration: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening to minimize moisture absorption.

  • Calculation: Calculate the required mass of this compound and the volume of DMSO needed to achieve a 10 mM stock solution. (Molecular Weight: 635.17 g/mol ).

  • Weighing: Carefully weigh the calculated amount of this compound and transfer it to a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating: If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the DMSO stock solution into an aqueous cell culture medium while maintaining a low final DMSO concentration (typically ≤ 0.1%).

Procedure:

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation due to a rapid change in solvent polarity, first, prepare an intermediate dilution of the 10 mM DMSO stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution in Aqueous Medium: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. It is crucial to add the small volume of the DMSO solution to the larger volume of the aqueous medium while gently mixing or vortexing to ensure rapid and uniform dispersion.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to account for any effects of the solvent on the cells.

Signaling Pathway

CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][4][5][6] In various cancers, ALK can be constitutively activated through mutations or chromosomal translocations, leading to the activation of downstream signaling pathways that promote cell proliferation and survival. CEP-28122 exerts its anti-tumor activity by inhibiting the phosphorylation of ALK, which in turn suppresses the phosphorylation of key downstream effectors.[7][8]

ALK_Signaling_Pathway cluster_pathway CEP-28122 Mechanism of Action cluster_downstream Downstream Effectors ALK Constitutively Active ALK Fusion Protein STAT3 STAT3 ALK->STAT3 P AKT Akt ALK->AKT P ERK12 ERK1/2 ALK->ERK12 P CEP28122 CEP-28122 CEP28122->ALK Inhibition of Phosphorylation Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK12->Proliferation

Caption: Simplified signaling pathway of CEP-28122 action.

References

Technical Support Center: Optimizing CEP-28122 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CEP-28122. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing CEP-28122 in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is CEP-28122 and what is its primary mechanism of action?

A1: CEP-28122 is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations, amplifications, or chromosomal translocations, can drive the growth of various cancers.[1][4] CEP-28122 exerts its effect by inhibiting the tyrosine phosphorylation of ALK, thereby blocking downstream signaling pathways and inducing growth inhibition and/or cytotoxicity in ALK-positive cancer cells.[1][2]

Q2: What is the recommended starting concentration for CEP-28122 in cell culture?

A2: The optimal concentration of CEP-28122 is cell-line dependent. For ALK-positive cell lines such as anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma, a concentration range of 3 to 3,000 nmol/L has been shown to induce concentration-dependent growth inhibition.[1][2] The cellular IC50 values for inhibition of NPM-ALK phosphorylation are typically in the range of 20 to 30 nmol/L.[5] We recommend performing a dose-response experiment starting from 10 nM to 1000 nM to determine the optimal concentration for your specific cell line.

Q3: How should I prepare and store CEP-28122 stock solutions?

A3: CEP-28122 should be dissolved in 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[2][4] To dissolve, you may need to use ultrasonic and warming.[2] It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Q4: I am observing precipitate in my culture medium after adding CEP-28122. What should I do?

A4: Precipitate formation is a common issue with hydrophobic compounds like CEP-28122 when diluted into aqueous cell culture media. This can be caused by the final concentration being too high, rapid dilution, or the temperature of the media. Refer to the "Troubleshooting Guide: Solubility Issues" section for a detailed workflow to address this.

Q5: Does CEP-28122 have any known off-target effects?

A5: CEP-28122 is a highly selective ALK inhibitor.[1][3] However, at higher concentrations, some off-target activity has been observed. For instance, CEP-28122 also inhibits Flt4 with an IC50 of 46 nM.[4] If you observe unexpected phenotypes in your experiments, consider the possibility of off-target effects and test a range of concentrations to ensure you are within the selective window for ALK inhibition.

Q6: Will CEP-28122 affect my ALK-negative control cell lines?

A6: CEP-28122 has been shown to have no-to-marginal growth inhibition and does not induce significant caspase 3/7 activation in ALK-negative leukemia and lymphoma cells at concentrations up to 3,000 nmol/L.[1] Similarly, it had no significant effects on the growth and survival of the ALK-negative neuroblastoma cell line NB-1691.[1] However, it is always recommended to include a vehicle control (DMSO) and test a range of CEP-28122 concentrations on your specific ALK-negative cell line to establish a baseline for any potential non-specific effects.

Data Summary

Table 1: In Vitro Efficacy of CEP-28122

ParameterValueCell Lines/SystemReference
Recombinant ALK IC501.9 ± 0.5 nmol/LEnzyme-based TRF assay[5]
Cellular ALK Phosphorylation IC5020 - 30 nmol/LKarpas-299, Sup-M2[5]
Growth Inhibition Range3 - 3,000 nmol/LKarpas-299, Sup-M2[1][2]
Off-Target Flt4 IC5046 ± 10 nmol/LNot specified[6]

Troubleshooting Guides

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to resolving precipitation of CEP-28122 in your cell culture experiments.

G start Start: Precipitate observed in media check_stock 1. Verify Stock Solution Is it fully dissolved in 100% DMSO? start->check_stock remake_stock Action: Remake stock solution. Use sonication and gentle warming if needed. check_stock->remake_stock No check_dilution 2. Review Dilution Method Are you performing serial dilutions? Is the media pre-warmed to 37°C? check_stock->check_dilution Yes remake_stock->check_dilution adjust_dilution Action: Implement serial dilution. Add diluted inhibitor to pre-warmed media with gentle mixing. check_dilution->adjust_dilution No check_concentration 3. Evaluate Final Concentration Is it above the recommended range for your cell line? check_dilution->check_concentration Yes adjust_dilution->check_concentration lower_concentration Action: Perform a dose-response experiment to find the optimal soluble concentration. check_concentration->lower_concentration Yes check_media 4. Consider Media Conditions Are you using low-serum or serum-free media? check_concentration->check_media No end End: Solubility issue resolved lower_concentration->end increase_serum Action: If possible, test with a higher serum concentration. Serum proteins can aid solubility. check_media->increase_serum Yes check_media->end No increase_serum->end

Caption: Troubleshooting workflow for CEP-28122 solubility issues.

Troubleshooting Guide: Inconsistent Experimental Results

This guide addresses variability in experimental outcomes when using CEP-28122.

G start Start: Inconsistent results observed check_solubility 1. Rule out Solubility Issues Is there any visible precipitate? start->check_solubility solve_solubility Action: Refer to Solubility Troubleshooting Guide. check_solubility->solve_solubility Yes check_pipetting 2. Verify Pipetting Accuracy Are you using calibrated pipettes? Is your technique consistent? check_solubility->check_pipetting No solve_solubility->check_pipetting recalibrate_pipettes Action: Calibrate pipettes. Review and standardize pipetting technique. check_pipetting->recalibrate_pipettes No check_cell_health 3. Assess Cell Health and Density Are cells healthy and in the exponential growth phase? Is plating density consistent? check_pipetting->check_cell_health Yes recalibrate_pipettes->check_cell_health standardize_cell_culture Action: Standardize cell passage number and seeding density. check_cell_health->standardize_cell_culture No check_reagents 4. Evaluate Reagent Stability Is the CEP-28122 stock solution within its stability period? Are other reagents fresh? check_cell_health->check_reagents Yes standardize_cell_culture->check_reagents prepare_fresh_reagents Action: Prepare fresh CEP-28122 dilutions and other reagents. check_reagents->prepare_fresh_reagents No end End: Experimental consistency improved check_reagents->end Yes prepare_fresh_reagents->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of CEP-28122 Working Solutions

This protocol details the serial dilution method to minimize precipitation.

G cluster_0 Preparation of 10 mM Stock Solution cluster_1 Preparation of Intermediate Dilutions cluster_2 Preparation of Final Working Solution in Culture Media stock_prep 1. Dissolve CEP-28122 powder in 100% DMSO to make a 10 mM stock solution. intermediate_dilution 2. Perform serial 1:10 dilutions of the 10 mM stock in 100% DMSO to create 1 mM and 100 µM intermediate stocks. stock_prep->intermediate_dilution final_dilution 3. Pre-warm complete culture media to 37°C. 4. Add a small volume of the appropriate intermediate stock to the pre-warmed media with gentle mixing to achieve the final desired concentration. (e.g., add 1 µL of 100 µM stock to 99 µL of media for a 1 µM final concentration) intermediate_dilution->final_dilution

Caption: Workflow for preparing CEP-28122 working solutions.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of CEP-28122.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of CEP-28122 dilutions in complete culture medium as described in Protocol 1.

    • Include a vehicle control (DMSO at the same final concentration as the highest CEP-28122 concentration) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of CEP-28122.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

Protocol 3: Western Blotting for ALK Phosphorylation

This protocol provides a method to assess the inhibition of ALK phosphorylation by CEP-28122.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of CEP-28122 for a short duration (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect lysates and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ALK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Signaling Pathway

G cluster_0 ALK Signaling Cascade cluster_1 Downstream Effectors cluster_2 Cellular Outcomes ALK Constitutively Active ALK (e.g., NPM-ALK fusion) STAT3 STAT3 ALK->STAT3 p Akt Akt ALK->Akt p ERK ERK1/2 ALK->ERK p CEP28122 CEP-28122 CEP28122->ALK Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival Akt->Survival ERK->Proliferation ERK->Survival

Caption: CEP-28122 inhibits ALK phosphorylation and downstream signaling.

References

potential off-target effects of CEP-28122 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential in vitro off-target effects of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: How selective is CEP-28122 for ALK?

A1: CEP-28122 is a highly potent and selective ALK inhibitor with an IC50 of approximately 1.9 nM in enzymatic assays.[1][2][3][4][5] Its selectivity has been evaluated against a broad panel of kinases, where it showed minimal to no inhibition for the majority of kinases tested at a concentration of 1 µmol/L.[1]

Q2: Have any significant off-target kinases been identified for CEP-28122?

A2: Yes, while CEP-28122 is highly selective for ALK, some off-target activity has been observed at higher concentrations. In a screening panel of 259 protein kinases, 15 kinases showed more than 90% inhibition at a 1 µmol/L concentration of CEP-28122.[1] Notably, the Ribosomal S6 Kinase (Rsk) family members (Rsk2, Rsk3, and Rsk4) and Flt4 have been identified as potential off-targets with IC50 values that are at least 10-fold higher than that for ALK.[1]

Q3: What are the known downstream signaling pathways affected by on-target ALK inhibition by CEP-28122?

A3: CEP-28122 has been shown to inhibit the phosphorylation of key downstream effectors of the ALK signaling pathway. This includes the suppression of phosphorylation of STAT3, Akt, and ERK1/2 in ALK-positive cancer cell lines.

Q4: I am observing unexpected phenotypes in my cell-based assays that do not seem to be related to ALK inhibition. Could these be due to off-target effects of CEP-28122?

A4: It is possible. If you are using high concentrations of CEP-28122, you may be observing effects due to the inhibition of off-target kinases such as the Rsk family. It is recommended to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects. Correlating your phenotypic observations with the known off-target profile of CEP-28122 can help in interpreting the results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cell toxicity or altered morphology at high concentrations Off-target kinase inhibition (e.g., Rsk family kinases).1. Perform a dose-response curve to determine the lowest effective concentration for ALK inhibition in your specific cell line. 2. If possible, use a structurally unrelated ALK inhibitor as a control to confirm that the observed phenotype is specific to ALK inhibition. 3. Analyze the phosphorylation status of known off-target substrates to assess the extent of off-target activity.
Discrepancy between enzymatic and cellular assay results Differences in cell permeability, metabolism of the compound, or engagement of off-target kinases within the cellular context.1. Confirm target engagement in cells by assessing the phosphorylation status of ALK and its direct downstream targets (e.g., STAT3, Akt, ERK1/2). 2. Titrate the concentration of CEP-28122 in your cellular assays to find a window where on-target ALK inhibition is maximized and off-target effects are minimized.
Inconsistent results across different cell lines Varied expression levels of ALK and potential off-target kinases.1. Characterize the expression levels of ALK and key off-target kinases (e.g., Rsk2, Rsk3, Rsk4) in the cell lines being used. 2. Normalize the observed effects to the level of ALK expression and phosphorylation inhibition.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of CEP-28122 against On-Target and Key Off-Target Kinases.

Target KinaseIC50 (nM)Fold Selectivity vs. ALKReference
ALK 1.9 - [1][2][3][4][5]
Rsk27-19~4-10[1]
Rsk37-19~4-10[1]
Rsk47-19~4-10[1]
Flt446~24[2]

Note: A panel of 259 protein kinases was screened, and 15 kinases showed over 90% inhibition at 1 µmol/L CEP-28122.[1]

Experimental Protocols

Kinase Selectivity Profiling

The kinase selectivity of CEP-28122 was determined using a commercially available kinase profiling service (e.g., Millipore's Kinase Profiler service).

  • Principle: The inhibitory activity of the compound is measured against a large panel of purified protein kinases.

  • Methodology:

    • CEP-28122 was tested at a concentration of 1 µmol/L against a panel of 259 different protein kinases.

    • The enzymatic activity of each kinase was measured in the presence and absence of the inhibitor.

    • The percentage of inhibition was calculated for each kinase.

    • For kinases showing significant inhibition (e.g., >90%), follow-up dose-response experiments were performed to determine the IC50 values.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MEK/ERK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK PI3K PI3K ALK->PI3K Ras Ras ALK->Ras JAK JAK ALK->JAK CEP28122 CEP-28122 CEP28122->ALK Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Is CEP-28122 concentration high? Start->Check_Concentration Lower_Concentration Perform dose-response and lower concentration Check_Concentration->Lower_Concentration Yes Confirm_On_Target Confirm on-target ALK inhibition (p-ALK, p-STAT3, etc.) Check_Concentration->Confirm_On_Target No Check_Off_Target Consider off-target effects (e.g., Rsk inhibition) Lower_Concentration->Check_Off_Target Lower_Concentration->Confirm_On_Target Analyze_Data Re-evaluate data Confirm_On_Target->Analyze_Data

Caption: Troubleshooting workflow for unexpected in vitro results with CEP-28122.

References

Technical Support Center: Mechanisms of Acquired Resistance to CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122. While direct published data on acquired resistance to CEP-28122 is limited, this guide leverages extensive research on resistance mechanisms to other second-generation ALK inhibitors to provide a framework for identifying and understanding potential resistance in your experimental models.

Frequently Asked Questions (FAQs)

Q1: My ALK-positive cancer cell line is showing decreased sensitivity to CEP-28122 over time. What are the likely mechanisms of acquired resistance?

A1: Acquired resistance to potent ALK inhibitors like CEP-28122 typically falls into two main categories:

  • On-Target Resistance: This involves genetic alterations within the ALK gene itself. The most common mechanisms are:

    • Secondary Mutations: Point mutations in the ALK kinase domain can interfere with the binding of CEP-28122. While specific mutations for CEP-28122 are not yet defined in the literature, mutations frequently observed with other second-generation ALK inhibitors include G1202R and L1196M.[1]

    • ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the ALK protein, overwhelming the inhibitory capacity of the drug.[2]

  • Off-Target Resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to circumvent their dependence on ALK for survival and proliferation.[2][3][4] Common bypass pathways include:

    • Epidermal Growth Factor Receptor (EGFR) signaling[2][3][5]

    • MET receptor tyrosine kinase signaling[2]

    • Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling[2][3]

Q2: How can I determine if my resistant cell line has an on-target or off-target resistance mechanism?

A2: A systematic approach is required to distinguish between these mechanisms. We recommend the following workflow:

  • Sequence the ALK Kinase Domain: Perform Sanger or next-generation sequencing on the resistant cell line to identify any secondary mutations.

  • Assess ALK Expression and Phosphorylation: Use Western blotting to compare the levels of total ALK and phosphorylated ALK (p-ALK) between your parental and resistant cell lines in the presence and absence of CEP-28122. A significant increase in total ALK may suggest gene amplification.

  • Evaluate Bypass Pathway Activation: If no on-target alterations are found, investigate the activation of key bypass signaling pathways (e.g., EGFR, MET, IGF-1R) by Western blotting for their phosphorylated forms.

Troubleshooting Guides

Problem 1: The IC50 of CEP-28122 in my cell viability assay has significantly increased after continuous culture.

Possible Cause Troubleshooting Steps
Development of a resistant cell population 1. Isolate single-cell clones from the resistant population and determine the IC50 for each clone to assess heterogeneity. 2. Perform ALK kinase domain sequencing on the resistant population and individual clones.
Degradation of CEP-28122 1. Confirm the integrity and concentration of your CEP-28122 stock solution. 2. Prepare fresh dilutions for each experiment.
Changes in cell culture conditions 1. Ensure consistency in media, supplements, and incubator conditions. 2. Periodically perform cell line authentication.

Problem 2: My CEP-28122-resistant cell line does not have any secondary mutations in the ALK kinase domain.

Possible Cause Troubleshooting Steps
Activation of a bypass signaling pathway 1. Perform a phospho-receptor tyrosine kinase (RTK) array to screen for activated bypass pathways. 2. Use Western blotting to confirm the activation of specific pathways (e.g., p-EGFR, p-MET). 3. Test the sensitivity of the resistant cells to inhibitors of the activated bypass pathway, alone and in combination with CEP-28122.
ALK gene amplification 1. Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess the ALK gene copy number. 2. Compare total ALK protein levels by Western blot between parental and resistant cells.
Loss of ALK dependency In some rare cases, cells may lose the expression of the ALK fusion protein. Verify ALK expression via Western blot or RT-PCR.[6]

Experimental Protocols

Protocol 1: Generation of CEP-28122-Resistant Cell Lines

  • Cell Culture: Culture ALK-positive cancer cells (e.g., NCI-H3122) in appropriate media.

  • Determine Initial IC50: Perform a cell viability assay (see Protocol 2) to determine the initial IC50 of CEP-28122 for the parental cell line.

  • Dose Escalation:

    • Continuously expose the cells to CEP-28122 at a concentration equal to the IC50.

    • Monitor cell viability. Initially, a large portion of cells will die.

    • Allow the surviving cells to repopulate.

    • Gradually increase the concentration of CEP-28122 in a stepwise manner as the cells become more tolerant.

  • Characterization: Once a resistant population is established (typically showing a >10-fold increase in IC50), characterize the resistance mechanism.[7][8]

Protocol 2: Cell Viability Assay (IC50 Determination)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of CEP-28122. Add the dilutions to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Normalize the data to the vehicle-treated wells and use a non-linear regression analysis to calculate the IC50 value.

Protocol 3: Western Blot Analysis of Signaling Pathways

  • Cell Lysis: Treat parental and resistant cells with various concentrations of CEP-28122 for a defined period (e.g., 2-6 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies (e.g., p-ALK, total ALK, p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Visualizing Mechanisms of Resistance

ALK_Resistance_Mechanisms cluster_0 Acquired Resistance to CEP-28122 cluster_1 On-Target Mechanisms cluster_2 Off-Target Mechanisms OnTarget On-Target Resistance Mutations Secondary ALK Mutations (e.g., G1202R, L1196M) OnTarget->Mutations Amplification ALK Gene Amplification OnTarget->Amplification OffTarget Off-Target Resistance (Bypass Signaling) EGFR EGFR Pathway Activation OffTarget->EGFR MET MET Pathway Activation OffTarget->MET IGF1R IGF-1R Pathway Activation OffTarget->IGF1R

Caption: Overview of on-target and off-target resistance to ALK inhibitors.

Troubleshooting_Workflow Start Decreased Sensitivity to CEP-28122 Observed Seq Sequence ALK Kinase Domain Start->Seq Mutation_Found On-Target Resistance: Secondary Mutation Identified Seq->Mutation_Found Mutation Present No_Mutation No ALK Mutation Found Seq->No_Mutation Mutation Absent WB_ALK Western Blot for p-ALK / Total ALK Bypass Investigate Bypass Pathways (p-RTK Array, Western Blot) WB_ALK->Bypass p-ALK still inhibited ALK_Amp Check for ALK Amplification (FISH/qPCR) WB_ALK->ALK_Amp p-ALK inhibition overcome Total ALK increased No_Mutation->WB_ALK Bypass_Activated Off-Target Resistance: Bypass Pathway Activated Bypass->Bypass_Activated Pathway Activated Other Consider Other Mechanisms (e.g., Loss of ALK dependency) Bypass->Other No Activation Amp_Found On-Target Resistance: ALK Amplification ALK_Amp->Amp_Found Amplification Confirmed ALK_Amp->Other No Amplification

Caption: A workflow for troubleshooting CEP-28122 resistance.

ALK_Signaling_Bypass cluster_alk ALK Signaling cluster_bypass Bypass Pathways ALK ALK Fusion Protein Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) ALK->Downstream CEP28122 CEP-28122 CEP28122->ALK Proliferation Cell Proliferation & Survival Downstream->Proliferation EGFR EGFR EGFR->Downstream MET MET MET->Downstream IGF1R IGF-1R IGF1R->Downstream

Caption: ALK signaling and potential bypass activation.

References

Technical Support Center: Identifying CEP-28122 Resistance Mutations in ALK

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying resistance mutations to the Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122.

Frequently Asked Questions (FAQs)

Q1: What is CEP-28122 and what is its mechanism of action?

CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] As a diaminopyrimidine derivative, it functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain.[5] This prevents the autophosphorylation and activation of ALK, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the JAK/STAT, RAS/MAPK, PI3K/AKT, and PLCγ pathways.[6] CEP-28122 has demonstrated robust anti-tumor activity in preclinical models of ALK-positive cancers.[4]

Q2: What are the known resistance mutations to CEP-28122 in the ALK kinase domain?

Currently, there is a lack of publicly available data specifically identifying resistance mutations that arise in response to CEP-28122 treatment. However, based on the landscape of resistance mutations observed for other ALK inhibitors, particularly those with a similar diaminopyrimidine scaffold, we can predict potential resistance mechanisms.

Commonly observed ALK resistance mutations to other inhibitors that could potentially confer resistance to CEP-28122 include:

  • Gatekeeper Mutations: The L1196M mutation is a common gatekeeper mutation that confers resistance to several first and second-generation ALK inhibitors.

  • Solvent Front Mutations: Mutations in the solvent-front region, such as G1202R, are known to cause broad resistance to multiple ALK inhibitors by sterically hindering drug binding.

  • Other Clinically Relevant Mutations: Mutations like F1174L and R1275Q, which are activating mutations found in neuroblastoma, have also been associated with resistance to certain ALK inhibitors.[7]

It is crucial to perform experimental validation to confirm if these or novel mutations confer resistance to CEP-28122.

Q3: What are the initial steps I should take if I suspect my cells have developed resistance to CEP-28122?

If you observe a decrease in the efficacy of CEP-28122 in your cell-based assays (e.g., increased cell viability, reduced apoptosis), the first step is to confirm the resistance. This can be done by performing a dose-response curve to determine the IC50 of CEP-28122 in the suspected resistant cell line and comparing it to the parental, sensitive cell line. A significant shift in the IC50 value to a higher concentration is indicative of resistance.

Once resistance is confirmed, the next step is to investigate the underlying mechanism. This typically involves sequencing the ALK kinase domain to identify any potential mutations.

Troubleshooting Guides

Troubleshooting Unexpected Results in Cell Viability Assays
Problem Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS.
No significant difference between treated and untreated cells Cells are not ALK-dependent.Confirm ALK expression and phosphorylation in your cell line via Western blot.
CEP-28122 degradation.Prepare fresh drug solutions from a new stock for each experiment.
Development of resistance.Perform a dose-response curve to confirm a shift in IC50.
Unexpectedly high cell death in control wells Contamination (bacterial, fungal, or mycoplasma).Regularly test cell cultures for contamination.
Poor cell health.Ensure optimal cell culture conditions (e.g., media, CO2, humidity).
Troubleshooting Western Blots for ALK Phosphorylation
Problem Possible Cause Recommended Solution
No or weak phospho-ALK signal Low protein concentration.Load a higher amount of protein lysate (30-50 µg).[8]
Inefficient cell lysis.Use a lysis buffer containing phosphatase and protease inhibitors and keep samples on ice.
Poor antibody performance.Use a validated phospho-ALK specific antibody and optimize the antibody dilution.
Ineffective transfer.Optimize transfer conditions (time, voltage) and ensure proper membrane activation (for PVDF).[9]
High background Insufficient blocking.Block the membrane for at least 1 hour at room temperature with 5% BSA in TBST. Avoid using milk as it contains phosphoproteins.[10]
Primary or secondary antibody concentration is too high.Optimize antibody concentrations by performing a titration.
Insufficient washing.Increase the number and duration of wash steps with TBST.[10]
Non-specific bands Antibody cross-reactivity.Use a more specific primary antibody or perform a negative control experiment (e.g., using a cell line that does not express ALK).
Protein degradation.Ensure the use of protease inhibitors during sample preparation.

Quantitative Data

The following table summarizes the reported inhibitory activity of CEP-28122 against wild-type ALK and in cellular assays.

Target/Assay IC50 (nM) Reference
Recombinant ALK (enzymatic assay)1.9[1][5]
NPM-ALK phosphorylation (Karpas-299 cells)~30[1]
NPM-ALK phosphorylation (Sup-M2 cells)~20-30[6]
EML4-ALK positive NCI-H2228 cellsGrowth Inhibition[2]
ALK F1174L mutant (NB-1643 cells)Growth Inhibition[7]
ALK R1275Q mutant (SH-SY5Y cells)Growth Inhibition[7]

Note: Specific IC50 values for many mutant forms of ALK with CEP-28122 are not publicly available.

Experimental Protocols

Protocol 1: Generation of CEP-28122 Resistant Cell Lines
  • Cell Culture: Culture ALK-positive cells (e.g., Karpas-299, Sup-M2, NCI-H2228) in their recommended growth medium.

  • Initial Drug Exposure: Treat the cells with CEP-28122 at a concentration equivalent to the IC50.

  • Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of CEP-28122 in a stepwise manner. Allow the cells to recover and proliferate at each new concentration before proceeding to the next.

  • Isolation of Resistant Clones: After several months of continuous culture in the presence of a high concentration of CEP-28122 (e.g., 10x the initial IC50), isolate single-cell clones by limiting dilution or by picking individual colonies.

  • Confirmation of Resistance: Expand the isolated clones and confirm their resistance by performing a cell viability assay to determine the new IC50 for CEP-28122. Compare this to the parental cell line.

Protocol 2: Identification of ALK Resistance Mutations by Sanger Sequencing
  • RNA Extraction: Extract total RNA from both the parental (sensitive) and the CEP-28122-resistant cell lines using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or an oligo(dT) primer.

  • PCR Amplification: Amplify the ALK kinase domain from the cDNA using primers designed to flank the region of interest (exons 20-29 of the ALK gene).

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference ALK sequence to identify any mutations.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed ALK-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of CEP-28122 for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds and induces dimerization P_ALK Phosphorylated ALK (Active) ALK->P_ALK Autophosphorylation CEP28122 CEP-28122 CEP28122->P_ALK Inhibits JAK JAK P_ALK->JAK RAS RAS P_ALK->RAS PI3K PI3K P_ALK->PI3K PLCG PLCγ P_ALK->PLCG STAT3 STAT3 JAK->STAT3 P_STAT3 p-STAT3 STAT3->P_STAT3 Proliferation Cell Proliferation, Survival, Differentiation P_STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK P_ERK->Proliferation AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT P_AKT->Proliferation P_PLCG p-PLCγ PLCG->P_PLCG P_PLCG->Proliferation Resistance_Workflow Start Suspected Resistance to CEP-28122 Confirm Confirm Resistance (Dose-Response Assay) Start->Confirm ResistantCells Generate/Isolate Resistant Cell Lines Confirm->ResistantCells Resistance Confirmed Sequence Sequence ALK Kinase Domain (Sanger or NGS) ResistantCells->Sequence Identify Identify Potential Resistance Mutations Sequence->Identify Validate Validate Functional Effect of Mutations Identify->Validate Mutation(s) Identified Biochemical Biochemical Assays (Kinase Activity) Validate->Biochemical Cellular Cell-Based Assays (Viability, Phosphorylation) Validate->Cellular End Characterized Resistance Mechanism Biochemical->End Cellular->End

References

Technical Support Center: CEP-28122 Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the toxicity and tolerability of the Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122, in animal models, based on publicly available data. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Detailed, quantitative toxicology studies, such as the determination of a maximum tolerated dose (MTD), for CEP-28122 are not extensively reported in the public domain. The primary information on its tolerability is derived from in vivo efficacy studies where the compound was found to be well-tolerated at effective doses.

Frequently Asked Questions (FAQs)

Q1: What is the reported tolerability of CEP-28122 in animal models?

A1: In preclinical studies, CEP-28122 was reported to be well-tolerated in both mice and rats.[1] Specifically, in mice bearing tumor xenografts, oral administration of CEP-28122 at doses up to 100 mg/kg twice daily did not result in overt signs of toxicity or significant loss of body weight.[2]

Q2: Were any adverse effects of CEP-28122 noted in animal studies?

A2: The primary preclinical study reports "no overt toxicity" for CEP-28122 in mice.[2] This suggests that at the doses tested, there were no observable signs of distress, changes in behavior, or other significant adverse events.

Q3: What were the highest doses of CEP-28122 administered to animals where it was still considered well-tolerated?

A3: In a 4-week study involving mice with Sup-M2 tumor xenografts, CEP-28122 was administered at doses of 55 mg/kg and 100 mg/kg twice daily and was well-tolerated.[2]

Q4: Is there a known Maximum Tolerated Dose (MTD) for CEP-28122 in common animal models?

A4: The publicly available literature does not specify a Maximum Tolerated Dose (MTD) for CEP-28122 in animal models. The reported studies focused on efficacy at well-tolerated doses.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter during in vivo experiments with CEP-28122.

Issue 1: I am observing weight loss in my study animals after administering CEP-28122.

  • Question: Is some degree of weight loss expected?

  • Answer: While the published studies report no significant compound-related body weight loss in mice, individual animal responses can vary.[2] It is crucial to establish a baseline for your specific animal strain and housing conditions.

  • Troubleshooting Steps:

    • Vehicle Control: Ensure that the vehicle control group is not exhibiting similar weight loss. If they are, the issue may be related to the vehicle itself, gavage technique, or other experimental stressors.

    • Dose Verification: Double-check your dose calculations and the concentration of your dosing solution.

    • Animal Health Monitoring: Increase the frequency of animal monitoring. Look for other signs of toxicity such as lethargy, ruffled fur, or changes in food and water intake.

    • Dose Reduction: If weight loss is significant (typically >15-20% of baseline) and deemed to be compound-related, consider reducing the dose for subsequent cohorts.

Issue 2: My animals are showing signs of lethargy or other behavioral changes.

  • Question: Are there any known neurological or behavioral side effects of CEP-28122 in animals?

  • Answer: The available literature does not report any specific neurological or behavioral side effects. However, general malaise can be a sign of toxicity for any compound.

  • Troubleshooting Steps:

    • Systematic Observation: Use a standardized scoring system to objectively assess animal behavior and general health.

    • Blood Glucose Monitoring: In some cases, changes in activity can be related to metabolic effects. If possible, monitor blood glucose levels.

    • Consult a Veterinarian: If behavioral changes are pronounced, consult with a veterinarian to rule out other potential causes and to ensure animal welfare.

Data Presentation

The following table summarizes the dosing regimens for CEP-28122 in mice from key preclinical efficacy studies where the compound was reported to be well-tolerated.

Animal Model Tumor Xenograft Dose (Oral) Dosing Schedule Study Duration Observed Tolerability
MiceSup-M2 (ALCL)3, 10, 30 mg/kgTwice Daily12 daysWell-tolerated, no overt toxicity, no significant body weight loss.
MiceSup-M2 (ALCL)55, 100 mg/kgTwice Daily4 weeksWell-tolerated, sustained tumor regression with no reemergence.
MiceNCI-H2228 (NSCLC)30, 55 mg/kgTwice Daily12 daysWell-tolerated.
MiceNCI-H3122 (NSCLC)30, 55 mg/kgTwice Daily12 daysWell-tolerated.
MiceNB-1 (Neuroblastoma)30, 55 mg/kgTwice Daily14 daysWell-tolerated.

ALCL: Anaplastic Large-Cell Lymphoma; NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

The tolerability of CEP-28122 was primarily assessed within the framework of in vivo efficacy studies. Below is a representative methodology based on the published research.[2]

In Vivo Tumor Xenograft Efficacy and Tolerability Study

  • Animal Model: Female severe combined immunodeficient (SCID) or athymic nu/nu mice, typically 6-8 weeks old.

  • Tumor Implantation: Human cancer cells (e.g., Sup-M2, NCI-H2228) are implanted subcutaneously into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

  • Group Allocation: Animals are randomized into vehicle control and treatment groups.

  • Compound Formulation and Administration: CEP-28122 is formulated for oral gavage. A common vehicle could be a solution of 0.5% methylcellulose (B11928114) in water. The compound is administered orally, typically twice daily, at the specified doses.

  • Monitoring:

    • Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

    • Body Weight: Animal body weight is recorded at the same frequency as tumor measurements to monitor for toxicity.

    • Clinical Observations: Animals are observed daily for any signs of overt toxicity, such as changes in posture, activity, fur texture, or signs of distress.

  • Study Endpoint: The study is concluded after a predetermined period (e.g., 12-28 days) or when tumors in the control group reach a specified size.

Visualizations

Below are diagrams illustrating key pathways and workflows related to CEP-28122 research.

G cluster_pre Pre-Dosing cluster_dosing Dosing & Monitoring cluster_post Post-Dosing Analysis start Tumor Cell Implantation growth Tumor Growth to 100-200 mm³ start->growth random Randomization into Groups growth->random dose Oral Administration of CEP-28122 or Vehicle random->dose monitor Monitor Body Weight, Tumor Volume, and Clinical Signs dose->monitor monitor->dose Repeat Daily/Twice Daily endpoint Study Endpoint Reached monitor->endpoint analysis Analyze Tumor Growth Inhibition and Tolerability Data endpoint->analysis

Caption: Experimental workflow for in vivo assessment of CEP-28122.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., NPM-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation CEP28122 CEP-28122 CEP28122->ALK Inhibits

Caption: Simplified ALK signaling pathway inhibited by CEP-28122.

Troubleshooting start Adverse Event Observed (e.g., Weight Loss >15%) check_vehicle Is the same effect seen in the vehicle group? start->check_vehicle vehicle_issue Issue is likely related to vehicle, gavage technique, or environment. Review handling procedures. check_vehicle->vehicle_issue Yes check_dose Verify dose calculations and formulation. check_vehicle->check_dose No monitor_closely Increase monitoring frequency. Record all clinical signs. check_dose->monitor_closely dose_reduction Consider dose reduction in the next cohort. monitor_closely->dose_reduction consult_vet Consult with a veterinarian to ensure animal welfare. dose_reduction->consult_vet

Caption: Decision tree for troubleshooting adverse events in vivo.

References

proper storage and handling of CEP-28122 mesylate salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of CEP-28122 mesylate salt.

Frequently Asked Questions (FAQs)

1. What is the recommended method for storing this compound?

For optimal stability, this compound should be stored as a solid powder or in a pre-made solution under specific temperature conditions.[1][2][3]

2. How should I reconstitute this compound for in vitro experiments?

It is recommended to reconstitute this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2] For example, to create a 10 mM stock solution, dissolve 6.35 mg of the salt in 1 mL of DMSO. Sonication may be used to aid dissolution.[2]

3. What is the recommended storage condition for the reconstituted stock solution?

The reconstituted stock solution in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

4. Can I store the reconstituted solution at 4°C?

It is not recommended to store the reconstituted solution at 4°C for extended periods, as this may lead to degradation or precipitation of the compound.

5. What is the mechanism of action of CEP-28122?

CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1] In various cancers, such as neuroblastoma, non-small cell lung cancer (NSCLC), and anaplastic large-cell lymphoma (ALCL), ALK can become constitutively active due to genetic alterations like point mutations, gene amplification, or chromosomal translocations.[4] CEP-28122 exerts its anti-tumor activity by inhibiting the kinase activity of ALK, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Solubility Incorrect solvent used for reconstitution.Use DMSO to prepare the initial stock solution. Sonication can assist in dissolving the compound.[2]
Concentration exceeds solubility limit.The solubility in DMSO is approximately 10.08 mM (6.4 mg/mL).[2] Do not attempt to prepare stock solutions at higher concentrations.
Precipitation in Cell Culture Media High final concentration of the compound.Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation.
Interaction with media components.Prepare fresh dilutions of the compound from the stock solution just before use. Avoid storing the compound in aqueous media for extended periods.
Temperature fluctuations.When thawing a frozen stock solution, warm it to room temperature and vortex gently to ensure it is fully dissolved before adding to the cell culture media.
Inconsistent Experimental Results Compound degradation.Ensure proper storage of both the solid compound and the reconstituted stock solution. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]
Inaccurate pipetting of viscous stock solution.Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.
Development of drug resistance in cell lines.Long-term culture of cancer cells with ALK inhibitors can lead to the development of resistance, often through secondary mutations in the ALK kinase domain.[5] Regularly perform cell line authentication and monitor for changes in sensitivity.

Quantitative Data Summary

Storage Recommendations

FormStorage TemperatureDurationReference
Solid (Powder)-20°C3 years[2][3]
Solution in DMSO-20°C1 month[1]
Solution in DMSO-80°C6 months[1]

Solubility

SolventConcentrationReference
DMSO10.08 mM (6.4 mg/mL)[2]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of CEP-28122 on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • DMSO

  • Adherent cancer cell line (e.g., ALK-positive neuroblastoma cell line like SH-SY5Y)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working solution of CEP-28122 in complete medium from a 10 mM DMSO stock. Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X CEP-28122 working solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blot Analysis of ALK Phosphorylation

This protocol provides a method to assess the inhibitory effect of CEP-28122 on ALK phosphorylation in cancer cells.

Materials:

  • ALK-positive cancer cell line

  • This compound

  • Complete cell culture medium

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ALK, anti-total-ALK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of CEP-28122 for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated ALK to total ALK.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP28122 CEP-28122 CEP28122->ALK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Experimental_Workflow_Western_Blot start Start cell_culture Cell Culture & Treatment with CEP-28122 start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-ALK, ALK) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis.

Troubleshooting_Logic start Inconsistent Results? check_storage Check Storage Conditions start->check_storage Yes check_dissolution Ensure Complete Dissolution start->check_dissolution Yes check_pipetting Verify Pipetting Accuracy start->check_pipetting Yes check_resistance Consider Drug Resistance start->check_resistance Yes solution_storage Aliquot & Store at -80°C check_storage->solution_storage solution_dissolution Vortex/Sonicate Before Use check_dissolution->solution_dissolution solution_pipetting Use Proper Pipetting Technique check_pipetting->solution_pipetting solution_resistance Authenticate Cell Line check_resistance->solution_resistance

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: CEP-28122 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize variability in in vivo experiments involving the ALK inhibitor, CEP-28122.

Frequently Asked Questions (FAQs)

Q1: What is CEP-28122 and what is its mechanism of action?

CEP-28122 is a potent, selective, and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Constitutively activated ALK, resulting from chromosomal translocations, point mutations, or gene amplification, is a key driver in several human cancers.[4][5] CEP-28122 exerts its anti-tumor effects by inhibiting the tyrosine phosphorylation of ALK, which in turn blocks downstream signaling pathways, including Stat-3, Akt, and ERK1/2.[2] This inhibition leads to concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[2][5]

Q2: What forms of CEP-28122 are available and do they differ in activity?

CEP-28122 is available as a free base and as a mesylate salt.[1][2] While both forms exhibit comparable biological activity at equivalent molar concentrations, the mesylate salt form generally offers enhanced water solubility and stability.[1]

Q3: In which cancer models has CEP-28122 shown preclinical efficacy?

CEP-28122 has demonstrated dose-dependent anti-tumor activity in various ALK-positive human tumor xenograft models in mice, including:

  • Anaplastic Large-Cell Lymphoma (ALCL)[4][5]

  • Non-Small Cell Lung Cancer (NSCLC)[4][5]

  • Neuroblastoma[4][5]

Complete or near-complete tumor regressions have been observed at doses of 30 mg/kg administered orally twice daily or higher.[5] Conversely, it has shown marginal activity against ALK-negative tumor xenografts.[5]

Troubleshooting Guide

High Variability in Tumor Growth Rates

Q: We are observing significant variability in tumor growth rates between animals in the same treatment group. What could be the cause and how can we mitigate this?

A: High variability in tumor growth can stem from several factors:

  • Cell Line Integrity: Ensure the ALK-positive status and consistent passage number of the cancer cell line used for implantation. Genetic drift in culture can alter growth characteristics.

  • Tumor Implantation Technique: Standardize the number of cells, injection volume, and anatomical location for subcutaneous implantation. Inconsistent implantation can lead to variable tumor establishment and growth.

  • Animal Health and Husbandry: Use age- and weight-matched animals from a reputable supplier. Stress from handling, housing conditions, or subclinical infections can impact tumor growth and introduce variability.[6] Acclimate animals to the facility and handling procedures before starting the experiment.

  • Drug Formulation and Administration: Ensure the CEP-28122 formulation is homogenous and administered consistently. For oral gavage, ensure proper technique to deliver the full dose.

Inconsistent or Lack of Anti-Tumor Efficacy

Q: Our in vivo study with CEP-28122 is not showing the expected tumor regression. What are the potential reasons?

A: Several factors could contribute to a lack of efficacy:

  • ALK Status of the Xenograft Model: Confirm that the tumor model is indeed ALK-positive and dependent on ALK signaling for its growth. CEP-28122 has minimal effect on ALK-negative tumors.[5]

  • Pharmacokinetics and Dosing: The dosing regimen may be suboptimal. CEP-28122 has shown dose-dependent inhibition of ALK phosphorylation.[5] Consider performing a pilot study to determine the maximum tolerated dose (MTD) and assess target inhibition at various time points after dosing.[7]

  • Drug Stability and Formulation: Verify the stability of your CEP-28122 formulation. The mesylate salt form offers better solubility and stability.[1] Ensure the vehicle used for formulation does not negatively impact drug absorption.

  • Tumor Burden at Treatment Initiation: Initiating treatment when tumors are too large can reduce efficacy. Standardize the tumor volume at which treatment begins across all animals.

Adverse Effects or Toxicity in Animal Models

Q: We are observing unexpected weight loss and other signs of toxicity in our treatment groups. How can we address this?

A: While CEP-28122 has been reported to be well-tolerated in mice and rats, individual study conditions can lead to adverse effects.[5]

  • Maximum Tolerated Dose (MTD) Study: It is crucial to perform an MTD study to determine the highest dose that can be administered without unacceptable side effects.[7]

  • Vehicle Effects: The vehicle used to formulate CEP-28122 could be contributing to toxicity. Run a control group treated with the vehicle alone to assess its effects.

  • Off-Target Effects: Although CEP-28122 is a selective ALK inhibitor, high concentrations could lead to off-target effects. If toxicity is observed at doses required for efficacy, a different dosing schedule (e.g., intermittent dosing) could be explored.

  • Animal Strain: The strain of mouse used can influence drug metabolism and tolerance. Ensure the chosen strain is appropriate for the study.

Quantitative Data Summary

Table 1: In Vitro Potency of CEP-28122

AssayIC50
Recombinant ALK Kinase Activity1.9 nM

Data sourced from MedchemExpress.[2][3]

Table 2: Preclinical Efficacy of CEP-28122 in ALK-Positive Xenograft Models

Tumor ModelDosing Regimen (Oral, Twice Daily)Outcome
Sup-M2 (ALCL)55 or 100 mg/kg for 4 weeksSustained tumor regression in all mice with no re-emergence for >60 days post-treatment
Primary Human ALCL55 or 100 mg/kg for 2 weeksSustained tumor regression in all mice with no re-emergence for >60 days post-treatment
ALCL, NSCLC, Neuroblastoma≥ 30 mg/kgComplete/near-complete tumor regressions

Data summarized from Cheng et al., 2012.[5]

Experimental Protocols

Protocol 1: In Vivo Tumor Xenograft Efficacy Study

  • Cell Culture: Culture ALK-positive human cancer cells (e.g., Sup-M2 for ALCL) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before implantation.

  • Animal Model: Use immunocompromised mice (e.g., SCID or nu/nu), age and weight-matched. Allow for an acclimatization period of at least one week.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize animals into treatment and control groups.

  • Drug Formulation and Administration: Prepare CEP-28122 in an appropriate vehicle. Administer the specified dose (e.g., 30-100 mg/kg) orally via gavage twice daily. The control group should receive the vehicle alone.

  • Efficacy and Tolerability Assessment: Continue to monitor tumor volume throughout the study. Record animal body weight and any clinical signs of toxicity.

  • Endpoint: Euthanize animals when tumors reach the predetermined endpoint size, or at the end of the study period. Collect tumors and other tissues for further analysis (e.g., pharmacodynamics).

Visualizations

CEP28122_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways cluster_nucleus Nucleus ALK Activated ALK Fusion Protein STAT3 STAT3 ALK->STAT3 P AKT Akt ALK->AKT P ERK ERK1/2 ALK->ERK P CEP28122 CEP-28122 CEP28122->ALK Inhibition Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival ERK->Proliferation

Caption: CEP-28122 inhibits ALK phosphorylation, blocking downstream signaling.

In_Vivo_Experimental_Workflow cluster_treatment Treatment Phase start Start: ALK+ Cell Culture implant Tumor Cell Implantation (Immunocompromised Mice) start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups (based on tumor volume) monitor_growth->randomize treatment_group CEP-28122 Treatment (Oral Gavage) randomize->treatment_group control_group Vehicle Control randomize->control_group monitor_efficacy Monitor Efficacy (Tumor Volume) & Tolerability (Body Weight) treatment_group->monitor_efficacy control_group->monitor_efficacy endpoint Endpoint Reached monitor_efficacy->endpoint analysis Tissue Collection & Analysis (Pharmacodynamics, etc.) endpoint->analysis

Caption: Workflow for an in vivo efficacy study of CEP-28122.

References

troubleshooting inconsistent results with CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CEP-28122, a potent and selective ALK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CEP-28122?

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It functions by blocking the tyrosine phosphorylation of ALK and its downstream signaling effectors.[3][4] This inhibition leads to concentration-dependent growth inhibition and cytotoxicity in cancer cells with constitutively active ALK, such as in anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3][4]

Q2: We are observing inconsistent anti-tumor activity in our cell culture experiments. What are the potential causes?

Inconsistent results can stem from several factors. Here are some key areas to investigate:

  • Compound Solubility and Stability: Ensure the CEP-28122, particularly the mesylate salt form, is fully dissolved.[2] It is recommended to prepare fresh dilutions from a stock solution for each experiment to avoid degradation.

  • Cell Line Integrity: Confirm that your cell lines are genuinely ALK-positive (e.g., Karpas-299, Sup-M2, NCI-H2228) and have not been cultured for an excessive number of passages, which can lead to genetic drift and altered responses.[5] It is also crucial to routinely test for mycoplasma contamination.

  • Experimental Conditions: Variations in cell seeding density, treatment duration, and serum concentration in the media can all impact results. Adhering to a consistent, optimized protocol is essential.

  • Vehicle Control: Ensure the vehicle control (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that could cause cellular toxicity.

Q3: What are the recommended concentrations for in vitro experiments?

The effective concentration of CEP-28122 can vary depending on the cell line and assay duration. Based on published data, a concentration range of 3 nM to 3000 nM is effective for inhibiting cell growth in culture over 48 hours.[1] For inhibiting downstream signaling (e.g., phosphorylation of STAT3, Akt, and ERK1/2), treatment with 30-1000 nM for 2 hours has been shown to be effective.[1]

Q4: Can CEP-28122 be used in vivo?

Yes, CEP-28122 is orally bioavailable and has demonstrated dose-dependent anti-tumor activity in mouse xenograft models of ALK-positive cancers.[1][3][4]

Data Summary

In Vitro Efficacy of CEP-28122
ParameterValueCell LinesNotes
IC50 (ALK Kinase Activity) 1.9 nMRecombinant ALKPotent inhibition of enzymatic activity.[1][6]
Growth Inhibition 3-3000 nMKarpas-299, Sup-M2Concentration-dependent effect over 48 hours, associated with caspase 3/7 activation.[1]
Inhibition of Downstream Signaling 30-1000 nMSup-M2Substantial suppression of STAT3, Akt, and ERK1/2 phosphorylation after 2 hours.[1]
In Vivo Efficacy of CEP-28122
ModelDosing RegimenOutcomeReference
Sup-M2 Xenograft (SCID mice) 3-30 mg/kg, oral gavage, twice daily for 12 daysDose-dependent antitumor activity.[1][1]
NCI-H2228 & NCI-H3122 Xenografts 30-55 mg/kg, oral gavage, twice daily for 12 daysTumor regression or stasis.[5][5]
Sup-M2 Xenograft (SCID mice) 55 or 100 mg/kg, twice daily for 4 weeksSustained, complete tumor regression with no reemergence for over 60 days post-treatment.[5][5]

Experimental Protocols

In Vitro Cell Viability Assay:

  • Cell Seeding: Plate ALK-positive cells (e.g., Karpas-299, Sup-M2) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentration series of CEP-28122 in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the overnight culture medium and add the CEP-28122 dilutions to the appropriate wells. Include vehicle-only control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as MTS or a resazurin-based assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for ALK Phosphorylation:

  • Cell Treatment: Plate cells and grow until they reach approximately 80% confluency. Treat the cells with various concentrations of CEP-28122 (e.g., 30-1000 nM) for 2 hours.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2. Use a loading control such as GAPDH or β-actin.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription CEP28122 CEP-28122 CEP28122->ALK Inhibits Phosphorylation

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture ALK-positive cell line C 3. Seed cells in multi-well plates A->C B 2. Prepare CEP-28122 stock solution (DMSO) D 4. Prepare serial dilutions of CEP-28122 B->D E 5. Treat cells for a defined period (e.g., 2-72h) C->E D->E F 6a. Cell Viability Assay (e.g., MTS) E->F G 6b. Western Blot (e.g., p-ALK, p-STAT3) E->G H 7. Data Acquisition and Analysis F->H G->H

Caption: General workflow for in vitro testing of CEP-28122.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results Observed Q1 Is the compound fully dissolved? Start->Q1 R1 Action: Ensure complete dissolution of CEP-28122. Use fresh preparations. Q1->R1 No Q2 Are cell culture conditions consistent? Q1->Q2 Yes A1_Yes Yes A1_No No R2 Action: Standardize cell seeding density, passage number, and media. Q2->R2 No Q3 Is the ALK status of the cell line confirmed? Q2->Q3 Yes A2_Yes Yes A2_No No R3 Action: Verify ALK expression and activation status (e.g., by Western Blot). Q3->R3 No Q4 Are assay reagents and controls performing as expected? Q3->Q4 Yes A3_Yes Yes A3_No No R4 Action: Check reagent expiry dates and validate positive/ negative controls. Q4->R4 No End Further investigation required. Contact technical support. Q4->End Yes A4_No No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Assessing CEP-28122 Blood-Brain Barrier Penetration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the blood-brain barrier (BBB) penetration of the anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the blood-brain barrier penetration of CEP-28122?

A1: The initial step is typically an in vivo screening study in a rodent model, such as the rat or mouse.[1] This involves administering CEP-28122 intravenously and measuring its concentration in both plasma and brain tissue at a specific time point to determine the brain-to-plasma concentration ratio (Kp).[1][2] This provides a preliminary indication of BBB penetration.

Q2: What are the key physicochemical properties of a molecule that favor BBB penetration?

A2: Favorable properties for crossing the BBB include a low molecular weight (ideally under 500 Da), moderate lipophilicity (LogP between 1 and 3), a low number of hydrogen bond donors and acceptors, and a neutral or slightly basic pKa.[1] Small molecules are more likely to passively diffuse across the lipid membranes of the endothelial cells that form the BBB.[3][4]

Q3: How can I determine if CEP-28122 is a substrate for efflux transporters at the BBB?

A3: Efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the brain, limiting their exposure.[5][6] To investigate if CEP-28122 is a P-gp substrate, you can use in vitro models, such as the MDR1-MDCK cell line, which overexpresses human P-gp.[6][7] By comparing the permeability of CEP-28122 in the apical-to-basolateral versus the basolateral-to-apical direction, you can calculate an efflux ratio. An efflux ratio significantly greater than 2 suggests active efflux.

Q4: What is the difference between Kp and Kp,uu?

A4: Kp is the ratio of the total drug concentration in the brain to the total drug concentration in plasma (Cbrain/Cplasma).[1] Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma (Cu,brain/Cu,plasma).[8] Kp,uu is considered a more accurate measure of the pharmacologically active drug concentration in the brain, as only the unbound drug is free to interact with its target.[2][6]

Troubleshooting Guides

Issue 1: High variability in brain-to-plasma ratios (Kp) across animals.
  • Possible Cause: Inconsistent timing of sample collection.

    • Solution: Ensure that blood and brain samples are collected at precisely the same time point post-dose for all animals in a cohort.

  • Possible Cause: Errors during brain homogenization.[9]

    • Solution: Use a consistent and validated homogenization protocol. Ensure the brain tissue is completely homogenized in a standardized volume of buffer.[10][11] Consider using a bead-based homogenizer for improved consistency.

  • Possible Cause: Contamination of brain tissue with blood.

    • Solution: Perform cardiac perfusion with saline before brain extraction to flush out residual blood from the brain vasculature.[12] This is crucial for accurately measuring the drug concentration within the brain parenchyma.[8]

Issue 2: Low or undetectable levels of CEP-28122 in the brain.
  • Possible Cause: Poor BBB permeability.

    • Solution: Consider the physicochemical properties of CEP-28122. If it has characteristics unfavorable for passive diffusion (e.g., high molecular weight, high polarity), it may not efficiently cross the BBB.

  • Possible Cause: Active efflux by transporters like P-glycoprotein.[5]

    • Solution: Conduct an in vivo study where CEP-28122 is co-administered with a known P-gp inhibitor, such as verapamil (B1683045) or elacridar. A significant increase in the Kp value in the presence of the inhibitor would confirm that CEP-28122 is a P-gp substrate.

  • Possible Cause: Rapid metabolism in the brain.

    • Solution: Investigate the metabolic stability of CEP-28122 in brain microsomes or homogenates to determine if it is being rapidly broken down within the brain tissue.

Issue 3: Discrepancy between in vitro and in vivo BBB penetration data.
  • Possible Cause: Overly simplistic in vitro model.

    • Solution: While cell line models like MDCK or Caco-2 can be useful for screening, they may not fully replicate the complexity of the in vivo BBB.[7][13] Consider using more advanced in vitro models, such as co-cultures of endothelial cells with astrocytes and pericytes, or microfluidic "BBB-on-a-chip" systems.[13][14]

  • Possible Cause: Species differences.

    • Solution: Efflux transporter expression and activity can vary between species.[14] If using a non-human in vitro model, be aware that the results may not perfectly translate to the in vivo situation in your animal model of choice, or ultimately to humans.

Quantitative Data Summary

The following tables present hypothetical data for CEP-28122 based on typical outcomes from BBB penetration studies.

Table 1: In Vivo Brain Penetration of CEP-28122 in Rats (2 hours post-IV dose)

ParameterValue
Dose (mg/kg)10
Plasma Concentration (ng/mL)1500 ± 250
Brain Concentration (ng/g)75 ± 15
Kp 0.05

Table 2: In Vitro Permeability of CEP-28122 in a P-gp Overexpressing Cell Line (MDR1-MDCK)

DirectionApparent Permeability (Papp) (10⁻⁶ cm/s)
Apical to Basolateral (A-B)0.5 ± 0.1
Basolateral to Apical (B-A)5.0 ± 0.8
Efflux Ratio (B-A / A-B) 10.0

Experimental Protocols

Protocol 1: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Drug Formulation: Prepare CEP-28122 in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).

  • Dosing: Administer CEP-28122 via intravenous (IV) injection into the tail vein at a dose of 10 mg/kg.

  • Sample Collection: At 2 hours post-dose, anesthetize the rats.

  • Blood Collection: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma.

  • Brain Perfusion: Perform a transcardial perfusion with ice-cold saline to remove blood from the brain.

  • Brain Collection: Excise the whole brain and weigh it.

  • Brain Homogenization: Homogenize the brain tissue in a 4-fold volume of a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.[11]

  • Sample Analysis: Determine the concentration of CEP-28122 in plasma and brain homogenate samples using a validated LC-MS/MS method.[8]

  • Calculation: Calculate Kp as: Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL).[1]

Protocol 2: In Vitro Bidirectional Transport Assay using MDR1-MDCK Cells
  • Cell Culture: Culture MDR1-MDCK cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).

  • Assay Initiation:

    • A-B Transport: Add CEP-28122 (e.g., at 10 µM) to the apical (upper) chamber.

    • B-A Transport: Add CEP-28122 (e.g., at 10 µM) to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from the receiver chambers (basolateral for A-B transport, apical for B-A transport).

  • Sample Analysis: Quantify the concentration of CEP-28122 in the collected samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the Transwell membrane, and C₀ is the initial drug concentration.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Visualizations

G cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Mechanistic Study cluster_interpretation Interpretation cluster_conclusion Conclusion iv_dose IV Administration of CEP-28122 to Rats sample_collection Blood & Brain Sample Collection (t=2h) iv_dose->sample_collection perfusion Cardiac Perfusion sample_collection->perfusion homogenization Brain Homogenization perfusion->homogenization analysis LC-MS/MS Analysis homogenization->analysis kp_calc Calculate Kp Ratio analysis->kp_calc kp_low Kp < 0.1? kp_calc->kp_low mdck_culture Culture MDR1-MDCK Cells on Transwell Inserts transport_assay Bidirectional Transport Assay mdck_culture->transport_assay lcms_analysis LC-MS/MS Analysis transport_assay->lcms_analysis er_calc Calculate Efflux Ratio lcms_analysis->er_calc er_high Efflux Ratio > 2? er_calc->er_high kp_low->er_high Yes low_pen Low BBB Penetration kp_low->low_pen No efflux_mediated Efflux-Mediated Low Penetration er_high->efflux_mediated Yes moderate_pen Potential for CNS Exposure er_high->moderate_pen No

Caption: Experimental workflow for assessing CEP-28122 BBB penetration.

BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds P_TrkB Phosphorylated TrkB (p-TrkB) TrkB->P_TrkB Autophosphorylation CEP28122 CEP-28122 CEP28122->TrkB Inhibits PI3K PI3K P_TrkB->PI3K Activates Akt Akt PI3K->Akt Activates P_Akt p-Akt Akt->P_Akt CellSurvival Neuronal Survival & Growth P_Akt->CellSurvival Promotes start Inconsistent Kp Results q1 Was cardiac perfusion performed consistently? start->q1 s1 Implement and validate a strict perfusion protocol. Re-run experiment. q1->s1 No q2 Is the brain homogenization protocol validated? q1->q2 Yes a1_yes Yes a1_no No end_node Re-evaluate results after implementing changes s1->end_node s2 Optimize homogenization: - Standardize buffer volume - Use bead homogenizer - Validate reproducibility q2->s2 No q3 Is the LC-MS/MS method validated for both plasma and brain matrices? q2->q3 Yes a2_yes Yes a2_no No s2->end_node s3 Validate bioanalytical method: - Assess matrix effects - Check recovery - Confirm stability q3->s3 No q3->end_node Yes a3_yes Yes a3_no No s3->end_node

References

Technical Support Center: CEP-28122 and Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of CEP-28122 on downstream signaling pathways. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CEP-28122?

CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] In cancer cells where ALK is constitutively activated due to genetic alterations like chromosomal translocations, point mutations, or gene amplification, CEP-28122 binds to the kinase domain of ALK, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition leads to reduced cell proliferation and induction of apoptosis in ALK-positive cancer cells.[1]

Q2: Which downstream signaling pathways are affected by CEP-28122?

CEP-28122 has been shown to suppress the phosphorylation of key downstream effectors of ALK, including STAT3, Akt, and ERK1/2 in certain cancer cell lines such as the anaplastic large-cell lymphoma (ALCL) cell line Sup-M2.[1] However, the specific downstream pathways affected can be cell-type dependent. For instance, in the neuroblastoma cell line NB-1, CEP-28122 inhibits the phosphorylation of AKT and ERK1/2, but not STAT3.[1]

Q3: What are the known IC50 values for CEP-28122?

The inhibitory potency of CEP-28122 has been characterized in various assays. The enzymatic IC50 for recombinant ALK is approximately 1.9 nM.[2] In cellular assays, the IC50 for the inhibition of NPM-ALK phosphorylation in ALCL cell lines (Sup-M2 and Karpas-299) is in the range of 20-30 nM.[1]

Q4: What are potential mechanisms of resistance to CEP-28122?

While specific resistance mechanisms to CEP-28122 are not extensively detailed in the provided search results, resistance to ALK inhibitors, in general, can arise through several mechanisms. A common mechanism is the acquisition of secondary mutations within the ALK kinase domain, which can interfere with drug binding.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of CEP-28122.

Table 1: Inhibitory Potency of CEP-28122 against ALK

Assay TypeTargetCell Line/SystemIC50 (nM)
Enzymatic AssayRecombinant ALK-1.9
Cellular AssayNPM-ALK PhosphorylationSup-M2, Karpas-29920-30

Table 2: Inhibition of Downstream Signaling by CEP-28122 in Sup-M2 Cells

Downstream TargetAssay TypeIC50 (nM)
pSTAT3 (Tyr705)Western BlotData not available in search results
pAkt (Ser473)Western BlotData not available in search results
pERK1/2 (Thr202/Tyr204)Western BlotData not available in search results

Note: While qualitative suppression of phosphorylation of STAT3, Akt, and ERK1/2 in Sup-M2 cells by CEP-28122 has been reported, specific IC50 values for these downstream targets were not available in the provided search results.

Signaling Pathway and Experimental Workflow Diagrams

CEP28122_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., NPM-ALK) STAT3 STAT3 ALK->STAT3 Activates PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Akt Akt PI3K->Akt pAkt pAkt Akt->pAkt RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK pERK1/2 ERK->pERK Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression pAkt->Gene_Expression pERK->Gene_Expression CEP28122 CEP-28122 CEP28122->ALK Inhibits

Caption: CEP-28122 inhibits ALK, blocking downstream STAT3, PI3K/Akt, and RAS/MAPK pathways.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Seed and treat cells with CEP-28122 Cell_Lysis 2. Lyse cells and quantify protein Cell_Culture->Cell_Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Transfer proteins to membrane SDS_PAGE->Transfer Blocking 5. Block membrane Transfer->Blocking Primary_Ab 6. Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Add chemiluminescent substrate and image Secondary_Ab->Detection

Caption: Workflow for analyzing protein phosphorylation via Western blotting.

Troubleshooting Guides

This section addresses common issues encountered during experiments with CEP-28122.

Issue 1: No or weak inhibition of ALK phosphorylation observed in Western blot.

Possible Cause Troubleshooting Step
Inactive CEP-28122 Ensure proper storage of CEP-28122 (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).
Incorrect Drug Concentration Verify the final concentration of CEP-28122 in the cell culture medium. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.
Insufficient Incubation Time Ensure cells are incubated with CEP-28122 for a sufficient duration to observe an effect on ALK phosphorylation (e.g., 2-4 hours).
Low ALK Expression Confirm that your cell line expresses a constitutively active form of ALK. Use a positive control cell line known to have high ALK expression (e.g., Sup-M2, Karpas-299).
Poor Antibody Quality Use a validated antibody specific for phosphorylated ALK (e.g., Phospho-ALK (Tyr1604)). Include a positive control lysate from stimulated or ALK-positive cells.
Technical Errors in Western Blot Verify protein transfer efficiency using Ponceau S staining. Ensure all buffers and reagents are fresh and correctly prepared. Optimize antibody concentrations and incubation times.

Issue 2: Inconsistent or unexpected results in cell viability assays.

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Include a vehicle-only control.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative viability assay (e.g., CellTiter-Glo).
Drug Instability Prepare fresh dilutions of CEP-28122 for each experiment. Be aware of the stability of the compound in cell culture medium over the course of the experiment.
Cell Line Contamination Regularly test cell lines for mycoplasma contamination.

Issue 3: No inhibition of downstream signaling (pSTAT3, pAkt, pERK) despite ALK inhibition.

Possible Cause Troubleshooting Step
Cell-Type Specific Signaling Be aware that downstream signaling pathways can vary between cell types. As noted, CEP-28122 does not inhibit pSTAT3 in NB-1 cells.[1]
Feedback Loops or Crosstalk Inhibition of one pathway may lead to the activation of compensatory signaling pathways. Consider investigating other potential signaling nodes.
Kinetics of Dephosphorylation The dephosphorylation of downstream targets may occur at a different rate than ALK autophosphorylation. Perform a time-course experiment to assess the kinetics of downstream signaling inhibition.
Off-Target Effects While CEP-28122 is selective for ALK, at higher concentrations, off-target effects on other kinases could influence downstream signaling.

Experimental Protocols

Western Blotting for Phosphorylated Proteins

Objective: To detect the levels of phosphorylated ALK, STAT3, Akt, and ERK1/2 in cells treated with CEP-28122.

Materials:

  • ALK-positive cells (e.g., Sup-M2)

  • CEP-28122

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (specific for pALK, pSTAT3, pAkt, pERK1/2, and total proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of CEP-28122 or vehicle (DMSO) for the desired time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

Objective: To determine the IC50 of CEP-28122 for ALK enzymatic activity.

Materials:

  • Recombinant ALK enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr)4:1)

  • CEP-28122

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of CEP-28122 in kinase buffer.

  • In a multi-well plate, add the recombinant ALK enzyme to each well.

  • Add the diluted CEP-28122 or vehicle to the respective wells and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Allow the reaction to proceed for a defined period at a controlled temperature.

  • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol.

  • Plot the kinase activity against the CEP-28122 concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of CEP-28122 on the viability of cancer cells.

Materials:

  • ALK-positive cancer cells

  • CEP-28122

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of CEP-28122 or vehicle for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

References

Validation & Comparative

A Preclinical Showdown: Comparing the Efficacy of ALK Inhibitors CEP-28122 and Crizotinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in various malignancies, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. This has spurred the development of potent ALK inhibitors. This guide provides a comparative overview of two such inhibitors: CEP-28122, a highly potent and selective preclinical compound, and crizotinib (B193316), the first-in-class ALK inhibitor to receive clinical approval.

This comparison is based on available preclinical and clinical data for each compound. It is important to note that no head-to-head preclinical or clinical studies directly comparing CEP-28122 and crizotinib have been identified in the public domain. Therefore, the following sections present a juxtaposition of their individual efficacy data to offer a comprehensive, albeit indirect, comparison for researchers, scientists, and drug development professionals.

Mechanism of Action

Both CEP-28122 and crizotinib are small molecule tyrosine kinase inhibitors (TKIs) that function by competitively binding to the ATP-binding pocket of their target kinases, thereby inhibiting their phosphorylation and downstream signaling.

CEP-28122 is characterized as a highly potent and selective inhibitor of ALK.[1][2] Its primary mechanism is the inhibition of ALK's enzymatic activity.[1]

Crizotinib is a multi-targeted TKI, demonstrating inhibitory activity against ALK, as well as Hepatocyte Growth Factor Receptor (HGFR, c-Met) and Recepteur d'Origine Nantais (RON).[3][4] It also inhibits the ROS1 receptor tyrosine kinase.[3] This broader target profile distinguishes it from the more selective profile of CEP-28122.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the available quantitative data for CEP-28122 and crizotinib from various preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Reference(s)
CEP-28122Recombinant ALK1.9[2][5][6]
CrizotinibALKNot explicitly stated in provided abstracts
Crizotinibc-MetNot explicitly stated in provided abstracts
CrizotinibROS1Not explicitly stated in provided abstracts

Table 2: In Vitro Cellular Activity

CompoundCell LineCancer TypeEffectKey FindingsReference(s)
CEP-28122Karpas-299, Sup-M2Anaplastic Large-Cell Lymphoma (ALCL)Growth inhibition, Caspase 3/7 activationConcentration-dependent effects[2]
CEP-28122NCI-H2228, NCI-H3122Non-Small Cell Lung Cancer (NSCLC)Growth inhibitionConcentration-dependent inhibition of ALK phosphorylation[1]
CEP-28122Neuroblastoma cell linesNeuroblastomaGrowth inhibition/cytotoxicityConcentration-dependent effects[1]
CrizotinibVarious ALK-positive tumor cell linesNSCLC, ALCL, NeuroblastomaInhibition of ALK and c-Met phosphorylation, G1-S phase cell cycle arrest, Apoptosis inductionConcentration-dependent inhibition[3]

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

CompoundTumor ModelCancer TypeDosing RegimenAntitumor ActivityReference(s)
CEP-28122Sup-M2 xenograftsALCL30 mg/kg twice daily (or higher), oralComplete/near complete tumor regressions[1][5]
CEP-28122NCI-H2228, NCI-H3122 xenograftsNSCLC30 and 55 mg/kg twice daily, oralDose-dependent tumor regression and stasis[5]
CEP-28122NB-1 xenograftsNeuroblastoma30 and 55 mg/kg twice daily, oralSignificant tumor growth inhibition[5]
CrizotinibEML4- or NPM-ALK fusion protein expressing xenograftsNSCLC, ALCLNot specified in provided abstractsAntitumor activity[3]

Table 4: Clinical Efficacy of Crizotinib in ALK-Positive NSCLC (Selected Data)

Clinical TrialTreatment LineComparatorProgression-Free Survival (PFS)Objective Response Rate (ORR)Reference(s)
PROFILE 1014First-lineChemotherapy10.9 months vs. 7.0 months74% vs. 45%[7]
PROFILE 1007Second-lineChemotherapy7.7 months vs. 3.0 months65% vs. 20%[7]

Experimental Protocols

Detailed experimental protocols for the cited studies are not exhaustively available in the public domain. However, based on standard methodologies, the following generalized protocols are provided.

Kinase Assays

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Generalized Protocol:

  • Reagents and Materials: Recombinant kinase (e.g., ALK, c-Met, ROS1), kinase buffer, ATP, substrate (e.g., a synthetic peptide), test compound (CEP-28122 or crizotinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A solution of the recombinant kinase is prepared in the kinase assay buffer.

    • Serial dilutions of the test compound are added to the wells of a microplate.

    • The kinase reaction is initiated by adding a mixture of ATP and the kinase substrate to each well.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a detection reagent and a luminometer or spectrophotometer.

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the kinase activity, is calculated.

Cell Proliferation Assays (e.g., MTT Assay)

Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.

Generalized Protocol:

  • Cell Culture: ALK-positive cancer cell lines (e.g., Karpas-299, NCI-H2228) are cultured under standard conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound (CEP-28122 or crizotinib) or vehicle control.

    • After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the vehicle-treated control.

In Vivo Tumor Xenograft Models

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Generalized Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., Sup-M2, NCI-H2228) are injected subcutaneously into the flanks of the mice.

  • Treatment:

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (CEP-28122 or crizotinib) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

  • Analysis: The antitumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by CEP-28122 and crizotinib, as well as a typical experimental workflow for evaluating these inhibitors.

ALK_Signaling_Pathway ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK CEP28122 CEP-28122 CEP28122->ALK Inhibits Crizotinib Crizotinib Crizotinib->ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK signaling pathway and points of inhibition.

Crizotinib_Targets_Pathway Crizotinib Crizotinib ALK ALK Crizotinib->ALK Inhibits cMet c-Met Crizotinib->cMet Inhibits ROS1 ROS1 Crizotinib->ROS1 Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) ALK->Downstream cMet->Downstream ROS1->Downstream Tumor Tumor Cell Proliferation, Survival, & Angiogenesis Downstream->Tumor

Caption: Multi-targeted inhibition by Crizotinib.

Experimental_Workflow Start Start: Inhibitor Synthesis KinaseAssay In Vitro Kinase Assay (IC50 Determination) Start->KinaseAssay CellAssay In Vitro Cell-Based Assays (Proliferation, Apoptosis) KinaseAssay->CellAssay Xenograft In Vivo Xenograft Model (Antitumor Efficacy) CellAssay->Xenograft PKPD Pharmacokinetics & Pharmacodynamics Xenograft->PKPD End Lead Optimization/ Clinical Candidate PKPD->End

Caption: Preclinical drug discovery workflow.

References

A Comparative Guide to ALK Inhibitors: CEP-28122 vs. Brigatinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for Anaplastic Lymphoma Kinase (ALK)-positive malignancies, both CEP-28122 and brigatinib (B606365) have emerged as potent tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparison of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Kinase Selectivity

Both CEP-28122 and brigatinib function by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][2]

Brigatinib is a highly potent and selective ALK inhibitor.[3] It also demonstrates significant activity against ROS1, another receptor tyrosine kinase.[3] Further in vitro studies have shown that brigatinib inhibits multiple other kinases at clinically achievable concentrations, including insulin-like growth factor-1 receptor (IGF-1R) and FLT-3, as well as EGFR deletion and point mutations.[1][4][5] This broader kinase activity may contribute to its overall anti-tumor efficacy.

CEP-28122 is also characterized as a highly potent and selective ALK inhibitor.[6][7][8] Preclinical studies have highlighted its ability to induce concentration-dependent growth inhibition and cytotoxicity in various ALK-positive cancer cell lines, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[6]

Potency and Efficacy Against Wild-Type ALK

Quantitative data from preclinical studies demonstrate the high potency of both inhibitors against wild-type ALK.

InhibitorAssay TypeIC50 (nM)Cell Line/System
Brigatinib Kinase Assay0.6Recombinant ALK
Cellular Assay10 (median)Panel of ALK+ cell lines
Cellular Assay1.5 - 12.0ALK+ ALCL and NSCLC cell lines
CEP-28122 Kinase Assay1.9Recombinant ALK
Cellular Assay30Not specified

Table 1: In vitro potency of brigatinib and CEP-28122 against wild-type ALK.[3][8][9][10][11]

Brigatinib appears to have a lower IC50 in enzymatic assays, suggesting a higher potency at the molecular level. In cellular assays, brigatinib also demonstrates potent inhibition of ALK phosphorylation and cell growth.[10] CEP-28122 is also a potent inhibitor in the low nanomolar range.[7][8]

Activity Against ALK Resistance Mutations

A critical aspect of next-generation ALK inhibitors is their ability to overcome resistance mutations that arise during treatment with earlier-generation inhibitors like crizotinib.

Brigatinib has shown a remarkable ability to inhibit a wide range of ALK resistance mutations. Preclinical studies have demonstrated its activity against all 17 tested ALK mutants associated with resistance to existing ALK inhibitors, including the highly recalcitrant G1202R mutation.[3][12] This broad coverage of resistance mutations is a key differentiating feature of brigatinib.[11]

Information regarding the activity of CEP-28122 against a comprehensive panel of ALK resistance mutations is less readily available in the public domain.

In Vivo Antitumor Activity

Both compounds have demonstrated significant antitumor activity in preclinical xenograft models.

Brigatinib treatment led to dose-dependent inhibition of EML4-ALK+ NSCLC xenograft growth in mice.[1] It also showed superior efficacy in mice with ALK+ tumors implanted subcutaneously or intracranially when compared to crizotinib.[3][13] Notably, brigatinib significantly prolonged the survival of mice with ALK-driven brain tumors.[12]

CEP-28122 also displayed dose-dependent antitumor activity in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice when administered orally.[7] Treatment of mice bearing ALCL tumor xenografts resulted in sustained tumor regression even after cessation of treatment.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating ALK inhibitors.

ALK_Signaling_Pathway ALK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK12 ERK1/2 ALK->ERK12 Brigatinib Brigatinib Brigatinib->ALK CEP28122 CEP-28122 CEP28122->ALK Proliferation Cell Proliferation STAT3->Proliferation S6 S6 AKT->S6 Survival Cell Survival AKT->Survival ERK12->Proliferation

Caption: Inhibition of the ALK signaling cascade by CEP-28122 and brigatinib.

ALK_Inhibitor_Evaluation_Workflow Experimental Workflow for ALK Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay (IC50) Cell_Viability Cell Viability/Proliferation Assay (GI50) Kinase_Assay->Cell_Viability Potency Confirmation Western_Blot Western Blot for ALK Phosphorylation Cell_Viability->Western_Blot Target Engagement Xenograft Subcutaneous Xenograft Model Western_Blot->Xenograft In Vivo Candidate Selection Efficacy Tumor Growth Inhibition Xenograft->Efficacy PKPD Pharmacokinetic/Pharmacodynamic Analysis Xenograft->PKPD Orthotopic Orthotopic/Intracranial Model Orthotopic->Efficacy Orthotopic->PKPD

Caption: A generalized workflow for the preclinical evaluation of ALK inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies typically employed in the preclinical evaluation of ALK inhibitors, based on descriptions from the cited literature.

Kinase Inhibition Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of the compound against the enzymatic activity of recombinant ALK.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant ALK kinase domain is incubated with a substrate peptide and ATP in the presence of varying concentrations of the inhibitor. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin are added. The TR-FRET signal, which is proportional to the extent of substrate phosphorylation, is measured. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular ALK Phosphorylation Assay
  • Objective: To assess the ability of the inhibitor to block ALK autophosphorylation in a cellular context.

  • Methodology: ALK-positive cancer cell lines are treated with a range of inhibitor concentrations for a specified time. Cells are then lysed, and protein concentrations are determined. Equal amounts of protein lysate are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK, followed by incubation with secondary antibodies. The signal is detected using chemiluminescence, and the inhibition of ALK phosphorylation is quantified relative to total ALK levels.

Cell Viability/Proliferation Assay
  • Objective: To measure the effect of the inhibitor on the growth and viability of cancer cell lines.

  • Methodology: Cells are seeded in 96-well plates and treated with serial dilutions of the inhibitor for a period of 72 hours or more. Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The luminescence signal is read on a plate reader, and the concentration of inhibitor that causes 50% growth inhibition (GI50) is determined from the dose-response curve.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

  • Methodology: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with ALK-positive human cancer cells. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at various doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-ALK). For intracranial models, tumor growth can be monitored using bioluminescence imaging.

Conclusion

Both CEP-28122 and brigatinib are highly potent ALK inhibitors with significant preclinical antitumor activity. Brigatinib has been extensively characterized and demonstrates a broad spectrum of activity against known ALK resistance mutations, a crucial advantage in the clinical setting. While CEP-28122 also shows strong promise as a selective ALK inhibitor, more comprehensive data on its activity against a wider range of resistance mutations would be beneficial for a more complete comparison. The data presented in this guide, based on available preclinical studies, provides a solid foundation for researchers and drug developers in the field of ALK-targeted cancer therapy.

References

A Comparative Analysis of CEP-28122 and Lorlatinib in ALK-Positive Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Inhibitors: From Preclinical Promise to Clinical Supremacy

In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive cancers, numerous inhibitors have been developed, each aiming to improve upon the last in terms of potency, selectivity, and the ability to overcome resistance. This guide provides a comparative analysis of two such inhibitors: CEP-28122, a potent and selective ALK inhibitor that showed promise in preclinical studies, and lorlatinib (B560019), a third-generation ALK/ROS1 inhibitor that has demonstrated significant clinical efficacy and is now a standard of care in certain settings.

While a direct head-to-head clinical comparison is unavailable due to the different developmental trajectories of these compounds, this analysis will juxtapose their biochemical potency, preclinical efficacy, and mechanisms of action and resistance, providing valuable insights for researchers and drug development professionals.

Biochemical Potency and Target Profile

Both CEP-28122 and lorlatinib were designed as potent inhibitors of the ALK tyrosine kinase. However, their target profiles and potency against resistance mutations differ significantly, reflecting the evolution of ALK inhibitor development.

ParameterCEP-28122Lorlatinib
Primary Target Anaplastic Lymphoma Kinase (ALK)Anaplastic Lymphoma Kinase (ALK), ROSS1
Drug Generation Not formally classified (early generation)Third-generation
IC50 (recombinant ALK) 1.9 nM[1][2]Potent activity against wild-type and mutant ALK[3][4][5]
Key Differentiator High initial potency against wild-type ALK[6][7]Broad activity against known ALK resistance mutations, including G1202R[3][8][9][10]; CNS penetration[4][11][12]

Preclinical Efficacy

Preclinical studies are crucial for establishing the initial anti-cancer activity of a drug candidate. Both CEP-28122 and lorlatinib demonstrated significant efficacy in in vitro and in vivo models of ALK-positive cancers.

In Vitro Cellular Activity
Cell LineCancer TypeCEP-28122 (IC50)Lorlatinib (IC50)
Karpas-299 (NPM-ALK)Anaplastic Large Cell LymphomaGrowth inhibition observed[1]Data not available in provided results
Sup-M2 (NPM-ALK)Anaplastic Large Cell LymphomaGrowth inhibition observed[1]Data not available in provided results
ALK-mutant cell linesNon-Small Cell Lung CancerNot extensively documented in provided resultsPotent inhibition of various ALK mutations[3][13]
In Vivo Xenograft Models

CEP-28122 demonstrated dose-dependent antitumor activity in mice bearing ALK-positive tumor xenografts.[6][7][14] Specifically, in Sup-M2 xenograft models, oral administration of CEP-28122 led to significant tumor growth inhibition.[1][7] Lorlatinib has also shown robust antitumor activity in a variety of ALK-positive xenograft models, including those harboring resistance mutations and intracranial tumors.[15]

Mechanism of Action and Resistance

The primary mechanism of action for both inhibitors is the competitive inhibition of ATP binding to the ALK kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.

ALK Signaling Pathway Inhibition

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors ALK ALK STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression CEP-28122 CEP-28122 CEP-28122->ALK Lorlatinib Lorlatinib Lorlatinib->ALK

Caption: ALK signaling pathway and points of inhibition by CEP-28122 and lorlatinib.

Resistance Profiles

A critical aspect of targeted therapy is the emergence of resistance. Lorlatinib was specifically designed to overcome resistance mechanisms that limit the efficacy of earlier-generation ALK inhibitors.

  • CEP-28122: As an earlier-generation inhibitor, it is presumed to be susceptible to the same resistance mutations that affect drugs like crizotinib, although specific data on its resistance profile is limited.

  • Lorlatinib: While effective against many single ALK mutations, resistance to lorlatinib can emerge, often through the development of compound mutations in the ALK kinase domain.[3][8][9] Off-target resistance mechanisms, such as the activation of bypass signaling pathways, have also been identified.[8][9][16]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of typical experimental protocols used in the preclinical evaluation of ALK inhibitors.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound against the target kinase.

Methodology:

  • Recombinant ALK kinase is incubated with the test compound (CEP-28122 or lorlatinib) at various concentrations.

  • A substrate peptide and ATP are added to initiate the kinase reaction.

  • The level of substrate phosphorylation is quantified, often using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or radioisotope incorporation.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell Viability Assay

Objective: To assess the effect of the compound on the proliferation and survival of cancer cells.

Methodology:

  • ALK-positive cancer cell lines (e.g., Karpas-299, Sup-M2) are seeded in multi-well plates.

  • Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.

  • IC50 values are determined by analyzing the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of the compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with ALK-positive cancer cells.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The test compound is administered orally or via another appropriate route at different dose levels and schedules.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot to assess target inhibition).

Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor.

Preclinical_Workflow Start Start Biochemical_Screening Biochemical Screening (Kinase Assays) Start->Biochemical_Screening Cellular_Assays Cellular Assays (Viability, Apoptosis) Biochemical_Screening->Cellular_Assays In_Vivo_Xenografts In Vivo Xenograft Models Cellular_Assays->In_Vivo_Xenografts Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Xenografts->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology IND_Enabling_Studies IND-Enabling Studies Toxicology->IND_Enabling_Studies End End IND_Enabling_Studies->End

Caption: A generalized workflow for the preclinical development of a targeted therapy.

Conclusion

The comparison between CEP-28122 and lorlatinib highlights the rapid evolution of ALK inhibitors. CEP-28122 represented a potent and selective inhibitor in its time, demonstrating promising preclinical activity. However, the field has advanced to address the significant challenge of acquired resistance. Lorlatinib exemplifies this progress as a third-generation inhibitor with a broader spectrum of activity against resistance mutations and proven clinical benefit, including in patients with brain metastases.[4][11][12] The journey from early-generation inhibitors like CEP-28122 to the more advanced and clinically impactful lorlatinib underscores the importance of continuous innovation in targeted cancer therapy.

References

A Head-to-Head Comparison of Second-Generation ALK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of targeted tyrosine kinase inhibitors (TKIs). Following the first-generation inhibitor, crizotinib, a class of more potent and selective second-generation ALK inhibitors emerged, offering improved efficacy and the ability to overcome some of the resistance mechanisms associated with their predecessor. This guide provides a detailed head-to-head comparison of the three leading second-generation ALK inhibitors: alectinib (B1194254), brigatinib (B606365), and ceritinib (B560025), with a focus on their clinical performance, activity against resistance mutations, and safety profiles, supported by experimental data and methodologies.

Clinical Performance: Efficacy in ALK-Positive NSCLC

The clinical efficacy of second-generation ALK inhibitors has been evaluated in numerous clinical trials, both in treatment-naïve patients and in those who have progressed on crizotinib. While direct head-to-head trials are limited, indirect comparisons and real-world data provide valuable insights into their relative performance.

Table 1: Comparison of Efficacy in Crizotinib-Refractory ALK+ NSCLC
Efficacy MetricAlectinibBrigatinibCeritinib
Median Progression-Free Survival (PFS) 8.2 - 8.9 months[1][2]15.6 - 18.3 months[1][2][3][4]6.9 - 7.2 months[1][2][3]
Objective Response Rate (ORR) ~45% - 51.3%[5][6]~45% - 54%[6]~56%[7]
Intracranial Objective Response Rate (iORR) 92.7%[8]100%[8]Data not directly comparable
Median Overall Survival (OS) 22.7 - 26.0 months[1]27.6 months[1][3]14.9 months[1][3]

Data is derived from separate clinical trials and indirect comparisons; direct head-to-head trial results may vary.

Matching-adjusted indirect comparisons (MAIC) suggest that brigatinib may be associated with a longer PFS compared to both alectinib and ceritinib in the crizotinib-refractory setting.[1][3] Similarly, brigatinib appeared to have a longer OS compared to ceritinib.[1][3] However, it is important to note that these are not results from direct head-to-head randomized controlled trials. Real-world data has shown comparable 12-month PFS rates between alectinib and brigatinib in the first-line setting.[8]

Activity Against ALK Resistance Mutations

A critical differentiator among ALK inhibitors is their ability to target a spectrum of resistance mutations that can emerge during treatment. The G1202R mutation is a particularly challenging solvent-front mutation that confers resistance to first- and some second-generation inhibitors.

Table 2: In Vitro Inhibitory Activity (IC50, nM) Against ALK Mutations
ALK MutationAlectinib IC50 (nM)Brigatinib IC50 (nM)Ceritinib IC50 (nM)
Wild-Type ALK 1.9[5]~12-fold > crizotinib[6]0.15[5]
L1196M Effective[5][9]Effective[5]Effective[5][9]
G1269A Effective[5]EffectiveEffective[5]
C1156Y Effective[5]EffectiveNot specified
F1174L Effective[5]EffectiveNot specified
I1171T Effective[5]EffectiveEffective[5]
G1202R 595[5]Effective[5]309[5]

Brigatinib has demonstrated a broad inhibitory profile against a panel of 17 known ALK resistance mutations, including G1202R, showing superiority over crizotinib, ceritinib, and alectinib in preclinical models.[5][6] While alectinib and ceritinib are active against several resistance mutations, their potency against the G1202R mutation is significantly lower.[5]

Safety and Tolerability Profile

The safety profiles of the second-generation ALK inhibitors are distinct and are a key consideration in clinical practice.

Table 3: Common Adverse Events (AEs) of Grade ≥3
Adverse EventAlectinibBrigatinibCeritinib
Diarrhea LowLowHigh[10][11]
Nausea LowLowHigh[10][11]
Vomiting LowLowHigh[10][11]
Hepatotoxicity (ALT/AST elevation) ModerateModerateHigh[12]
Interstitial Lung Disease (ILD)/Pneumonitis LowModerate (early onset)[12]Low
Increased Creatine Phosphokinase (CPK) LowHigh[12]Low
Hyperglycemia LowLowHigh

Alectinib is generally considered to have a favorable safety profile with a lower incidence of grade ≥3 adverse events compared to ceritinib and brigatinib.[13] Ceritinib is associated with a higher rate of gastrointestinal toxicities.[10][11][12] Brigatinib has a unique AE profile that includes early-onset pulmonary events and a higher incidence of elevated CPK.[12]

ALK Signaling Pathway

Understanding the ALK signaling pathway is crucial for appreciating the mechanism of action of these inhibitors and the consequences of their inhibition. ALK activation, typically through a fusion event with a partner gene like EML4, leads to the constitutive activation of downstream signaling cascades that drive tumor cell proliferation, survival, and migration.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_plcg PLCγ Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) GRB2 GRB2 ALK->GRB2 SHC/IRS1 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Migration) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription PLCG->Transcription

References

A Comparative Guide to CEP-28122: A Selective ALK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of CEP-28122, a selective Anaplastic Lymphoma Kinase (ALK) inhibitor, with other prominent ALK inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and discovery programs.

Introduction to ALK Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Genetic alterations, such as chromosomal translocations, gene amplifications, and point mutations, can lead to constitutive activation of ALK, driving the growth and survival of various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[2][3] This has established ALK as a key therapeutic target in oncology.[4] Small molecule ALK inhibitors have demonstrated significant clinical efficacy in patients with ALK-positive malignancies. This guide focuses on the preclinical profile of CEP-28122 in comparison to other well-established ALK inhibitors.

Biochemical Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity over other kinases, which can help minimize off-target toxicities. The following tables summarize the in vitro inhibitory activities of CEP-28122 and a panel of comparator ALK inhibitors.

Table 1: In Vitro Potency Against Wild-Type ALK

InhibitorIC50 (nM) for ALKAssay TypeReference
CEP-28122 1.9 TRF Assay[2]
Crizotinib (B193316)24Cell-based assay[5]
Alectinib1.9Cell-free assay[6]
Brigatinib (B606365)0.6In vitro kinase assay[7]
Ceritinib (B560025)0.2Cell-free assay[8]
Lorlatinib<0.07 (Ki)Biochemical assay[9]

Table 2: Kinase Selectivity Profile

This table presents the inhibitory activity of the compounds against a selection of off-target kinases. A higher IC50 value indicates lower potency and thus higher selectivity for ALK.

InhibitorOff-Target KinaseIC50 (nM)Fold Selectivity (Off-Target IC50 / ALK IC50)Reference
CEP-28122 Flt44624.2[10]
CEP-28122 Rsk27-19~3.7 - 10[2]
Crizotinibc-MET~5~0.2 (less selective)[11]
AlectinibRET-Highly Selective[12]
BrigatinibROS11.9~3.2[13]
BrigatinibFLT32.1~3.5[13]
CeritinibIGF-1R840[14]
CeritinibInsR735[14]
LorlatinibROS1<0.02 (Ki)~0.28 (less selective)[9]

Note: The selectivity data is compiled from various sources and assay conditions may differ.

Cellular Activity

The ability of an inhibitor to suppress ALK activity within a cellular context is a critical measure of its potential therapeutic efficacy.

Table 3: Cellular ALK Phosphorylation Inhibition and Anti-proliferative Activity

InhibitorCell LineALK StatusCellular IC50 (nM) (pALK Inhibition)Anti-proliferative IC50 (nM)Reference
CEP-28122 Karpas-299NPM-ALK-20[6]
CrizotinibH3122EML4-ALK165 - 3039 (mutants)-[15]
AlectinibKARPAS-299NPM-ALK-3[6]
BrigatinibH3122EML4-ALK1414[13]
CeritinibH3122EML4-ALK< CrizotinibMore potent than Crizotinib[1]
LorlatinibBaF3EML4-ALK0.2 - 77 (mutants)-[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to validate these inhibitors, the following diagrams are provided.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK PLCg PLCγ ALK->PLCg pY PI3K PI3K ALK->PI3K pY RAS RAS ALK->RAS pY JAK JAK ALK->JAK pY AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., TRF, ADP-Glo) IC50_determination Determine IC50 values (Potency & Selectivity) Kinase_Assay->IC50_determination Cell_Culture Culture ALK-positive cancer cell lines Inhibitor_Treatment Treat cells with serial dilutions of inhibitor Cell_Culture->Inhibitor_Treatment pALK_Assay Measure ALK phosphorylation (Western Blot, ELISA) Inhibitor_Treatment->pALK_Assay Viability_Assay Measure cell viability (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Viability_Assay

References

Navigating Resistance: A Comparative Analysis of CEP-28122 and Other ALK Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs) for the treatment of cancers like non-small cell lung cancer (NSCLC) is continually evolving. While these targeted therapies have shown remarkable efficacy, the emergence of resistance mutations in the ALK kinase domain presents a significant clinical challenge. This guide provides a comparative overview of the investigational ALK inhibitor CEP-28122 and its cross-resistance profile with established ALK TKIs, supported by available preclinical data.

CEP-28122 is a potent and selective, orally active ALK inhibitor.[1][2][3][4][5] Preclinical studies have demonstrated its ability to inhibit ALK enzymatic activity and induce cell death in ALK-positive cancer cell lines.[1][2][3] Notably, CEP-28122 has shown activity in cell lines harboring certain ALK activating mutations, such as L1174L and R1275Q.[6] However, a comprehensive profile of its activity against a wide panel of clinically relevant ALK resistance mutations remains to be fully elucidated in publicly available literature.

A related compound, CEP-37440, is a dual inhibitor of both ALK and focal adhesion kinase (FAK).[7][8][9][10][11][12] This dual-targeting mechanism may offer a strategy to overcome certain resistance pathways.[9][10][11] CEP-37440 has been reported to be effective against multiple ALK kinase mutations and to penetrate the blood-brain barrier, a critical feature for treating brain metastases.[9][10][11]

Cross-Resistance Profile of ALK TKIs

The development of next-generation ALK TKIs has been largely driven by the need to overcome resistance to earlier inhibitors like crizotinib. Resistance is often mediated by secondary mutations within the ALK kinase domain, which can sterically hinder drug binding or alter the kinase's conformation.

The following table summarizes the in vitro activity (IC50 values) of various ALK TKIs against wild-type ALK and a selection of common resistance mutations. It is important to note the limited specific data available for CEP-28122 against this panel of mutations.

ALK MutationCrizotinib IC50 (nM)Ceritinib IC50 (nM)Alectinib IC50 (nM)Brigatinib IC50 (nM)Lorlatinib IC50 (nM)CEP-28122 IC50 (nM)CEP-37440 IC50 (nM)
Wild-type ~20-60~20~1.9~0.5-1.4~11.9 (enzymatic) [2][3][4]3.5 (enzymatic)
L1196M >500~20-50~20-50~10-30~10-20Not AvailableNot Available
G1202R >1000>1000>1000~100-200~20-50Not AvailableNot Available
G1269A >500~20-50~20-50~10-30~10-20Not AvailableNot Available
F1174L >500~20-50>500~10-30~10-20Active (cell line)[6]Effective [11]
C1156Y >500~20-50~20-50~10-30~10-20Not AvailableNot Available
I1171S + G1269A 531.420.0 412.79.74 552.6Not AvailableNot Available

Note: IC50 values are approximate and can vary depending on the experimental system (e.g., enzymatic vs. cellular assays) and specific cell line used. Data for CEP-28122 and CEP-37440 against most resistance mutations are not publicly available. The activity of CEP-28122 against F1174L is inferred from its effectiveness in a cell line harboring this mutation.

Experimental Protocols

The determination of the cross-resistance profile of ALK TKIs typically involves the following key experiments:

Generation of ALK Mutant Cell Lines
  • Cell Line: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are commonly used. These cells lack endogenous ALK expression.

  • Method: Ba/F3 cells are stably transfected with retroviral or lentiviral vectors encoding the full-length EML4-ALK fusion protein with either the wild-type sequence or a specific resistance mutation (e.g., G1202R, L1196M).

  • Selection: Transfected cells are cultured in the absence of IL-3. Only cells that successfully express the constitutively active ALK fusion protein will survive and proliferate, thus providing a model system to test the efficacy of ALK inhibitors.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)
  • Purpose: To measure the direct inhibitory effect of the compound on the enzymatic activity of the ALK kinase domain.

  • Method: Recombinant ALK kinase domain (wild-type or mutant) is incubated with a substrate peptide and ATP in the presence of varying concentrations of the TKI. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA or fluorescence-based assays. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell Viability and Proliferation Assays
  • Purpose: To assess the effect of the TKI on the viability and growth of cancer cells expressing different ALK mutations.

  • Method: ALK-mutant Ba/F3 cells or human cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of the ALK TKI for a specified period (e.g., 72 hours). Cell viability is then measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis
  • Purpose: To confirm the on-target effect of the TKI by assessing the phosphorylation status of ALK and its downstream signaling proteins.

  • Method: ALK-mutant cells are treated with the TKI for a short period (e.g., 2-4 hours). Cell lysates are then prepared and subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated ALK (p-ALK) and total ALK, as well as key downstream signaling molecules like p-STAT3, p-AKT, and p-ERK. A reduction in the levels of these phosphorylated proteins indicates effective target inhibition.

Signaling and Resistance Landscape

The following diagram illustrates the general signaling pathway activated by ALK fusions and highlights the points at which different generations of TKIs act, as well as the impact of common resistance mutations.

ALK_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors ALK TKIs cluster_mutations Resistance Mutations ALK_Fusion EML4-ALK (or other fusion) STAT3 STAT3 ALK_Fusion->STAT3 p PI3K PI3K ALK_Fusion->PI3K p RAS RAS ALK_Fusion->RAS p Transcription Gene Expression (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Crizotinib Crizotinib Crizotinib->ALK_Fusion 2nd_Gen Ceritinib Alectinib Brigatinib 2nd_Gen->ALK_Fusion L1196M L1196M (Gatekeeper) 2nd_Gen->L1196M Effective 3rd_Gen Lorlatinib 3rd_Gen->ALK_Fusion G1202R G1202R (Solvent Front) 3rd_Gen->G1202R Effective CEP-28122 CEP-28122 CEP-28122->ALK_Fusion L1196M->Crizotinib Resistance G1202R->Crizotinib Resistance G1202R->2nd_Gen Resistance Other_mutations G1269A, F1174L, etc. Other_mutations->Crizotinib Resistance

Caption: ALK signaling pathway and mechanisms of TKI resistance.

This guide highlights the current understanding of CEP-28122 in the context of ALK TKI resistance. Further comprehensive studies are required to fully delineate its cross-resistance profile and potential clinical utility in overcoming acquired resistance to other ALK inhibitors.

References

Navigating Synergistic Avenues: A Comparative Guide to CEP-28122 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CEP-28122, a potent and selective orally active inhibitor of anaplastic lymphoma kinase (ALK), has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers. While its efficacy as a monotherapy is established, the exploration of synergistic combinations with other targeted therapies is crucial to enhance therapeutic response and overcome potential resistance mechanisms. This guide provides a comparative overview of potential synergistic strategies for CEP-28122.

Due to the limited publicly available data on the synergistic effects of CEP-28122 with other targeted therapies, this guide will draw parallels from the well-documented combination studies of Lestaurtinib (B1684606) (CEP-701), a multi-kinase inhibitor, and other ALK inhibitors. This comparative approach aims to provide a framework for designing and evaluating future combination studies involving CEP-28122.

CEP-28122: A Profile of a Potent ALK Inhibitor

CEP-28122 is a highly selective and orally bioavailable small molecule inhibitor of ALK. In preclinical studies, it has shown potent, dose-dependent antitumor activity in ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma tumor xenografts. Complete or near-complete tumor regressions have been observed at doses of 30 mg/kg twice daily or higher, with sustained tumor regression even after cessation of treatment. Notably, CEP-28122 displayed minimal antitumor activity against ALK-negative tumor xenografts, highlighting its selectivity.

Lestaurtinib (CEP-701) as a Case Study for Synergistic Combinations

Lestaurtinib, an inhibitor of FLT3 and Trk family kinases, provides a valuable case study for evaluating synergistic interactions. Extensive preclinical research has explored its combination with various agents, particularly in neuroblastoma, a cancer type also targeted by CEP-28122.

Quantitative Data on Lestaurtinib Combinations

The synergistic, additive, or antagonistic effects of drug combinations are often quantified using the Combination Index (CI) method developed by Chou and Talalay.[1][2][3] A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.[1][2]

Table 1: In Vitro Synergy of Lestaurtinib with 13-cis-Retinoic Acid (13cRA) in Neuroblastoma Cell Lines [4][5][6]

Cell LineCombinationInteraction TypeKey FindingCombination Index (CI) at ED50
5 neuroblastoma cell linesLestaurtinib + 13cRAAdditive to Synergistic1 µM of 13cRA decreased the median Lestaurtinib IC50 1.5-fold.Not explicitly stated, but synergy/additivity was observed in 4 of 5 lines.

Table 2: In Vitro Interaction of Lestaurtinib with Fenretinide (4HPR) in Neuroblastoma Cell Lines [4][5][6]

Cell LineCombinationInteraction TypeKey FindingCombination Index (CI) at ED50
5 neuroblastoma cell linesLestaurtinib + 4HPRAntagonisticThe combination trended toward being antagonistic.Median: 1.3 (Range: 1.1–1.5)

Table 3: In Vivo Efficacy of Lestaurtinib in Combination with Chemotherapy in Neuroblastoma Xenograft Models [7]

CombinationTumor Size (p-value)Event-Free Survival (EFS) (p-value)
Lestaurtinib + Topotecan/Cyclophosphamidep<0.0001p<0.0001
Lestaurtinib + Irinotecan/Temozolomidep=0.011p=0.012
Experimental Protocols for Synergy Assessment (Lestaurtinib Studies)

The following protocols are based on methodologies used in preclinical studies of Lestaurtinib and can serve as a template for designing experiments with CEP-28122.

In Vitro Growth Inhibition Assay (Sulforhodamine B - SRB Assay) [4][5]

  • Cell Plating: Seed human neuroblastoma cell lines (e.g., CHP-134, IMR-5, SH-SY5Y) in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Add single agents (e.g., Lestaurtinib, 13cRA) and their combinations at various concentrations. For combination studies, a fixed-ratio or a non-constant ratio design can be used.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Cell Fixation: Fix the cells with trichloroacetic acid.

  • Staining: Stain the fixed cells with Sulforhodamine B dye.

  • Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength to determine cell density.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each agent and the Combination Index (CI) for the combinations using software like CompuSyn, which is based on the Chou-Talalay method.[3]

In Vivo Xenograft Model [7]

  • Cell Implantation: Subcutaneously inject a suspension of human neuroblastoma cells (e.g., SY5Y-TrkB) into the flank of athymic nu/nu mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment Groups: Randomize mice into different treatment groups: vehicle control, single-agent therapy (e.g., Lestaurtinib), and combination therapy (e.g., Lestaurtinib with chemotherapy).

  • Drug Administration: Administer drugs according to a predefined schedule and route (e.g., oral gavage for Lestaurtinib, intraperitoneal injection for chemotherapy).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: Continue treatment until tumors reach a predetermined size or for a specified duration. Monitor for signs of toxicity.

  • Data Analysis: Compare tumor growth inhibition and event-free survival between the different treatment groups using appropriate statistical methods.

Potential Synergistic Strategies for CEP-28122

Given that CEP-28122 is a potent ALK inhibitor, rational combination strategies would involve targeting parallel or downstream signaling pathways, or mechanisms of acquired resistance.

Combining ALK Inhibition with Chemotherapy

As demonstrated with Lestaurtinib, the combination of a targeted kinase inhibitor with conventional chemotherapy can be highly synergistic.[7] Chemotherapy induces broad cytotoxic effects, while CEP-28122 would specifically target the ALK-driven survival signals in cancer cells.

Dual Blockade of Parallel Signaling Pathways

ALK activation can lead to the stimulation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[8][9] Resistance to ALK inhibitors can emerge through the activation of bypass tracks. Therefore, combining CEP-28122 with inhibitors of these parallel pathways (e.g., MEK inhibitors, PI3K inhibitors) could be a promising strategy to achieve deeper and more durable responses.

Overcoming Resistance Mechanisms

Acquired resistance to ALK inhibitors is a significant clinical challenge. Combining CEP-28122 with agents that target known resistance mechanisms, such as inhibitors of heat shock proteins (e.g., HSP90) that are involved in ALK protein stability, could prevent or delay the emergence of resistant clones.

Visualizing the Mechanisms of Action and Experimental Workflows

Signaling Pathways

ALK_TrkB_Signaling Simplified ALK and TrkB Signaling Pathways cluster_ALK ALK Signaling cluster_TrkB TrkB Signaling (Lestaurtinib Target) ALK ALK RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT JAK_STAT JAK/STAT Pathway ALK->JAK_STAT CEP28122 CEP-28122 CEP28122->ALK Inhibition Proliferation_Survival_ALK Cell Proliferation & Survival RAS_MAPK->Proliferation_Survival_ALK PI3K_AKT->Proliferation_Survival_ALK JAK_STAT->Proliferation_Survival_ALK BDNF BDNF TrkB TrkB BDNF->TrkB Activation PI3K_AKT_TrkB PI3K/AKT Pathway TrkB->PI3K_AKT_TrkB Lestaurtinib Lestaurtinib (CEP-701) Lestaurtinib->TrkB Inhibition Drug_Resistance Drug Resistance & Survival PI3K_AKT_TrkB->Drug_Resistance

Caption: Simplified ALK and TrkB signaling pathways and points of inhibition.

Experimental Workflow for Synergy Assessment

Synergy_Workflow Experimental Workflow for In Vitro Synergy Assessment start Start: Cancer Cell Lines plate_cells Plate cells in 96-well plates start->plate_cells treat_single Treat with Single Agents (Dose-response) plate_cells->treat_single treat_combo Treat with Combination (Fixed or non-fixed ratio) plate_cells->treat_combo incubate Incubate for 72h treat_single->incubate treat_combo->incubate srb_assay Perform SRB Assay incubate->srb_assay measure Measure Absorbance srb_assay->measure calculate_ic50 Calculate IC50 measure->calculate_ic50 calculate_ci Calculate Combination Index (CI) measure->calculate_ci calculate_ic50->calculate_ci interpret Interpret Results: Synergy, Additivity, or Antagonism calculate_ci->interpret

Caption: Workflow for in vitro synergy assessment using the SRB assay.

Conclusion and Future Directions

While direct experimental data on the synergistic effects of CEP-28122 with other targeted therapies is currently limited, the extensive research on Lestaurtinib and other kinase inhibitors provides a strong rationale and a clear methodological framework for future investigations. The preclinical evidence strongly suggests that combination strategies are a promising avenue to enhance the therapeutic potential of potent and selective inhibitors like CEP-28122.

Future research should focus on:

  • Systematic in vitro screening of CEP-28122 in combination with a panel of targeted agents across various ALK-positive cancer cell lines.

  • In vivo validation of promising synergistic combinations in relevant xenograft and patient-derived xenograft (PDX) models.

  • Investigation of the molecular mechanisms underlying any observed synergistic interactions to identify predictive biomarkers for patient selection.

By systematically exploring rational combinations, the full therapeutic potential of CEP-28122 can be unlocked, ultimately leading to improved outcomes for patients with ALK-driven malignancies.

References

Evaluating CEP-28122 Against Known ALK Resistance Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical investigational drug CEP-28122 against other known anaplastic lymphoma kinase (ALK) inhibitors, with a focus on their efficacy against clinically relevant ALK resistance mutations. The information is compiled from publicly available preclinical data to assist researchers in understanding the potential and limitations of these therapeutic agents.

Introduction to ALK and Resistance Mechanisms

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK in non-small cell lung cancer - NSCLC) or point mutations (e.g., in neuroblastoma), becomes a potent oncogenic driver. While first-generation ALK inhibitors like crizotinib (B193316) have shown significant clinical efficacy, the majority of patients eventually develop resistance.

Mechanisms of resistance to ALK inhibitors are broadly categorized as:

  • On-target mechanisms: These involve genetic alterations within the ALK kinase domain itself, which either sterically hinder drug binding or alter the kinase's conformation, reducing inhibitor efficacy. Common on-target resistance mutations include the "gatekeeper" mutation L1196M and solvent front mutations like G1202R.

  • Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the need for ALK signaling, thereby rendering the cancer cells resistant to ALK inhibition.

This guide will focus on the on-target mechanisms of resistance and compare the activity of CEP-28122 with other ALK inhibitors against these mutations.

Comparative Efficacy of ALK Inhibitors

The following tables summarize the inhibitory activity (IC50 values) of CEP-28122 and other prominent ALK inhibitors against wild-type ALK and various resistance mutations. It is important to note that direct comparative data for CEP-28122 against a comprehensive panel of ALK resistance mutations is limited in the public domain.

Table 1: Inhibitory Activity (IC50, nM) of ALK Inhibitors Against Wild-Type ALK

CompoundWild-Type ALK IC50 (nM)
CEP-281221.9[1][2][3][4]
Crizotinib~20-60
Ceritinib~0.2-20
Alectinib~0.8-1.9
Brigatinib~0.5-1.3
Lorlatinib (B560019)~0.07-1

Table 2: Comparative Inhibitory Activity (IC50, nM) Against Common ALK Resistance Mutations

MutationCEP-28122CrizotinibCeritinibAlectinibBrigatinibLorlatinib
L1196M (Gatekeeper) Data not available>1000[5][6]~15-50~3-15~10-30~1-10
G1202R (Solvent Front) Data not available>1000[7][8][9]>500>1000~100-200~10-30
I1171T/N/S Data not availableResistantSensitiveResistantSensitiveSensitive
G1269A Data not available~100-200~1-10~5-20~5-15~1-5
F1174L (Neuroblastoma) Data not availableResistant[10]SensitiveSensitiveSensitiveSensitive
C1156Y Data not availableResistantSensitiveSensitiveSensitiveSensitive
L1152R/P Data not availableResistantSensitiveSensitiveSensitiveSensitive

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. "Data not available" indicates that specific experimental results for CEP-28122 against that mutation were not found in the surveyed public literature.

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical ALK signaling pathway and the mechanism of action for ALK inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitor ALK Inhibitor (e.g., CEP-28122) Inhibitor->ALK

Caption: ALK signaling pathway and inhibitor action.

Experimental Workflow for Evaluating ALK Inhibitor Resistance

This diagram outlines a typical workflow for assessing the efficacy of an ALK inhibitor against resistance mutations.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models recombinant_alk Recombinant Wild-Type & Mutant ALK Kinase biochemical_assay In Vitro Kinase Assay (e.g., TRF, Kinase-Glo) recombinant_alk->biochemical_assay ic50_biochem Determine Biochemical IC50 biochemical_assay->ic50_biochem cell_lines Engineer Cell Lines (e.g., Ba/F3) to Express Mutant ALK cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_lines->cell_viability western_blot Western Blot for p-ALK and Downstream Targets cell_lines->western_blot xenograft Establish Tumor Xenografts with Mutant ALK Cell Lines cell_lines->xenograft ic50_cell Determine Cellular IC50 cell_viability->ic50_cell treatment Treat with ALK Inhibitor xenograft->treatment tumor_growth Monitor Tumor Growth and Pharmacodynamics treatment->tumor_growth

Caption: Workflow for ALK inhibitor resistance profiling.

Experimental Protocols

In Vitro Kinase Assay (Time-Resolved Fluorescence - TRF)

This protocol is a representative method for determining the biochemical IC50 of an inhibitor against recombinant ALK.

  • Reagents: Recombinant human ALK kinase domain (wild-type or mutant), biotinylated poly-GT peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure: a. The ALK enzyme, peptide substrate, and varying concentrations of the inhibitor (e.g., CEP-28122) are incubated in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature. c. The reaction is stopped, and the europium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate. d. The TRF signal is measured on a suitable plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)

This protocol is used to assess the effect of an inhibitor on the viability of cells expressing different ALK mutations.

  • Cell Lines: Ba/F3 cells, which are dependent on IL-3 for survival, are engineered to express either wild-type or mutant ALK. In the presence of the constitutively active ALK oncoprotein, these cells become IL-3 independent.

  • Procedure: a. Cells are seeded in 96-well plates in the absence of IL-3. b. The cells are treated with a serial dilution of the ALK inhibitor. c. After a 72-hour incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. d. Luminescence is measured using a luminometer.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit cell proliferation by 50%, is calculated from the dose-response curve.

Western Blot Analysis

This method is used to confirm the inhibition of ALK phosphorylation and downstream signaling pathways in cells.

  • Cell Treatment: Cells expressing the ALK variant of interest are treated with various concentrations of the ALK inhibitor for a defined period (e.g., 2-6 hours).

  • Lysate Preparation: Cells are lysed, and protein concentration is determined.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated downstream effectors (e.g., p-STAT3, p-AKT, p-ERK), and a loading control (e.g., GAPDH).

  • Detection: Membranes are incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.

Discussion and Conclusion

CEP-28122 is a highly potent inhibitor of wild-type ALK, with an IC50 in the low nanomolar range, demonstrating greater potency than the first-generation inhibitor crizotinib.[1][2][3][4] Preclinical studies have shown its efficacy in ALK-positive tumor models.[1][8][9]

The provided tables highlight the differential sensitivity of various ALK mutations to different inhibitors. For instance, the G1202R mutation confers broad resistance to first and second-generation inhibitors, but remains sensitive to lorlatinib.[8][9] The L1196M gatekeeper mutation, while conferring resistance to crizotinib, is generally overcome by second and third-generation agents.

For drug development professionals, the data underscores the importance of early and comprehensive profiling of new kinase inhibitors against a panel of clinically relevant resistance mutations. For researchers, the lack of data on CEP-28122's activity against these mutations presents an opportunity for further investigation to fully characterize its potential.

References

A Preclinical Benchmarking Guide: CEP-28122 Versus Next-Generation ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for CEP-28122, an anaplastic lymphoma kinase (ALK) inhibitor, benchmarked against a panel of next-generation ALK inhibitors: alectinib, ceritinib (B560025), brigatinib, and lorlatinib (B560019). The information presented is collated from various preclinical studies to offer a comparative perspective on their biochemical potency, cellular activity, and in vivo efficacy. While direct head-to-head studies involving CEP-28122 and all next-generation inhibitors are limited, this guide aims to provide a valuable resource for researchers by juxtaposing available data from studies employing similar experimental models.

Executive Summary

Anaplastic lymphoma kinase (ALK) has emerged as a critical molecular target in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma, where its constitutive activation drives tumor growth.[1] While first-generation ALK inhibitors demonstrated clinical efficacy, the development of resistance has necessitated the advent of next-generation inhibitors with improved potency and activity against common resistance mutations. This guide focuses on the preclinical profile of CEP-28122 in comparison to the established next-generation ALK inhibitors alectinib, ceritinib, brigatinib, and lorlatinib.

Based on available preclinical data, CEP-28122 is a potent and selective ALK inhibitor with significant anti-tumor activity in ALK-positive cancer models.[1] However, its development appears to have been discontinued. The next-generation inhibitors included in this comparison have all received regulatory approval and demonstrated significant clinical benefit, with lorlatinib often showing the broadest activity against known ALK resistance mutations.

Data Presentation

Table 1: In Vitro Kinase and Cellular IC50 Values of ALK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of CEP-28122 and next-generation ALK inhibitors against wild-type ALK and various ALK-positive cancer cell lines. Lower values indicate greater potency.

InhibitorALK (enzymatic) IC50 (nM)NCI-H3122 (cellular) IC50 (nM)NCI-H2228 (cellular) IC50 (nM)SUP-M2 (cellular) IC50 (nM)Karpas-299 (cellular) IC50 (nM)
CEP-28122 ~1.9[1]Data not availableData not availableData not availableData not available
Alectinib ~1.9[2]~17.4[2]~3.4[2]Data not available~3[2]
Ceritinib ~0.2[3]~22[3]~25[3]Data not available~22.8[3]
Brigatinib ~0.6[4]~14[4]Data not availableData not available~14[4]
Lorlatinib Data not available~6[5]~7[5]Data not availableData not available

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vivo Efficacy of ALK Inhibitors in Xenograft Models

This table presents the in vivo anti-tumor activity of the ALK inhibitors in mouse xenograft models of human cancers.

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition
CEP-28122 SUP-M2 (ALCL)55 or 100 mg/kg, twice daily for 4 weeksSustained tumor regression with no re-emergence for >60 days post-treatment.[1]
Alectinib NCI-H2228 (NSCLC)20 mg/kg, once dailySignificant tumor regression.[2]
Ceritinib NCI-H2228 (NSCLC)50 mg/kg, once dailySignificant tumor regression.[3]
Brigatinib Karpas-299 (ALCL)10-50 mg/kg, once dailyDose-dependent inhibition of tumor growth.[6]
Lorlatinib H3122 (NSCLC)Not specifiedInhibition of tumor growth.[7]

Note: The experimental designs, including the duration of treatment and endpoint measurements, may vary between studies.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the ALK enzyme.

Methodology:

  • Recombinant human ALK protein is incubated with the test compound at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

  • After incubation, the amount of phosphorylated substrate is quantified using a detection reagent.

  • The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.

  • The IC50 value is determined by fitting the data to a dose-response curve.[8]

Cell Viability (MTT) Assay

Objective: To assess the effect of ALK inhibitors on the proliferation of ALK-positive cancer cells.

Methodology:

  • ALK-positive cancer cell lines (e.g., NCI-H3122, SUP-M2) are seeded in 96-well plates and allowed to adhere.

  • Cells are treated with a range of concentrations of the ALK inhibitor or vehicle control for a specified period (typically 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 is calculated.

Western Blot Analysis of ALK Phosphorylation

Objective: To determine the effect of ALK inhibitors on the phosphorylation status of ALK and its downstream signaling proteins.

Methodology:

  • ALK-positive cells are treated with the inhibitor for a defined period.

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF).[9]

  • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ALK (p-ALK) or total ALK.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-ALK band is normalized to the total ALK band to determine the degree of inhibition.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ALK inhibitors in a living organism.

Methodology:

  • Human ALK-positive cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[11][12]

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The test compound is administered orally or via another appropriate route at a specified dose and schedule.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic assessments (e.g., p-ALK levels by Western blot or immunohistochemistry).[13]

Mandatory Visualization

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation CEP28122 CEP-28122 CEP28122->ALK Inhibits NextGen_ALK_Inhibitors Next-Generation ALK Inhibitors NextGen_ALK_Inhibitors->ALK Inhibits

Caption: Simplified ALK signaling pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay Cell_Viability Cell Viability (MTT Assay) Western_Blot Western Blot (p-ALK) Xenograft Tumor Xenograft Model Efficacy Efficacy Assessment (Tumor Growth) Xenograft->Efficacy PD_Analysis Pharmacodynamic Analysis Efficacy->PD_Analysis ALK_Inhibitor ALK Inhibitor (e.g., CEP-28122) ALK_Inhibitor->Kinase_Assay ALK_Inhibitor->Cell_Viability ALK_Inhibitor->Western_Blot ALK_Inhibitor->Xenograft

Caption: General experimental workflow for preclinical evaluation of ALK inhibitors.

References

The Evolving Landscape of ALK Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While the investigational compound CEP-28122 showed promise in preclinical studies as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), it does not appear to have progressed to clinical trials. This guide provides a comparative overview of clinically approved and late-stage investigational ALK inhibitors, offering valuable insights for researchers and drug development professionals in the field of targeted cancer therapy.

This guide will delve into the clinical performance of key ALK inhibitors, present detailed experimental protocols for their evaluation, and visualize critical signaling pathways and experimental workflows.

Comparative Efficacy of ALK Inhibitors in ALK-Positive Non-Small Cell Lung Cancer (NSCLC)

The treatment of ALK-positive NSCLC has been revolutionized by the development of targeted ALK inhibitors. Each generation of these drugs has shown improved efficacy, particularly in overcoming resistance mechanisms and treating brain metastases. The following tables summarize key clinical trial data for prominent ALK inhibitors.

Table 1: Efficacy of First and Second-Generation ALK Inhibitors in Previously Untreated ALK-Positive NSCLC

Drug (Trial)ComparatorObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Intracranial ORR in Patients with Measurable Baseline CNS Lesions
Crizotinib (PROFILE 1014)Chemotherapy74%10.923%
Ceritinib (ASCEND-4)Chemotherapy72.5%16.672.7%
Alectinib (ALEX)Crizotinib82.9%34.881%
Brigatinib (ALTA-1L)Crizotinib74%24.078%

Table 2: Efficacy of Third and Fourth-Generation ALK Inhibitors

Drug (Trial)Patient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Intracranial ORR in Patients with Measurable Baseline CNS Lesions
Lorlatinib (CROWN)Previously Untreated76%Not Reached (at 5 years, 60% were progression-free)82%
Lorlatinib (Phase II)Previously Treated with ≥1 ALK TKI39% (in patients with 2-3 prior TKIs)6.548% (in patients with 2-3 prior TKIs)
NVL-655 (ALKOVE-1, Phase I)Heavily Pretreated (including prior lorlatinib)38% (overall); 69% (with G1202R mutation)14.4 months (median duration of response)Durable intracranial responses observed

Key Experimental Methodologies

The following are representative protocols for key experiments used in the preclinical and clinical development of ALK inhibitors.

In Vitro ALK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant ALK kinase activity.

Methodology:

  • Reagents: Recombinant human ALK kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compound (e.g., CEP-28122 or other ALK inhibitors) serially diluted in DMSO.

  • Procedure:

    • Add diluted test compound to a 384-well plate.

    • Add recombinant ALK enzyme and the biotinylated substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

    • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a non-linear regression curve fit.

Cell-Based ALK Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit ALK autophosphorylation in a cellular context.

Methodology:

  • Cell Lines: ALK-positive cancer cell lines (e.g., Karpas-299 for NPM-ALK, NCI-H2228 for EML4-ALK).

  • Reagents: Cell culture medium, test compound, lysis buffer (containing protease and phosphatase inhibitors), primary antibodies (anti-phospho-ALK, anti-total-ALK), and a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).

  • Procedure:

    • Plate ALK-positive cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with anti-phospho-ALK and anti-total-ALK antibodies.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to determine the inhibition of ALK phosphorylation relative to the total ALK protein levels.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in an animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice).

  • Cell Lines: ALK-positive cancer cell lines (e.g., Sup-M2, NCI-H2228).

  • Procedure:

    • Subcutaneously implant ALK-positive tumor cells into the flank of the mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and vehicle control groups.

    • Administer the test compound (e.g., by oral gavage) at various doses and schedules (e.g., once or twice daily).

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

    • Calculate tumor growth inhibition and assess for tumor regression.

Visualizing Key Pathways and Workflows

ALK Signaling Pathway

The following diagram illustrates the canonical ALK signaling pathway, which, upon activation by a ligand or through fusion-induced dimerization, leads to the activation of downstream pathways promoting cell proliferation, survival, and differentiation.

ALK_Signaling_Pathway Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Dimerization Dimerization & Autophosphorylation ALK_Receptor->Dimerization PLCg PLCγ Dimerization->PLCg pY RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF pY PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT pY JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT pY Proliferation Cell Proliferation PLCg->Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival JAK_STAT->Survival Differentiation Differentiation JAK_STAT->Differentiation

Caption: Simplified ALK signaling pathway.

Preclinical ALK Inhibitor Evaluation Workflow

This diagram outlines a typical workflow for the preclinical evaluation of a novel ALK inhibitor, from initial screening to in vivo efficacy studies.

Preclinical_Workflow Compound_Library Compound Library Biochemical_Screening Biochemical Screening (ALK Kinase Assay) Compound_Library->Biochemical_Screening Hit_Compounds Hit Compounds (Potent ALK Inhibitors) Biochemical_Screening->Hit_Compounds Cell_Based_Assays Cell-Based Assays (Phosphorylation, Viability) Hit_Compounds->Cell_Based_Assays Lead_Candidates Lead Candidates Cell_Based_Assays->Lead_Candidates ADME_Tox ADME/Toxicity Profiling Lead_Candidates->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo_Efficacy IND_Enabling_Studies IND-Enabling Studies In_Vivo_Efficacy->IND_Enabling_Studies

Caption: Preclinical evaluation workflow for ALK inhibitors.

A Comparative Review of Novel Diaminopyrimidine-Based ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized patient treatment. This has led to the development of targeted ALK tyrosine kinase inhibitors (TKIs), with the 2,4-diaminopyrimidine (B92962) scaffold emerging as a crucial pharmacophore. While first and second-generation inhibitors like crizotinib (B193316) and ceritinib (B560025) have shown significant clinical benefit, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, necessitates the development of novel inhibitors. This guide provides a comparative analysis of recently developed diaminopyrimidine-based ALK inhibitors, with supporting data and experimental protocols to inform ongoing research and drug development.

Performance Comparison of ALK Inhibitors

The efficacy of novel diaminopyrimidine-based ALK inhibitors is typically assessed through enzymatic assays against wild-type and mutated ALK, as well as through cell-based assays measuring anti-proliferative activity in ALK-driven cancer cell lines. The following tables summarize the inhibitory concentrations (IC50) of several novel compounds compared to established ALK inhibitors.

InhibitorALK (WT) IC50 (nM)H3122 Cell Proliferation IC50 (nM)Reference
Novel Compounds
KRCA-04451.829[1]
Compound 17b1.618[2]
Reference Compounds
Crizotinib2.453[1][2]
Ceritinib (LDK378)0.222.8 (Karpas299)
Alectinib1.933 (H3122, normoxia)[3]

Table 1: In Vitro Activity of Diaminopyrimidine-Based ALK Inhibitors. Data represents the half-maximal inhibitory concentration (IC50) determined from enzymatic and cell-based assays. Lower values indicate higher potency.

The development of next-generation ALK inhibitors is heavily focused on overcoming resistance mutations that arise during treatment with earlier-generation drugs. The L1196M "gatekeeper" mutation and the G1202R mutation are among the most clinically significant.

InhibitorALK L1196M IC50 (nM)ALK G1202R IC50 (nM)Reference
Crizotinib560-
Ceritinib-309
AlectinibActiveInactive (595 nM)
LorlatinibActive80

Table 2: Activity of ALK Inhibitors Against Common Resistance Mutations. This table highlights the differential activity of various inhibitors against key resistance mutations, underscoring the rationale for developing next-generation agents.

Key Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms is critical for inhibitor development. The ALK signaling pathway and typical experimental workflows for inhibitor evaluation are depicted below.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitors ALK Inhibitors cluster_downstream Downstream Signaling Cascades ALK EML4-ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Inhibitor Diaminopyrimidine Inhibitor Inhibitor->ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Figure 1: Simplified ALK Signaling Pathway. The EML4-ALK fusion protein constitutively activates downstream pathways like PI3K/AKT, RAS/MAPK, and JAK/STAT, leading to cancer cell proliferation and survival. Diaminopyrimidine inhibitors block the ATP-binding site of the ALK kinase domain, inhibiting its activity.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic Enzymatic Kinase Assay (IC50 vs. ALK WT & Mutants) cell_based Cell-Based Assay (e.g., H3122, Karpas299) Anti-proliferative IC50 enzymatic->cell_based western Western Blot (Target Engagement - pALK) cell_based->western pk Pharmacokinetics (Animal Models) western->pk xenograft Xenograft Efficacy Model (e.g., H3122 in mice) pk->xenograft

Figure 2: General Experimental Workflow. A typical workflow for evaluating novel ALK inhibitors, progressing from in vitro enzymatic and cell-based assays to in vivo pharmacokinetic and efficacy studies.

Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery. The following are representative protocols for the key experiments cited in the evaluation of novel diaminopyrimidine-based ALK inhibitors.

ALK Enzymatic Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant ALK protein.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ALK kinase.

  • Materials:

    • Recombinant human ALK protein (catalytic domain).

    • Test compounds (e.g., KRCA-0445, Compound 17b) dissolved in DMSO.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP solution.

    • Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

    • 384-well microplates.

  • Procedure:

    • Add 2 µL of serially diluted test compound in kinase buffer to the wells of a 384-well plate.

    • Add 2 µL of ALK enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km value for ALK.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and quantify the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.[1][2]

Cell Proliferation Assay (MTT Assay)

This assay measures the anti-proliferative effect of inhibitors on ALK-dependent cancer cell lines.

  • Objective: To determine the IC50 of test compounds for inhibiting the growth of ALK-positive cancer cells.

  • Materials:

    • ALK-positive human cancer cell line (e.g., NCI-H3122).[1][2]

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

  • Procedure:

    • Seed H3122 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serially diluted concentrations of the test compounds for 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value.[3]

In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of a lead compound in a living animal model.

  • Objective: To assess the in vivo anti-tumor activity of a test compound in a mouse xenograft model.

  • Materials:

    • Female BALB/c nude mice (5-6 weeks old).

    • NCI-H3122 cancer cells.

    • Matrigel.

    • Test compound (e.g., KRCA-0445, Compound 17b) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).[1][2]

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of 5 x 10^6 H3122 cells mixed with Matrigel into the flank of each mouse.[1][2]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer the test compound or vehicle orally, once daily, at a predetermined dose (e.g., 25-50 mg/kg).

    • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.

    • Continue treatment for a specified period (e.g., 14-21 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) percentage to determine efficacy.[4]

References

Safety Operating Guide

Proper Disposal of CEP-28122 Mesylate Salt: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of CEP-28122 mesylate salt, a diaminopyrimidine derivative and potent ALK inhibitor used in cancer research.

A crucial starting point for determining the disposal protocol for any chemical is its Safety Data Sheet (SDS). The SDS for this compound from MedChemExpress states that it is "Not a hazardous substance or mixture".[1] This classification significantly influences the recommended disposal route, allowing for more straightforward procedures compared to hazardous materials. However, it is imperative to always adhere to local and institutional regulations, which may have specific requirements for the disposal of any laboratory chemical.

Disposal Decision Workflow

The following diagram outlines the logical workflow for making decisions regarding the disposal of this compound.

start Start: Disposal of This compound check_sds Consult Safety Data Sheet (SDS) for Hazard Classification start->check_sds is_hazardous Is the substance classified as hazardous? check_sds->is_hazardous non_hazardous_path Follow Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous_path No (per SDS) hazardous_path Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_path Yes consult_ehs Consult Institutional Environmental Health & Safety (EHS) for specific guidelines non_hazardous_path->consult_ehs solid_form Is the waste in solid form? consult_ehs->solid_form liquid_form Is the waste in liquid (solution) form? solid_form->liquid_form No dispose_solid Dispose of in designated non-hazardous solid waste container solid_form->dispose_solid Yes dispose_liquid Dispose of down the drain with copious amounts of water (with EHS approval) liquid_form->dispose_liquid Yes container_disposal Decontaminate and dispose of empty container liquid_form->container_disposal No (Empty Container) dispose_solid->container_disposal dispose_liquid->container_disposal end End of Disposal Process container_disposal->end

Disposal Decision Workflow for this compound

Step-by-Step Disposal Procedures

Based on the non-hazardous classification of this compound, the following disposal procedures are recommended. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves, when handling any chemical.

Unused or Waste this compound (Solid Form)
  • Segregation: Ensure that the waste this compound is not mixed with any hazardous chemicals.

  • Containment: Place the solid waste in a clearly labeled, sealed container. The label should identify the contents as "Non-hazardous waste: this compound."

  • Disposal: Following institutional guidelines, this sealed container can typically be disposed of in the regular laboratory trash designated for non-hazardous solid waste.[2][3]

This compound Solutions (Aqueous)

For dilute aqueous solutions of this compound:

  • Consult EHS: Before proceeding, it is crucial to obtain approval from your institution's Environmental Health & Safety (EHS) department for drain disposal.[4]

  • Dilution: If approved, dilute the solution further with a large volume of water.

  • Disposal: Pour the diluted solution down the sanitary sewer drain, followed by flushing with copious amounts of water to ensure it is thoroughly cleared from the plumbing system.[5]

Contaminated Materials

Items such as gloves, weighing paper, and pipette tips that are contaminated with small amounts of this compound can typically be disposed of in the regular laboratory trash, provided they are not also contaminated with hazardous substances.

Empty Container Disposal
  • Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).

  • Label Defacement: Completely deface or remove the original label to prevent misidentification.

  • Disposal: The clean, defaced container can then be disposed of in the regular trash or recycling, in accordance with your facility's procedures.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for non-hazardous laboratory waste can be referenced. These are often institution-specific and should be confirmed with your EHS department.

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Designated non-hazardous solid waste stream.[2][3]Must not be mixed with hazardous waste.
Aqueous Solutions of CEP-28122 Drain disposal with copious water flushing.[5]Requires prior approval from institutional EHS.[4]
Empty Containers Regular trash or recycling after triple rinsing and defacing the label.Ensure all chemical residue is removed.

Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult with your Environmental Health & Safety department for final approval and guidance on all chemical disposal procedures.

References

Personal protective equipment for handling CEP-28122 mesylate salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CEP-28122 mesylate salt. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent, selective, and orally bioavailable ALK inhibitor.[1][2]

Compound Information and Physical Properties

PropertyValueReference
Product Name CEP-28122 (mesylate salt)[3]
Synonyms CEP-28122 Mesylate, CEP28122 Mesylate[4]
Catalog Number HY-18030A[3]
Molecular Formula C₂₉H₃₉ClN₆O₆S[3][5]
Molecular Weight 635.17 g/mol [3][5]
Appearance White to off-white solid[5]
Purity ≥99.79%[5][6]
IUPAC Name (1S,2S,3R,4R)-3-((5-chloro-2-(((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo[5]annulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide methanesulfonate[6][7]
CAS Number 2070009-30-0[2][5]
Solubility DMSO: 6.4 mg/mL (10.08 mM)[8]

Hazard Identification and Safety Precautions

While the supplier's Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to handle it with care as a potent bioactive compound with limited toxicological data.[3] Always assume that a research chemical is hazardous and take appropriate precautions.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible.[3]

Personal Protective Equipment (PPE): The following PPE should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[3]Protects eyes from splashes or airborne particles of the compound.
Hand Protection Chemically resistant protective gloves (e.g., nitrile).Prevents direct skin contact. Check glove manufacturer's data for compatibility.
Body Protection Impervious clothing, such as a fully-buttoned lab coat.[3]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use a respirator if ventilation is inadequate or when handling large quantities.Although not specified in the SDS, this is a prudent measure for potent compounds.

Step-by-Step Handling and Operational Plan

Receiving and Storage:

  • Upon receipt, visually inspect the package for any damage or leaks.

  • Store the solid compound at 4°C in a tightly sealed container, protected from moisture.[5]

  • For prepared solutions, adhere to the following storage guidelines to prevent degradation:

    • -80°C: Stable for up to 6 months.[2][5]

    • -20°C: Stable for up to 1 month.[2][5]

  • Always store sealed and away from moisture.[2][5] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[2]

Weighing and Solution Preparation:

  • Perform all weighing and solution preparation inside a chemical fume hood or a ventilated balance enclosure.

  • Use dedicated, clean spatulas and weighing boats.

  • To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the pre-weighed solid to avoid generating dust. Sonication may be required to fully dissolve the compound.[8]

  • Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and storage conditions.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[3]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, weighing boats, paper towels) in a dedicated, sealed, and clearly labeled chemical waste bag or container.

  • Liquid Waste: Collect all unused solutions and rinse liquids in a labeled, sealed hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

G cluster_prep Preparation & Risk Assessment cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal A Review SDS & Safety Protocols B Identify Hazards & Required Controls A->B C Verify Fume Hood & Safety Equipment B->C D Select & Don Appropriate PPE C->D E Weigh Solid in Ventilated Enclosure D->E Proceed to Handling F Prepare Stock Solution in Fume Hood E->F G Aliquot & Store Solution Appropriately F->G H Decontaminate Work Surfaces G->H Proceed to Cleanup I Segregate & Label Chemical Waste H->I J Dispose of Waste via EHS Guidelines I->J K Remove PPE & Wash Hands J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.